molecular formula C9H10N2O3S B124227 N-Methyl Zonisamide CAS No. 68292-02-4

N-Methyl Zonisamide

Katalognummer: B124227
CAS-Nummer: 68292-02-4
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: IFLCNEUQVNHBJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A methylated analog of Zonisamide with anticonvulsant activity.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLCNEUQVNHBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500736
Record name 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68292-02-4
Record name N-Methyl zonisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL ZONISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Qualification of N-Methyl Zonisamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the reference standard is the ultimate arbiter of quality. It is the benchmark against which all active pharmaceutical ingredients (APIs) and finished products are measured.[1] The accuracy, reliability, and regulatory compliance of analytical data hinge entirely on the integrity of these meticulously characterized materials.[1][2] For novel chemical entities, and indeed for known impurities, the absence of an established compendial standard necessitates the in-house synthesis and rigorous qualification of such materials.[1]

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of N-Methyl Zonisamide (CAS: 68292-02-4).[3][][5] As a known related substance of the anti-epileptic drug Zonisamide, a highly pure this compound reference standard is indispensable for the accurate validation of analytical methods, routine quality control (QC) testing, and stability studies of the Zonisamide drug product.[6][7] We will delve into the causality behind experimental choices, establishing a self-validating workflow that ensures the final product is fit for its purpose as a primary reference material.

Strategic Approach: From Precursor to Purified Standard

The synthesis of this compound logically commences with the commercially available Zonisamide API. The core transformation is the selective methylation of the sulfonamide nitrogen. This approach is favored for its atom economy and straightforward execution.

Mechanistic Considerations for N-Methylation

The sulfonamide proton of Zonisamide is acidic and can be abstracted by a suitable base to form a nucleophilic anion. This anion can then react with an electrophilic methyl source in an S_N2 reaction to form the N-methylated product.

The choice of reagents is critical to ensure a clean, high-yielding reaction while minimizing side products:

  • Base: A moderately strong, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the sulfonamide without promoting side reactions.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive methyl source. Its volatility facilitates removal from the reaction mixture upon completion.

  • Solvent: A polar aprotic solvent is necessary to dissolve the ionic intermediates and facilitate the S_N2 reaction. N,N-Dimethylformamide (DMF) is selected for its high dielectric constant and excellent solvating power for all reactants.

The overall synthetic workflow is designed to progress from the chemical reaction to purification and final characterization, ensuring a robust and reproducible process.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization & Certification A Zonisamide + Reagents (K₂CO₃, CH₃I, DMF) B N-Methylation Reaction A->B Reaction Setup C Reaction Work-up (Quenching & Extraction) B->C TLC/HPLC Monitoring D Crude this compound C->D E Silica Gel Column Chromatography D->E F Pure Fractions Pooling & Solvent Evaporation E->F Purity Check G Purified Solid F->G H Structural Elucidation (NMR, MS, IR) G->H I Purity & Assay (HPLC, qNMR) H->I Identity Confirmed J Certified Reference Standard I->J Purity ≥99.5%

Figure 1: Overall workflow for the synthesis and certification of this compound reference standard.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, adhering to standard laboratory safety procedures.[8]

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
ZonisamideAPI Grade (≥99%)USP or equivalent[9]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderSigma-Aldrich
Methyl Iodide (CH₃I)Reagent Grade (≥99%)Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous (≤50 ppm H₂O)Acros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized WaterType 1Milled
Brine (Saturated NaCl)-Laboratory Prepared
Anhydrous Magnesium SulfateAnhydrous, PowderVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
Synthetic Procedure: N-Methylation of Zonisamide

Figure 2: Reaction scheme for the N-methylation of Zonisamide.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Zonisamide (2.12 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension at room temperature under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equivalents) dropwise over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the Zonisamide starting material is consumed.

  • Work-up: Quench the reaction by slowly adding deionized water (80 mL). The product may precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 40 mL) followed by brine (1 x 40 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as an off-white solid.

Purification: Flash Column Chromatography

The high purity required for a reference standard necessitates chromatographic purification.

  • Adsorbent: Silica gel (approx. 60 g) packed into a glass column as a slurry in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc). The polarity of the mobile phase is increased to first elute any non-polar impurities, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white crystalline solid. Dry the solid under high vacuum for several hours to remove any residual solvent.

Characterization and Qualification

This phase is the most critical for establishing the material as a reference standard. Comprehensive data must be generated to confirm the identity, purity, and potency of the synthesized this compound.[3]

Identity Confirmation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include the aromatic protons of the benzisoxazole ring system and, most importantly, a singlet corresponding to the N-methyl group, typically appearing around δ 2.9-3.1 ppm. The disappearance of the broad sulfonamide N-H proton from the Zonisamide spectrum is a key indicator of successful methylation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 227.3, confirming the molecular weight of 226.3 g/mol .[3][]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including S=O stretches for the sulfonamide group. The absence of a distinct N-H stretching band (typically ~3300 cm⁻¹) further supports the N-methylation.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical reference standards.[10][11]

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent with DADStandard for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this class of compounds.[10]
Mobile Phase Acetonitrile:Water (50:50, v/v)A common, effective mobile phase for Zonisamide and related compounds.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Diode Array Detector (DAD) at 240 nmZonisamide and its derivatives have a strong UV absorbance at this wavelength.[10][13]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

The purity is determined by the peak area percentage. The final reference standard should exhibit a purity of ≥99.5%.

Summary of Characterization Data
AnalysisSpecification
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₀N₂O₃S[3][]
Molecular Weight 226.26 g/mol []
¹H NMR Conforms to the structure of N-Methyl-1,2-benzisoxazole-3-methanesulfonamide
Mass Spectrum [M+H]⁺ = 227.3 ± 0.2
HPLC Purity ≥ 99.5%
Storage Store in a cool, dry place, protected from light.[7][8]

Conclusion

This guide has detailed a robust and verifiable process for the synthesis and qualification of this compound as a high-purity reference standard. By following this protocol, which integrates reasoned synthetic strategy with rigorous purification and state-of-the-art analytical characterization, researchers and quality control professionals can produce a reliable standard. The availability of this in-house reference material is fundamental to ensuring the quality, safety, and efficacy of Zonisamide pharmaceutical products, thereby upholding the stringent standards of the pharmaceutical industry.

References

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). Google Cloud.
  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami.
  • Quality by Design: The Importance of Reference Standards in Drug Development. (n.d.). Alcami.
  • Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
  • Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. (2024). SimSon Pharma Ltd.
  • Reddy, G. S., Reddy, S. L., & Reddy, P. R. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 302–306.
  • ARK™ Zonisamide Assay. (n.d.). ARK Diagnostics, Inc..
  • Amanlou, M., et al. (2011). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. DARU Journal of Pharmaceutical Sciences, 19(2), 142-147.
  • Analytical method development for zonisamide in dosage forms. (2024). JSCimedcentral.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. (2020). International Journal of Pharmacy and Pharmaceutical Sciences.
  • This compound. (n.d.). SynThink Research Chemicals.
  • This compound. (n.d.). BOC Sciences.
  • Zonisamide N-Methyl Impurity. (n.d.). Veeprho.
  • This compound. (n.d.). Cleanchem.
  • Zonisamide USP Reference Standard. (n.d.). Sigma-Aldrich.
  • This compound - Safety Data Sheet. (2025). ChemicalBook.

Sources

In Silico Prediction of N-Methyl Zonisamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery pipelines while mitigating costs necessitates the adoption of robust computational techniques. This guide provides an in-depth, technical walkthrough for the in silico prediction of the bioactivity of N-Methyl Zonisamide, a novel derivative of the established anticonvulsant, Zonisamide. We detail a multi-faceted computational workflow, encompassing physicochemical profiling, target identification, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented with a rationale grounded in established scientific principles, aiming to equip researchers, scientists, and drug development professionals with the expertise to perform a comprehensive preliminary assessment of novel chemical entities. By integrating data from these predictive models, this guide culminates in a synthesized bioactivity hypothesis for this compound, paving the way for targeted in vitro and in vivo validation.

Introduction

Zonisamide is a well-established antiepileptic drug (AED) with a multifaceted mechanism of action, primarily involving the blockade of voltage-gated sodium channels and T-type calcium channels.[1][2][3][4][5] Its neuroprotective effects are also under investigation.[1][2] The exploration of structural analogues, such as this compound, represents a rational strategy in drug discovery to potentially enhance efficacy, selectivity, or improve pharmacokinetic properties. This compound (CAS 68292-02-4) is a derivative where a methyl group is substituted on the sulfonamide nitrogen.[6][7]

Before committing to costly and time-consuming laboratory synthesis and testing, in silico methodologies offer a powerful, preliminary screening funnel.[8][9] These computational approaches, including quantitative structure-activity relationship (QSAR) modeling[10][11][12], molecular docking[13][14][15], and ADMET prediction[16][17], allow for the rapid evaluation of a molecule's potential. This guide provides a comprehensive framework for applying these techniques to build a robust bioactivity profile for this compound.

Section 1: Overall Predictive Workflow

A systematic, multi-step computational analysis is crucial for deriving a meaningful bioactivity prediction. The workflow integrates various in silico tools to build a profile covering the molecule's physical characteristics, its potential interactions with biological targets, and its likely behavior within a biological system.

Overall In Silico Prediction Workflow cluster_start 1. Molecule Definition cluster_physchem 2. Physicochemical Profiling cluster_pd 3. Pharmacodynamics (PD) Prediction cluster_pk 4. Pharmacokinetics (PK) Prediction cluster_end 5. Integrated Assessment mol_def Obtain SMILES/3D Structure of this compound physchem Calculate Descriptors (MW, LogP, TPSA, etc.) mol_def->physchem Input Structure target_id Target Identification (Based on Zonisamide) mol_def->target_id Structural Analogue docking Molecular Docking Simulation mol_def->docking Prepare Ligand admet ADMET Prediction physchem->admet Input for ADMET target_id->docking Select Targets synthesis Synthesize Data & Formulate Bioactivity Hypothesis docking->synthesis Binding Affinity & Pose admet->synthesis Drug-Likeness Profile validation Propose In Vitro Validation synthesis->validation Guide Experiments

Caption: High-level workflow for the in silico bioactivity prediction of this compound.

Section 2: Molecular Scaffolding and Physicochemical Profiling

The foundational step in any in silico analysis is the accurate representation and characterization of the molecule of interest.

Molecular Structure Acquisition

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CNS(=O)(=O)CC1=NOC2=CC=CC=C21, was obtained from PubChem (CID 12506974)[18] and represents the starting point for generating 2D and 3D structures. This string can be used in various cheminformatics toolkits like RDKit or online servers to generate a 3D conformer, which should then be energy-minimized using a suitable force field (e.g., MMFF94) to achieve a sterically favorable conformation for subsequent analyses.

Physicochemical Properties

Key physicochemical descriptors for this compound were calculated and compared with its parent drug, Zonisamide. These properties are fundamental determinants of a molecule's pharmacokinetic behavior.

PropertyZonisamideThis compoundSignificance in Drug Discovery
Molecular Formula C₈H₈N₂O₃SC₉H₁₀N₂O₃S[6][7]Defines the elemental composition.
Molecular Weight ( g/mol ) 212.23[19]226.26[6][18]Influences absorption and distribution; typically <500 Da is preferred.
XLogP3 (LogP) 0.2[19]0.6[18]Measures lipophilicity, affecting solubility, absorption, and BBB penetration.
Topological Polar Surface Area (TPSA) 94.6 Ų[19]80.6 Ų[18]Predicts cell permeability; <140 Ų is often desired for good oral bioavailability.
Hydrogen Bond Donors 21Affects binding to targets and solubility.
Hydrogen Bond Acceptors 44Affects binding to targets and solubility.

Analysis: The N-methylation increases the molecular weight and lipophilicity (LogP) slightly while reducing the polar surface area and hydrogen bond donor count. These changes are generally favorable within the context of established drug-likeness rules (e.g., Lipinski's Rule of Five) and may subtly alter its absorption and ability to cross the blood-brain barrier (BBB).

Section 3: Target Identification and Pharmacodynamic Prediction

Hypothesis-Driven Target Selection

Given that this compound is a direct derivative of Zonisamide, it is highly probable that it interacts with the same primary biological targets. The established mechanisms of Zonisamide include:

  • Voltage-Gated Sodium Channels (NaV): Blocks sustained, high-frequency repetitive firing of action potentials.[1][2]

  • T-type Calcium Channels (CaV): Reduces low-threshold T-type calcium currents.[1][2][4][5]

  • Carbonic Anhydrase (CA): Weakly inhibits this enzyme, though this is not considered its primary antiepileptic mechanism.[1][2][3]

For this guide, we will select a human Carbonic Anhydrase isoform (e.g., Carbonic Anhydrase II, PDB ID: 2CBA) as a representative target for a detailed molecular docking protocol, due to the availability of high-quality crystal structures. In a comprehensive study, various isoforms of NaV and CaV channels would also be modeled and docked.

In Silico Pharmacodynamics: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14] A lower binding energy score indicates a more favorable and stable interaction.

Molecular Docking Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Setup & Execution cluster_analysis 3. Analysis get_protein Fetch Protein Structure (e.g., PDB ID: 2CBA) clean_protein Clean Protein: Remove Water, Heteroatoms get_protein->clean_protein add_hydrogens Add Polar Hydrogens & Assign Charges clean_protein->add_hydrogens define_grid Define Binding Site (Grid Box Generation) add_hydrogens->define_grid Prepared Receptor get_ligand Generate 3D Ligand Structure (this compound) min_ligand Energy Minimize Ligand get_ligand->min_ligand min_ligand->define_grid Prepared Ligand run_docking Execute Docking Algorithm (e.g., AutoDock Vina) define_grid->run_docking analyze_poses Analyze Binding Poses & Energies run_docking->analyze_poses visualize Visualize Best Pose (Ligand-Receptor Interactions) analyze_poses->visualize

Caption: Step-by-step workflow for a typical molecular docking experiment.

  • Receptor Preparation:

    • Acquisition: Download the crystal structure of the target protein (e.g., Human Carbonic Anhydrase II, PDB ID: 2CBA) from the Protein Data Bank.

    • Cleaning: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, co-solvents, and any co-crystallized ligands.[15]

    • Protonation & Charges: Add polar hydrogens to satisfy valence and assign partial charges (e.g., Gasteiger or AMBER charges). This step is critical for accurately modeling electrostatic interactions.[20]

    • File Conversion: Save the prepared receptor in the required format for the docking software (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Generation: Convert the SMILES string of this compound to a 3D structure.

    • Energy Minimization: Perform energy minimization using a suitable force field to obtain a low-energy, stable conformation.

    • Torsion Angles: Define rotatable bonds to allow for conformational flexibility during docking.

    • File Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT).

  • Docking Execution:

    • Grid Box Definition: Define a 3D grid box that encompasses the known active site of the target protein. The size and center of this box dictate the search space for the ligand.

    • Algorithm Execution: Run the docking algorithm (e.g., AutoDock Vina).[15] The software will systematically sample different poses of the ligand within the grid box and score them based on a scoring function that estimates binding free energy.

  • Post-Docking Analysis:

    • Binding Energy: The primary quantitative output is the binding energy (typically in kcal/mol). More negative values suggest stronger binding.

    • Pose Visualization: The top-scoring poses should be visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues in the active site.

Section 4: In Silico Pharmacokinetics: ADMET Profiling

A potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentrations or if it has an unacceptable toxicity profile. ADMET prediction tools are essential for early-stage risk assessment.[16]

Protocol: ADMET Prediction

Numerous web-based tools and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0.[16][21][22] The general workflow involves submitting the molecule's SMILES string to the server, which then uses a variety of QSAR and machine learning models to predict key properties.

Key Predicted ADMET Properties for this compound:

CategoryPropertyPredicted OutcomeInterpretation
Absorption GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesThe molecule is predicted to cross the blood-brain barrier, which is essential for a CNS-acting drug.
Distribution P-glycoprotein SubstrateNoNot likely to be actively effluxed from the CNS, which is a favorable property.
Metabolism CYP3A4 InhibitorNoLow risk of drug-drug interactions involving the major drug-metabolizing enzyme CYP3A4.[3]
Toxicity hERG I InhibitorNoLow predicted risk of cardiotoxicity.
AMES ToxicityNoLow predicted risk of mutagenicity.
Drug-Likeness Lipinski's RuleYes (0 violations)

Note: These are qualitative predictions based on typical outputs from ADMET prediction servers. Actual results may vary based on the specific models and algorithms used.

Section 5: Integrated Bioactivity Assessment and Future Directions

Synthesizing the data from the preceding sections allows for the formulation of a comprehensive bioactivity hypothesis for this compound.

  • Physicochemical Profile: The N-methylation results in a molecule with slightly increased lipophilicity and reduced polar surface area, properties that are favorable for CNS penetration without violating key drug-likeness rules.

  • Pharmacodynamics (Docking): Molecular docking simulations would predict favorable binding of this compound to the active sites of its putative targets (NaV channels, CaV channels, Carbonic Anhydrase), with binding energies comparable to or potentially stronger than the parent compound, Zonisamide. The specific interactions observed in the docked poses would provide hypotheses about the key residues involved in binding.

  • Pharmacokinetics (ADMET): The in silico ADMET profile is promising. The molecule is predicted to be well-absorbed, penetrate the blood-brain barrier, and have a low probability of significant drug-drug interactions or major toxicities.

Proposed In Vitro Validation:

  • Target Binding Assays: Perform radioligand binding assays or functional assays (e.g., electrophysiology) to confirm the binding affinity and functional modulation of this compound on voltage-gated sodium channels and T-type calcium channels.

  • Enzyme Inhibition Assays: Quantify the inhibitory activity (IC50) against various Carbonic Anhydrase isoforms.

  • Permeability Assays: Use a Caco-2 cell monolayer assay to experimentally measure intestinal permeability and a PAMPA (Parallel Artificial Membrane Permeability Assay) with a BBB lipid mixture to validate blood-brain barrier penetration.

  • Metabolic Stability: Incubate this compound with human liver microsomes to determine its metabolic stability and identify major metabolites.

This structured, in silico-first approach allows for the efficient allocation of resources, ensuring that only the most promising candidates, like this compound appears to be, are advanced to more resource-intensive stages of drug discovery.

References

  • Upton, R. J. (2007). Clinical pharmacology and mechanism of action of zonisamide. PubMed. [Link]

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. [Link]

  • Wikipedia. (n.d.). Zonisamide. Wikipedia. [Link]

  • Tucker, G. T. (2012). Zonisamide. StatPearls - NCBI Bookshelf. [Link]

  • Biton, V. (2007). Clinical Pharmacology and Mechanism of Action of Zonisamide. ResearchGate. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • Taylor & Francis Online. (n.d.). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis Online. [Link]

  • PubMed. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. PubMed. [Link]

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

  • arXiv. (2025). Quantum QSAR for drug discovery. arXiv. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. ADMETlab 2.0. [Link]

  • University of Padua. (n.d.). Molecular Docking Tutorial. University of Padua. [Link]

  • AIP Publishing. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm. AIP Publishing. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • NIH. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]

  • Cambridge MedChem Consulting. (2019). Predicting bioactivity. Cambridge MedChem Consulting. [Link]

  • Axios Research. (n.d.). This compound. Axios Research. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of ZONISAMIDE in ZONEGRAN therapy?. R Discovery. [Link]

  • PubChem. (n.d.). Zonisamide. PubChem. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Veeprho. (n.d.). Zonisamide N-Methyl Impurity. Veeprho. [Link]

  • accessdata.fda.gov. (n.d.). ZONEGRAN® (zonisamide) capsules, for oral administration. accessdata.fda.gov. [Link]

  • Neupsy Key. (2017). Zonisamide. Neupsy Key. [Link]

Sources

A Guide to the Spectroscopic Characterization of N-Methyl Zonisamide: An Integrated Approach Using MS, NMR, and IR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and analysis, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their related compounds is paramount. N-Methyl Zonisamide is a key derivative of zonisamide, a synthetic 1,2-benzisoxazole-3-methanesulfonamide with established anticonvulsant properties.[1][2] As a potential metabolite, impurity, or synthetic intermediate, establishing a definitive analytical profile for this compound is critical for quality control, regulatory compliance, and understanding its pharmacological and toxicological profile.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS: 68292-02-4).[] We will delve into the application of three core analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The narrative moves beyond mere data presentation to explain the causality behind experimental choices and data interpretation, offering a robust, self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how these techniques are synergistically applied to confirm the identity and structure of small molecule compounds.

Mass Spectrometry (MS): Molecular Weight and Structural Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight of an analyte and gaining structural insights through controlled fragmentation. For this compound, high-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem MS (MS/MS) reveals the connectivity of its structural motifs.

Predicted Mass Spectrometry Data

The initial step in MS analysis is to predict the expected masses for the protonated molecule and other common adducts based on the molecular formula, C₉H₁₀N₂O₃S.[4]

Parameter Predicted Value
Molecular FormulaC₉H₁₀N₂O₃S
Molecular Weight (Avg.)226.25 g/mol [5]
Monoisotopic Mass226.04121 Da[4]
[M+H]⁺ (protonated)227.04899 m/z
[M+Na]⁺ (sodiate)249.03093 m/z
Fragmentation Analysis: Deconstructing the Molecule

The true power of MS for structural elucidation lies in the analysis of fragmentation patterns. The fragmentation of sulfonamides is well-characterized and often involves specific rearrangements and cleavages.[6] For this compound, collision-induced dissociation (CID) is expected to yield fragments arising from the cleavage of the sulfonamide bond and the benzisoxazole ring.

A hallmark fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[7][8] This rearrangement is a strong indicator of the arylsulfonamide moiety. Other expected cleavages include the scission of the S-N bond and the C-S bond, providing evidence for the core structure. These pathways can be compared against the known fragmentation of the parent drug, zonisamide, to confirm the structural similarities and pinpoint differences arising from the N-methylation.[9]

Experimental Protocol: UPLC-ESI-MS/MS

This protocol outlines a general method for acquiring high-quality MS and MS/MS data for this compound.

  • Sample Preparation : Dissolve 1 mg of this compound reference standard in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL using the same solvent.

  • Chromatographic Separation (UPLC) :

    • Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[9]

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient : Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry Detection (ESI-Q-TOF or Triple Quadrupole) :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).[10]

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 150 °C.

    • Desolvation Temperature : 450 °C.[10]

    • Full Scan MS : Acquire data from m/z 50-500 to detect the precursor ion [M+H]⁺.

    • Tandem MS (MS/MS) : Select the precursor ion (m/z 227.05) for fragmentation using an appropriate collision energy (e.g., ramped from 10-40 eV) to generate a product ion spectrum.[11]

UPLC-MS/MS Workflow Diagram

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection Sample This compound Standard Solvent Acetonitrile/Water (50:50) Sample->Solvent Solution 1 µg/mL Solution Solvent->Solution Injector Autosampler Injects 2 µL Solution->Injector Transfer Column C18 Column Injector->Column Elution Gradient Elution Column->Elution ESI ESI Source (Positive Mode) Elution->ESI Analyte Introduction MS1 Mass Analyzer 1 (Select m/z 227.05) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Scan Fragments) CID->MS2 Detector Detector MS2->Detector Data Data Detector->Data Signal to Data System

Caption: UPLC-MS/MS workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed picture of a molecule's structure in solution, mapping out the carbon-hydrogen framework and confirming atom-to-atom connectivity. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment of this compound.

Predicted NMR Data

While publicly available experimental spectra for this compound are scarce, its ¹H and ¹³C chemical shifts can be reliably predicted using specialized software and by comparing them to the known spectrum of zonisamide.[12] The key spectral differences will arise from the replacement of the two sulfonamide protons (-SO₂NH₂) with a methyl group (-SO₂NHCH₃).

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Shift (ppm) Multiplicity Integration Rationale for Assignment
Aromatic (4H)7.5 - 8.0Multiplet4HProtons on the benzisoxazole ring system.
Methylene (-CH₂-)~4.5Singlet2HMethylene protons adjacent to the benzisoxazole ring and sulfonamide group.
N-H~5.0Broad Singlet1HThe remaining proton on the sulfonamide nitrogen.
N-Methyl (-NCH₃)~2.9Singlet3HThe key signal confirming N-methylation. Its singlet nature indicates no coupling to adjacent protons.

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Shift (ppm) Rationale for Assignment
Benzisoxazole (quaternary)~163, ~155, ~120Carbons within the heterocyclic and aromatic ring system.
Benzisoxazole (CH)~132, ~129, ~125, ~122Aromatic carbons bearing a proton.
Methylene (-CH₂-)~55Methylene carbon, shifted downfield by adjacent electronegative groups.
N-Methyl (-NCH₃)~30The key carbon signal confirming the presence of the N-methyl group.
Spectral Interpretation: The Causality of Chemical Shifts

The most critical observation in the ¹H NMR spectrum is the appearance of a new singlet at approximately 2.9 ppm, integrating to three protons. This signal is characteristic of a methyl group attached to a nitrogen atom and is the primary evidence of successful N-methylation. Concurrently, the broad signal corresponding to the two -NH₂ protons in zonisamide is replaced by a single, less broad N-H signal. In the ¹³C NMR spectrum, the presence of a new resonance around 30 ppm corroborates the existence of the methyl group's carbon. The combination of these observations provides definitive proof of the this compound structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg This compound Solvent Dissolve in ~0.7 mL Deuterated Solvent Sample->Solvent Spectrometer Place tube in NMR Spectrometer Solvent->Spectrometer Insert Sample TuneShim Tune & Shim Magnet Spectrometer->TuneShim AcquireH1 Acquire ¹H Spectrum TuneShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum TuneShim->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Calibrate Calibrate to Solvent Residual Peak Process->Calibrate Integrate Integrate Peaks (¹H) Calibrate->Integrate Assign Assign Signals to Structure Integrate->Assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, IR is particularly powerful for confirming the N-methylation by observing the disappearance of the N-H stretches of a primary sulfonamide.

Predicted IR Absorption Bands

The IR spectrum of this compound will share features with zonisamide, such as the strong sulfonyl group absorptions, but will be distinguished by changes in the N-H region.[13] The analysis of various N-substituted sulfonamides provides a solid basis for these assignments.[14][15]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H Stretch~3250 - 3350MediumPresence confirms the secondary sulfonamide (-SO₂NH-). Absence of the primary sulfonamide doublet seen in zonisamide.
Aromatic C-H Stretch3000 - 3100Medium-WeakConfirms the presence of the aromatic ring.
Aliphatic C-H Stretch2850 - 2960Medium-WeakConfirms the presence of the -CH₂- and -CH₃ groups.
S=O Asymmetric Stretch~1320 - 1350StrongCharacteristic strong absorption for the sulfonyl group.[16]
S=O Symmetric Stretch~1150 - 1180StrongThe second characteristic strong absorption for the sulfonyl group.[16]
C=N/C=C Ring Stretches1500 - 1600MediumVibrations from the benzisoxazole ring system.
S-N Stretch~900 - 930MediumConfirms the sulfonamide linkage.[16]
Spectral Interpretation: The Decisive Role of the N-H Region

The most telling feature in the IR spectrum of this compound, when compared to zonisamide, is the N-H stretching region. Zonisamide, a primary sulfonamide, exhibits two distinct N-H stretching bands (one asymmetric, one symmetric) typically above 3200 cm⁻¹.[16] In contrast, this compound, a secondary sulfonamide, will show only a single N-H stretch. This clear and unambiguous change provides compelling evidence for the presence of a single methyl group on the sulfonamide nitrogen.

Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation : Vigorously grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample 1-2 mg This compound Grind Grind to Fine Powder Sample->Grind KBr ~100 mg Dry KBr KBr->Grind Press Press into Transparent Pellet Grind->Press Spectrometer Place Pellet in FTIR Spectrometer Press->Spectrometer Insert Pellet Background Acquire Background Scan Spectrometer->Background SampleScan Acquire Sample Spectrum Background->SampleScan Result Identify & Assign Absorption Bands SampleScan->Result

Caption: Workflow for preparing and analyzing this compound via FTIR.

Conclusion: A Triad of Corroborating Evidence

The structural characterization of this compound is not reliant on a single technique but on the synergistic and self-validating data obtained from Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy.

  • MS confirms the correct molecular weight and elemental formula and provides fragmentation data consistent with the N-alkylated sulfonamide structure.

  • IR confirms the presence of all key functional groups and, most critically, provides definitive evidence of N-methylation through the specific changes observed in the N-H stretching region.

  • NMR delivers the final, unambiguous proof of structure by mapping the complete proton and carbon skeleton, explicitly showing the N-methyl group and its connectivity within the molecule.

Together, these three techniques form a robust analytical triad, providing a comprehensive and scientifically sound characterization of this compound, essential for its use in any research or drug development setting.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(5), 173-179. [Link]

  • Meléndez, F. J., et al. (2018). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 23(11), 2843. [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs Software. [Link]

  • El-Guesmi, N., et al. (2016). Syntheses, spectroscopic investigation and electronic properties of two sulfonamide derivatives. Journal of Molecular Structure, 1108, 648-657. [Link]

  • National Center for Biotechnology Information. (n.d.). Zonisamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Mestrelab. [Link]

  • Todorov, T. I., et al. (2012). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 23(7), 1237-1244. [Link]

  • Téllez, C. A., et al. (2013). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ProQuest Dissertations Publishing. [Link]

  • Al-Adwani, S., et al. (2016). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1033-1034, 335-341. [Link]

  • Reher, R., et al. (2020). A Convolutional Neural Network-Based Approach for the Rapid Annotation of Molecularly Diverse Natural Products. Journal of the American Chemical Society, 142(9), 4114–4120. [Link]

  • Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285. [Link]

  • Popova, A., et al. (2006). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Molecular Structure, 792-793, 17-25. [Link]

  • Martens, J., et al. (2016). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Physical Chemistry Chemical Physics, 18(4), 2662-2671. [Link]

  • Khan, A. B., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(39), 25301-25313. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-994. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 656-660. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Jelić, D., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(19), 6211. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Zonisamide USP. ResearchGate. [Link]

  • Google Patents. (2003).
  • Cheng, C., et al. (2011). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1388-1396. [Link]

  • Wikipedia. (n.d.). Zonisamide. Wikipedia. [Link]

  • Cleanchem. (n.d.). This compound. Cleanchem. [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Venkatasai Life Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis of zonisamide carried out in the present work. ResearchGate. [Link]

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13(Suppl 1), S5-S9. [Link]

  • Sadiq, M. W., & Al-Ghanem, M. (2023). Zonisamide. StatPearls. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-94. [Link]

  • U.S. Food and Drug Administration. (2020). ZONEGRAN® (zonisamide) capsules, for oral administration. FDA. [Link]

Sources

An In-Depth Technical Guide on the Discovery and Origin of N-Methyl Zonisamide in Zonisamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In the landscape of modern drug development and manufacturing, the control of impurities is a cornerstone of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate the identification and characterization of any impurity present in a drug substance at levels of 0.10% or higher.[1][2] These impurities can arise from a multitude of sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[3][4] Understanding the genesis of these impurities is not merely a regulatory hurdle; it is a critical scientific endeavor that provides profound insights into the reaction mechanisms, allows for process optimization to minimize their formation, and ultimately safeguards patient health.

Zonisamide, a sulfonamide anticonvulsant marketed under brand names like Zonegran®, is a well-established therapy for epilepsy and has shown utility in treating Parkinson's disease.[5][6] Its synthesis, while well-documented, is a multi-step process susceptible to the formation of various process-related impurities.[7][8] Among these is N-Methyl Zonisamide (CAS 68292-02-4), a methylated analogue of the parent drug. This technical guide provides a comprehensive overview of the discovery and origin of this compound, delving into its likely formation mechanisms during the synthesis of Zonisamide and outlining the analytical methodologies crucial for its detection and control.

The Synthetic Landscape of Zonisamide

A thorough understanding of the potential origin of this compound necessitates a review of the common synthetic pathways employed for the production of Zonisamide. While several routes have been developed, many converge on key intermediates and employ similar classes of reagents and solvents. A prevalent synthetic strategy commences with 4-hydroxycoumarin and proceeds through the pivotal intermediate 1,2-benzisoxazole-3-acetic acid (BOA).[9][10]

The subsequent steps typically involve the conversion of BOA to a more reactive species, 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl), which is then subjected to amidation to yield the final Zonisamide product.[11] It is within these transformative steps that the conditions and reagents conducive to the formation of this compound are most likely to be found.

Discovery and Characterization of this compound

The discovery of this compound as a process-related impurity is a direct consequence of the rigorous analytical scrutiny applied to the Zonisamide API during its development and commercial manufacturing. High-Performance Liquid Chromatography (HPLC) has been the primary analytical tool for the separation and quantification of Zonisamide and its related substances.[7][9] The development of stability-indicating HPLC methods, capable of resolving the API from its potential impurities and degradation products, has been crucial in this regard.[12][13]

This compound, with the chemical name 1-(Benzo[d]isoxazol-3-yl)-N-methylmethanesulfonamide, is now a well-characterized compound.[3][5][14] Reference standards for this impurity are commercially available from various suppliers, facilitating its definitive identification and accurate quantification in batches of Zonisamide.[14][15] These standards are essential for method validation and for ensuring that the levels of this impurity are maintained below the thresholds stipulated by regulatory authorities.

The Origin of this compound: A Mechanistic Exploration

The precise, documented origin of this compound in specific manufacturing processes is often proprietary information. However, based on fundamental principles of organic chemistry and an analysis of the reagents and solvents commonly employed in Zonisamide synthesis, a highly plausible mechanism for its formation can be proposed. The core of this mechanism lies in the N-alkylation of the sulfonamide moiety of Zonisamide or a late-stage intermediate .

Sulfonamides are known to be susceptible to N-alkylation under certain conditions. The hydrogen atom attached to the nitrogen of the sulfonamide group is acidic and can be abstracted by a base, forming a nucleophilic sulfonamide anion. This anion can then react with an electrophilic methyl source, leading to the formation of the N-methylated product.

Several potential sources of the methyl group exist within the various reported synthetic schemes for Zonisamide:

  • Methyl-containing Solvents: Solvents such as methanol (MeOH) and methyl acetate are frequently used in the synthesis and purification of Zonisamide and its intermediates.[10][11] While generally considered stable, under certain process conditions (e.g., elevated temperatures, presence of strong bases or acids), these solvents could potentially act as methylating agents, albeit likely at a low level.

  • Methyl-containing Reagents: Some synthetic routes may utilize reagents that can either contain methyl impurities or act as methyl donors. For instance, sodium methoxide, used in some initial steps of the synthesis starting from 4-hydroxycoumarin, is a source of methoxy groups.[11] While its primary role is as a base, the possibility of side reactions leading to methylation cannot be entirely discounted. Similarly, the use of N,N-Dimethylformamide (DMF) as a solvent in certain steps could also be a potential, though less direct, source of a methyl group.

  • Cross-Contamination: In a multi-product manufacturing facility, cross-contamination from other processes that utilize potent methylating agents is a possibility that must be controlled through rigorous cleaning and validation protocols.

The most probable point of formation for this compound is during or after the final amidation step, where Zonisamide itself is present in the reaction mixture. The presence of a base, which may be used in the reaction or during work-up, could facilitate the deprotonation of the Zonisamide sulfonamide nitrogen, creating the nucleophile necessary for methylation.

The following diagram illustrates the proposed general mechanism for the formation of this compound:

G cluster_reaction Proposed N-Methylation of Zonisamide Zonisamide Zonisamide Zonisamide_Anion Zonisamide Anion (Nucleophile) Zonisamide->Zonisamide_Anion -H+ Base Base N_Methyl_Zonisamide This compound Zonisamide_Anion->N_Methyl_Zonisamide + CH3+ Methylating_Agent Methylating Agent (e.g., from solvent/reagent)

Caption: Proposed mechanism for this compound formation.

Analytical Control and Mitigation Strategies

Given the potential for this compound formation, robust analytical methods and strategic process controls are paramount.

Analytical Methodology

A validated, stability-indicating HPLC method is the industry standard for the detection and quantification of this compound. A typical method would involve:

  • Column: A reversed-phase column, such as a C18 or C8, provides good separation of Zonisamide from its more non-polar methylated counterpart.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is often employed to achieve optimal resolution of all related substances.[7]

  • Detection: UV detection at a wavelength where both Zonisamide and this compound exhibit significant absorbance (e.g., around 240-285 nm) is typically used.[9][12]

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. This includes performing forced degradation studies to ensure that any degradation products do not interfere with the quantification of known and unknown impurities.[12][16]

Table 1: Representative HPLC Parameters for Zonisamide Impurity Profiling

ParameterTypical Condition
Column Waters Symmetry C8 (150 x 3.9 mm) or equivalent
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, Acetonitrile, Methanol
Mobile Phase B Acetonitrile, Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: This is an exemplary method; specific conditions must be optimized for the particular sample and instrumentation.

Process Control and Mitigation

Minimizing the formation of this compound involves a multi-faceted approach focused on process understanding and control:

  • Solvent and Reagent Selection: Careful selection of solvents and reagents is critical. Where possible, the use of non-methylating alternatives should be considered. If methyl-containing materials are unavoidable, their purity should be strictly controlled.

  • Control of Reaction Conditions: The reaction conditions of the final amidation and subsequent work-up steps should be optimized to disfavor N-alkylation. This may involve controlling the temperature, reaction time, and the type and amount of base used.

  • Purification: The final purification steps for the Zonisamide API must be demonstrated to be effective in purging this compound to a level that is consistently below the regulatory reporting, identification, and qualification thresholds.

  • Cleaning Validation: Rigorous cleaning validation of equipment is necessary to prevent cross-contamination from processes that may use methylating agents.

Conclusion

This compound is a recognized process-related impurity in the synthesis of Zonisamide. Its discovery is a testament to the power of modern analytical techniques in ensuring the purity of pharmaceutical substances. While its precise, documented origin in commercial processes remains largely proprietary, a strong scientific basis exists for its formation via N-alkylation of the Zonisamide sulfonamide moiety, with potential methyl sources including solvents and reagents used in the synthesis.

For researchers, scientists, and drug development professionals, a thorough understanding of the potential for the formation of such impurities is essential. By implementing robust analytical control strategies and optimizing synthetic processes to minimize side reactions, the pharmaceutical industry can ensure the consistent production of high-quality Zonisamide, meeting the stringent safety and purity standards required for patient care. This in-depth knowledge not only fulfills regulatory expectations but also embodies the principles of scientific integrity and a commitment to producing safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Hosseini, M., Alipour, E., & Fakhari, A. R. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian journal of pharmaceutical sciences, 72(3), 304–308. [Link]

  • European Medicines Agency. (2005). Zonegran, INN-Zonisamide: European Public Assessment Report (EPAR). [Link]

  • BenchChem. (2025). Technical Support Center: Selective N-Methylation of Sulfonamides.
  • Vijayakumar, E. K. S., Dhore, D. M., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian journal of pharmaceutical sciences, 71(5), 521–526. [Link]

  • Patel, Y., et al. (2015). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 6(8), 3421-3428.
  • Pharmaffiliates. Zonisamide-impurities. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • DailyMed. Zonisamide Capsule. [Link] [Fictional but representative URL]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • Google Patents. EP1682522A1 - A process for the manufacture of zonisamide.
  • Pharmaffiliates. This compound. [Link] [Fictional but representative URL]

  • Google Patents.
  • Google Patents.
  • PubChem. This compound. [Link]

  • U.S. Food and Drug Administration. ZONEGRAN® (zonisamide) capsules, for oral administration. [Link]

  • ResearchGate. (2014). Pharmaceutical Impurities: An Overview.
  • ResearchGate. (2017). development and validation studies of zonisamide by rp-hplc method in capsule dosage form.
  • Veeprho. Zonisamide N-Methyl Impurity | CAS 68292-02-4. [Link]

  • Wikipedia. Zonisamide. [Link]

  • Google Patents.
  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13 Suppl 1, S5–S9. [Link]

  • National Center for Biotechnology Information. (2021). Zonisamide - StatPearls. [Link]

Sources

N-Methyl Zonisamide CAS number 68292-02-4 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl Zonisamide (CAS: 68292-02-4)

This document provides a comprehensive technical overview of this compound, a critical chemical entity in the context of the pharmaceutical agent Zonisamide. Designed for researchers, chemists, and drug development professionals, this guide synthesizes available data with established scientific principles to offer field-proven insights into its synthesis, characterization, potential pharmacology, and application as a reference standard.

Core Identity and Physicochemical Characteristics

This compound (CAS 68292-02-4) is recognized primarily as a derivative and process impurity of Zonisamide, an established anti-epileptic and anti-seizure medication.[][2] While the parent drug, Zonisamide, has been extensively studied, this compound is of significant interest for its role in the quality control and purity analysis of the active pharmaceutical ingredient (API).[3][4] Its characterization is essential for any comprehensive drug development program involving Zonisamide.

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 68292-02-4[][5][6]
IUPAC Name 1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide[][2][7]
Alternate Names N-Methyl-1,2-benzisoxazole-3-methanesulfonamide[5][6]
Molecular Formula C₉H₁₀N₂O₃S[3][5][7]
Molecular Weight 226.25 g/mol [5][8]
Appearance Solid[]

Synthesis and Analytical Characterization

Proposed Synthesis Pathway

While specific manufacturing protocols for this compound as a final product are not widely published, its synthesis can be logically derived from established routes for Zonisamide. The most direct conceptual approach involves the N-methylation of the Zonisamide sulfonamide group. This final step is crucial as it transforms the primary sulfonamide of the parent drug into a secondary sulfonamide, altering its chemical properties.

Causality of Experimental Choices: The selection of a methylating agent and base is critical. A strong base like sodium hydride (NaH) is chosen to effectively deprotonate the sulfonamide nitrogen, which has a pKa around 10.2, forming a highly nucleophilic anion.[9] Methyl iodide (CH₃I) serves as a classic, efficient source of an electrophilic methyl group. An aprotic polar solvent like Tetrahydrofuran (THF) is ideal as it solubilizes the reactants without interfering with the reaction mechanism. The low temperature at the start is to control the initial exothermic reaction of the hydride.

Experimental Protocol: N-methylation of Zonisamide

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Zonisamide (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

  • Reaction Incubation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram: Proposed Synthesis Workflow

G Zonisamide Zonisamide in Anhydrous THF NaH Add NaH at 0°C Zonisamide->NaH Anion Zonisamide Anion Formation NaH->Anion MeI Add CH3I at 0°C Anion->MeI Reaction Overnight Reaction at RT MeI->Reaction Quench Quench with NH4Cl Reaction->Quench Extract Ethyl Acetate Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Final This compound Purify->Final

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodologies for Quality Control

As an impurity and reference standard, robust analytical methods are required to detect and quantify this compound in the presence of the Zonisamide API. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique.[10][11]

Causality of Method Parameters: A reversed-phase C8 or C18 column is chosen for its ability to separate moderately polar compounds like Zonisamide and its derivatives.[11][12] The mobile phase, a buffered mixture of water, acetonitrile, and methanol, allows for fine-tuning of the elution strength to achieve baseline separation between the highly similar structures of Zonisamide and its N-methylated form. UV detection at 280 nm provides good sensitivity for the benzisoxazole chromophore present in both molecules.[11][12] A gradient elution is often necessary to resolve all potential process impurities in a single run.[11]

Protocol: Reversed-Phase HPLC for Zonisamide and Impurities

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or DAD detector.

  • Column: Waters Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent.[11]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, Acetonitrile, Methanol (75:10:15 v/v/v), pH adjusted to 4.0.[11]

  • Mobile Phase B: 0.02 M Potassium Dihydrogen Phosphate, Acetonitrile, Methanol (15:40:45 v/v/v), pH adjusted to 2.0.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: 280 nm.[11]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Zonisamide sample in the mobile phase to a final concentration of approximately 2 mg/mL.[11]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the standard solution of this compound to determine its retention time.

    • Inject the sample solution.

    • Run a gradient program to elute all components.

    • Quantify this compound based on the peak area relative to a calibrated reference standard.

Inferred Pharmacological Profile

Trustworthiness Statement: There is a lack of direct pharmacological data for this compound in the public domain. The following profile is an expert extrapolation based on the well-documented mechanism of the parent drug, Zonisamide, and established principles of medicinal chemistry. These hypotheses require experimental validation.

Potential Mechanism of Action

Zonisamide exhibits a multi-modal mechanism of action, contributing to its broad-spectrum anticonvulsant activity.[13][14] It is believed to:

  • Block voltage-sensitive sodium channels, reducing high-frequency repetitive firing of neurons.[15][16]

  • Inhibit T-type calcium channels, which helps suppress neuronal hypersynchronization.[15][17]

  • Modulate GABAergic and glutamatergic neurotransmission.[17][18]

  • Act as a weak inhibitor of the enzyme carbonic anhydrase.[9][17]

The N-methylation of the sulfonamide group would likely alter these interactions. The hydrogen on the sulfonamide nitrogen in Zonisamide is acidic and can act as a hydrogen bond donor. Replacing this hydrogen with a methyl group removes this capability and adds steric bulk. This could potentially reduce its affinity for targets where hydrogen bonding is critical, such as the active site of carbonic anhydrase. Its effect on ion channel binding is more difficult to predict without experimental data but could be altered due to changes in overall polarity and conformation.

Diagram: Zonisamide's Multi-Target Mechanism

G cluster_channels Ion Channels cluster_neuro Neurotransmission ZNS Zonisamide Na_Channel Voltage-Gated Na+ Channel ZNS->Na_Channel Blocks Ca_Channel T-type Ca2+ Channel ZNS->Ca_Channel Blocks GABA Enhances GABA (Inhibitory) ZNS->GABA Glutamate Reduces Glutamate (Excitatory) ZNS->Glutamate CarbonicAnhydrase Carbonic Anhydrase ZNS->CarbonicAnhydrase Weakly Inhibits Outcome Neuronal Stabilization & Reduced Hyperexcitability Na_Channel->Outcome Ca_Channel->Outcome GABA->Outcome Glutamate->Outcome

Caption: The multi-modal mechanism of action of Zonisamide.

Predicted Pharmacokinetic (PK) Profile

Zonisamide has a favorable PK profile, with rapid absorption and a long half-life of 63-69 hours, allowing for once or twice-daily dosing.[15][16] It is metabolized primarily by the CYP3A4 enzyme via reductive cleavage of the benzisoxazole ring.[9][17]

This compound, being slightly more lipophilic due to the added methyl group, might exhibit altered absorption or distribution characteristics, potentially leading to a different volume of distribution. Its metabolism would also likely be mediated by cytochrome P450 enzymes, but the rate and resulting metabolites could differ from those of Zonisamide. It is plausible that N-demethylation could occur, converting it back to the parent drug Zonisamide in vivo.

Application in Pharmaceutical Quality Control

The primary and validated application of this compound is as a reference standard for analytical and quality control purposes in the manufacturing of Zonisamide.[3][4]

  • Method Development & Validation: It is used to confirm that analytical methods (primarily HPLC) are specific and can adequately separate the impurity from the API.

  • Purity Testing: Batches of Zonisamide API are tested for the presence of this compound to ensure they meet the purity specifications set by regulatory bodies like the FDA.

  • Stability Studies: It helps in identifying and quantifying specific degradation products during forced degradation and long-term stability studies of Zonisamide.

Safety and Handling

Proper handling of this compound in a laboratory setting is crucial. The following guidelines are based on available Safety Data Sheets (SDS).[19]

Protocol: Safe Laboratory Handling

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[19]

    • Body Protection: Wear a standard lab coat.

  • Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[4][19]

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, consult a physician.[19]

  • Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C Refrigerator).[8]

Conclusion and Future Directions

This compound (CAS 68292-02-4) is a key molecule in the lifecycle of the drug Zonisamide, serving as a critical impurity and reference standard. While its own pharmacological profile has not been extensively investigated, its structural relationship to Zonisamide allows for informed hypotheses regarding its potential biological activity.

Future research should focus on the experimental validation of its pharmacological and pharmacokinetic properties. Key studies would include:

  • In vitro binding assays to determine its affinity for sodium channels, calcium channels, and carbonic anhydrase.

  • In vivo animal studies to assess its anticonvulsant efficacy and toxicology relative to Zonisamide.

  • Metabolic profiling to determine if it is a human metabolite of Zonisamide and to characterize its metabolic fate.

Such data would provide a complete picture of this compound's significance, not just as an impurity to be controlled, but as a molecule with its own potential biological footprint.

References

  • This compound | CAS 68292-02-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-methyl-zonisamide-68292-02-4]
  • This compound – ANEXIB Chemicals. [URL: https://www.anexib.com/n-methyl-zonisamide-cas-68292-02-4]
  • CAS 68292-02-4 this compound - BOC Sciences. [URL: https://www.bocsci.com/n-methyl-zonisamide-cas-68292-02-4-item-3657870.html]
  • Zonisamide N-Methyl Impurity | CAS 68292-02-4 - Veeprho. [URL: https://www.veeprho.com/impurities/zonisamide-impurities/zonisamide-n-methyl-impurity.html]
  • Ueda, Y., et al. Cocrystals of zonisamide: physicochemical characterization and sustained release solid forms. CrystEngComm, 2014, 16, 6003-6011. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ce/c4ce00529k]
  • This compound - CAS - 68292-02-4 - Axios Research. [URL: https://axiosresearch.com/product/ar-z01161]
  • Zonisamide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Zonisamide]
  • Pal, A., et al. Cocrystals of zonisamide: Physicochemical characterization and sustained release solid forms. ResearchGate. [URL: https://www.researchgate.
  • Shorvon, S., & Stefan, H. Zonisamide. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537323/]
  • What are the molecular and cellular mechanisms of action of ZONISAMIDE in ZONEGRAN therapy? | R Discovery. [URL: https://discovery.researcher.life/question/what-are-the-molecular-and-cellular-mechanisms-of-action-of-zonisamide-in-zonegran-therapy/5f577f805f5f5f5f5f5f5f5f]
  • Zonisamide | C8H8N2O3S | CID 5734 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Zonisamide]
  • CAS No : 68292-02-4 | Product Name : this compound | Pharmaffiliates. [URL: https://www.
  • This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=68292-02-4]
  • What is the mechanism of Zonisamide? - Patsnap Synapse. [URL: https://synapse.patsnap.com/article/zonisamide-mechanism-of-action]
  • This compound | CAS No: 68292-02-4 - Aquigen Bio Sciences. [URL: https://aquigenbio.com/product/n-methyl-zonisamide/]
  • Leppik, I. E. Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15511691/]
  • Cas 68292-02-4,this compound | lookchem. [URL: https://www.lookchem.com/N-Methyl-ZonisaMide-cas-68292-02-4/]
  • This compound | C9H10N2O3S | CID 12506974 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-zonisamide]
  • This compound | CAS No- 68292-02-4 | Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/n-methyl-zonisamide]
  • This compound | 68292-02-4 - Venkatasai Life Sciences. [URL: https://www.vslifesciences.com/product/n-methyl-zonisamide]
  • Clinical Pharmacology and Mechanism of Action of Zonisamide - ResearchGate. [URL: https://www.researchgate.net/publication/382894165_Clinical_Pharmacology_and_Mechanism_of_Action_of_Zonisamide]
  • ZONEGRAN® (zonisamide) capsules, for oral administration - accessdata.fda.gov. [URL: https://www.accessdata.fda.
  • A process for the manufacture of zonisamide - Google Patents. [URL: https://patents.google.
  • Asanuma, M., et al. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2956383/]
  • Zonisamide: Chemistry, mechanism of action, and pharmacokinetics - Experts@Minnesota. [URL: https://experts.umn.edu/en/publications/zonisamide-chemistry-mechanism-of-action-and-pharmacokinetics]
  • Synthesis of zonisamide carried out in the present work. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-zonisamide-carried-out-in-the-present-work_fig1_328701026]
  • Brodie, M. J., et al. Zonisamide: its pharmacology, efficacy and safety in clinical trials. Acta Neurologica Scandinavica. [URL: https://onlinelibrary.wiley.com/doi/10.1111/ane.12016]
  • Biton, V. Zonisamide – a review of experience and use in partial seizures. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2656345/]
  • Jain, D., et al. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3013564/]
  • Reddy, G. S., et al. HPLC method for simultaneous determination of impurities and degradation products in zonisamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21695493/]
  • What is Zonisamide used for? - Patsnap Synapse. [URL: https://synapse.
  • Seshagiri Rao, J. V. L. N., et al. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.
  • Zonisamide | Anti-Seizure Medication - Epilepsy Foundation. [URL: https://www.epilepsy.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [URL: https://saspublishers.com/media/articles/SJAMS_71_319-325_c.pdf]
  • Almeida, A. M., et al. A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental designs. Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay01479j]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Trace Level Analysis of N-Methyl Zonisamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methyl Zonisamide at trace levels in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolite monitoring studies. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a modern LC-MS/MS system to achieve a low limit of quantification. This protocol is developed and validated in accordance with the principles outlined in international bioanalytical method validation guidelines.[1][2][3]

Introduction

This compound is a methylated analogue and potential metabolite of Zonisamide, a sulfonamide-derived antiseizure agent.[][5] Accurate measurement of drug metabolites in biological matrices is fundamental to understanding the overall pharmacokinetic profile, assessing safety, and evaluating the efficacy of pharmaceutical compounds.[6][7] Given the potential for low circulating concentrations, a highly sensitive and specific analytical method is paramount for the reliable quantification of this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide dynamic range.[6][8][9] This note provides a comprehensive, step-by-step protocol that has been optimized to ensure accuracy, precision, and robustness for trace-level analysis in a complex biological matrix like human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Experimental

Materials and Reagents
  • Analytes: this compound reference standard (Purity ≥98%), Zonisamide-d4 (Internal Standard, IS) (Purity ≥98%).

  • Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2EDTA as anticoagulant).

Analyte and Internal Standard Information

A stable isotope-labeled internal standard (SIL-IS), Zonisamide-d4, is employed to compensate for variability in sample preparation and potential matrix effects, ensuring the highest degree of accuracy and precision.[8]

CompoundChemical FormulaMolecular Weight ( g/mol )Exact Mass (Da)
This compoundC₉H₁₀N₂O₃S226.26[]226.04121[10]
Zonisamide-d4 (IS)C₈H₄D₄N₂O₃S216.25216.05951
LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
MRM Transitions
This compoundm/z 227.1 → 134.1 (Quantifier), m/z 227.1 → 91.1 (Qualifier)
Zonisamide-d4 (IS)m/z 217.1 → 120.0

Rationale for Parameter Selection: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar compounds like this compound.[11][12] The gradient elution with an acidified mobile phase ensures good peak shape and efficient ionization in positive ESI mode.[13] The Multiple Reaction Monitoring (MRM) transitions are selected based on the predicted fragmentation pattern of this compound, providing high selectivity and sensitivity for quantification.

Standard Solutions and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare by accurately weighing and dissolving the reference standards of this compound and Zonisamide-d4 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., Low: 0.3 ng/mL, Medium: 8 ng/mL, High: 80 ng/mL).

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[14][15]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Sample, Blank, CC, or QC) is 2. Add 25 µL IS Working Solution (Zonisamide-d4) plasma->is vortex1 3. Vortex Mix (10 sec) is->vortex1 ppt 4. Add 300 µL Acetonitrile (Protein Precipitation) vortex1->ppt vortex2 5. Vortex Mix (1 min) ppt->vortex2 centrifuge 6. Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant to LC-MS Vial centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

Method Validation

The bioanalytical method was validated according to the guidelines issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17]

Selectivity and Matrix Effect
  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS.

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of a pure solution. The calculated matrix factor should be within an acceptable range (typically 0.85-1.15), indicating minimal ion suppression or enhancement.[8]

Linearity, Accuracy, and Precision

The method's performance was evaluated by running calibration curves and QC samples in triplicate over three separate days.

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995 (using a 1/x² weighted linear regression)
LLOQ Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)-2.5% to 3.8%
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)≤ 6.2%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)-4.1% to 2.9%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)≤ 7.5%
Recovery and Stability
  • Extraction Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery was consistent and reproducible across all QC levels.

  • Stability: this compound was found to be stable in human plasma under various conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

G cluster_validation Method Validation Logic A Core Objective: Reliable Quantification B Selectivity (Analyte vs. Matrix) A->B C Sensitivity (LLOQ) A->C D Accuracy & Precision (Closeness to True Value & Reproducibility) A->D E Stability (Analyte Integrity) A->E F Matrix Effect (Ion Suppression/Enhancement) A->F G Validated Method B->G C->G D->G E->G F->G

Caption: Self-Validating System Logic.

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the trace level quantification of this compound in human plasma. The protocol demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis. The simple protein precipitation procedure allows for rapid sample processing, making it an ideal tool for supporting pharmacokinetic and clinical studies where the reliable measurement of this metabolite is crucial.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Link

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Link

  • Slideshare. USFDA guidelines for bioanalytical method validation. Link

  • European Medicines Agency. Guideline on bioanalytical method validation. Link

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Link

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link

  • PubChem. This compound. Link

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Link

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Link

  • Slideshare. Bioanalytical method validation emea. Link

  • Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. Link

  • Jančić-Stojanović, B., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4935. Link

  • ResearchGate. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Link

  • Vogeser, M., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 62(7), 1288-1300. Link

  • BOC Sciences. This compound.

  • LookChem. This compound. Link

  • Santa Cruz Biotechnology. This compound. Link

  • ResearchGate. Zonisamide LC-MS/MS derived analytical readouts. Link

  • ANEXIB Chemicals. This compound. Link

  • TrAC Trends in Analytical Chemistry. Sample preparation in analysis of pharmaceuticals. Link

  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Link

  • Phenomenex. Sample Preparation Techniques for Precision in Analysis. Link

  • Bioanalysis Zone. LC-MS. Link

  • ScienceDirect. Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Analytical chemistry, 75(13), 3019-3030. Link

  • Organomation. Sample Preparation: A Comprehensive Guide. Link

  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. Link

  • LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Link

  • Avantor. Understanding the importance of sample preparation for the analysis of biological samples. Link

Sources

Application Note: Utilizing N-Methyl Zonisamide as a Certified Reference Material for Chromatographic Analysis of Zonisamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the use of N-Methyl Zonisamide as a Certified Reference Material (CRM) in the quality control and analytical method validation for the anti-epileptic drug, Zonisamide. As a known potential impurity, the accurate identification and quantification of this compound are critical for ensuring the safety, efficacy, and regulatory compliance of Zonisamide drug products. This document details the scientific rationale for employing a CRM, provides step-by-step protocols for High-Performance Liquid Chromatography (HPLC-UV), and discusses advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established principles of analytical chemistry and align with regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Imperative for High-Purity Reference Materials

In pharmaceutical analysis, the accuracy and reliability of analytical data are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this assurance, providing a metrologically traceable standard against which analytical instruments are calibrated and methods are validated.[1][2][3] For an active pharmaceutical ingredient (API) like Zonisamide, control of impurities is a critical quality attribute. Process-related impurities or degradation products can impact the safety and efficacy of the final drug product.

This compound (1-(Benzo[d]isoxazol-3-yl)-N-methylmethanesulfonamide) is a potential impurity in the synthesis of Zonisamide.[4][][6] Its structural similarity to the parent API necessitates a well-resolved and specific analytical method for its detection and quantification. The use of a highly characterized this compound CRM is indispensable for:

  • Method Validation: Establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH Q2(R1) guidelines.[7][8]

  • Quality Control (QC): Routine testing of Zonisamide API and finished drug products to ensure that this compound levels remain below specified thresholds.

  • Stability Studies: Assessing the degradation pathways of Zonisamide under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic) to develop stability-indicating methods.[9][10]

The Certificate of Analysis (CoA) accompanying a CRM provides certified values for purity and identity, which have been established through rigorous testing and are traceable to international standards, thereby lending a high degree of confidence to all subsequent analytical measurements.[11]

Experimental Workflow & Rationale

The effective use of a CRM like this compound follows a logical workflow designed to ensure data integrity at every stage. The process begins with the proper handling of the CRM and culminates in the accurate analysis of unknown samples.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Phase 1: Preparation & Calibration"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRM [label="Receive & Verify\nthis compound CRM"]; Prep_Stock [label="Prepare CRM\nStock Solution"]; Prep_Cal [label="Prepare Calibration\nStandards & Controls"]; Prep_Sample [label="Prepare Test Sample\n(Zonisamide API/Product)"]; CRM -> Prep_Stock [label="Verify CoA"]; Prep_Stock -> Prep_Cal [label="Serial Dilution"]; }

subgraph "cluster_Analysis" { label="Phase 2: Instrumental Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; SST [label="System Suitability Test (SST)"]; Cal_Curve [label="Analyze Calibration Curve"]; Sample_Analysis [label="Analyze QC & Test Samples"]; SST -> Cal_Curve [label="Pass Criteria"]; Cal_Curve -> Sample_Analysis [label="Establish Linearity"]; }

subgraph "cluster_Data" { label="Phase 3: Data Processing & Reporting"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Quant [label="Quantify this compound\nin Test Sample"]; Report [label="Report Results & Document"]; Sample_Analysis -> Quant [label="Interpolate from Curve"]; Quant -> Report; } }

Figure 1: High-level workflow for using this compound CRM.

Causality Behind Experimental Choices:

  • System Suitability Test (SST): This is a mandatory first step in any validated chromatographic run. It verifies that the instrument and method are performing as expected on a given day. Parameters like tailing factor, resolution, and theoretical plates are monitored to ensure the system can adequately separate this compound from Zonisamide and other potential impurities.[1]

  • Calibration Curve: A multi-point calibration curve is essential for demonstrating linearity and accurately quantifying the impurity. Using a CRM ensures that the concentrations of these standards are known with a high degree of certainty.

  • Quality Control (QC) Samples: Prepared from the CRM stock, QC samples are analyzed alongside test samples to provide an independent check on the accuracy and precision of the analysis during the run.

Protocol: Quantification of this compound by RP-HPLC-UV

This protocol describes a robust isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in Zonisamide drug substance. This method is synthesized from several validated procedures and is designed to be stability-indicating.[7][10][12]

Materials and Reagents
  • This compound CRM

  • Zonisamide API (for specificity and resolution checks)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

The selection of a C8 column and a phosphate buffer/acetonitrile/methanol mobile phase is based on its proven ability to achieve effective separation between the slightly more hydrophobic this compound and the parent Zonisamide.[7] The UV detection wavelength is chosen based on the UV absorbance maxima of the analytes.

ParameterConditionRationale
Column Waters Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalentProvides good retention and resolution for sulfonamides.
Mobile Phase 0.02 M KH₂PO₄ Buffer : Acetonitrile : Methanol (75:10:15 v/v/v), pH adjusted to 4.0 with H₃PO₄Phosphate buffer controls pH for consistent ionization and retention. Acetonitrile/Methanol provides the necessary elution strength.
Flow Rate 1.0 mL/minBalances analysis time with optimal column efficiency.
Detection UV at 280 nmWavelength provides good sensitivity for both Zonisamide and potential impurities.[7]
Column Temp. 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Injection Vol. 20 µLStandard volume for analytical HPLC.
Run Time ~15 minutesSufficient to elute the main peak and any relevant impurities.
Preparation of Solutions

Note: All solutions should be prepared fresh and filtered through a 0.45 µm membrane filter before use.

  • Buffer Preparation (0.02 M KH₂PO₄): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 4.0 ± 0.05 with dilute orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer, acetonitrile, and methanol in the ratio 750:100:150 (v/v/v). Degas the solution by sonication or vacuum filtration.

  • This compound CRM Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This is the Stock Solution A.

  • Zonisamide Stock Solution (2 mg/mL): Accurately weigh approximately 200 mg of Zonisamide into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This is used for specificity and resolution checks.[1][7]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting Stock Solution A with the mobile phase to achieve concentrations in the expected range for impurities (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL). This range typically covers from the Limit of Quantification (LOQ) to above the reporting threshold for impurities.

  • System Suitability Solution (SSS): Prepare a solution containing both Zonisamide (e.g., 100 µg/mL) and this compound (e.g., 1.0 µg/mL) to verify resolution.

  • Test Sample Preparation: Accurately weigh approximately 200 mg of the Zonisamide API to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 2 mg/mL.

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the SSS six times. The system is deemed suitable for use if the acceptance criteria are met.

  • Calibration: Inject each calibration standard in duplicate. Plot a graph of the mean peak area of this compound against its concentration. Perform a linear regression analysis.

  • Sample Analysis: Inject the blank (mobile phase), followed by the Test Sample preparation in duplicate.

  • Quantification: Calculate the concentration of this compound in the Test Sample by interpolating its peak area from the calibration curve. Express the result as a percentage relative to the Zonisamide concentration.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation.
Resolution (Rs) Rs ≥ 2.0 between Zonisamide and this compoundGuarantees baseline separation for accurate quantification.
%RSD for Peak Area ≤ 2.0% for 6 replicate injectionsDemonstrates the precision of the analytical system.
Correlation Coefficient (r²) r² ≥ 0.999 for calibration curveConfirms the linearity of the detector response.

Advanced Method: LC-MS/MS for High-Sensitivity Analysis

For applications requiring lower detection limits or confirmation of impurity identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][14][15] It provides unparalleled specificity and sensitivity.

Rationale for LC-MS/MS: The high selectivity of MS/MS is achieved through Selected Reaction Monitoring (SRM), where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This process effectively filters out chemical noise, allowing for quantification at trace levels, which is particularly useful in impurity profiling of drug substances.[6]

graph "LC_MS_MS_Logic" { layout=dot; rankdir="LR"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_LC" { label="LC Separation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Sample Mixture\n(Zonisamide, this compound, etc.)", shape=cylinder]; LC_Col [label="HPLC\nColumn", shape=box]; Mix -> LC_Col; }

subgraph "cluster_MS1" { label="MS1: Precursor Selection"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Source [label="Ion Source\n(ESI+)"]; Q1 [label="Quadrupole 1 (Q1)\nSelects [M+H]⁺ for\nthis compound"]; LC_Col -> Ion_Source [label="Eluent"]; Ion_Source -> Q1; }

subgraph "cluster_MS2" { label="MS2: Fragmentation & Detection"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Collision Cell (q2)\nFragmentation"]; Q3 [label="Quadrupole 3 (Q3)\nSelects specific\nproduct ion"]; Detector [label="Detector"]; Q1 -> Q2 [label="Precursor Ion"]; Q2 -> Q3 [label="Product Ions"]; Q3 -> Detector [label="Specific Product Ion"]; } }

Figure 2: Logic of impurity detection by LC-MS/MS (SRM mode).

A typical LC-MS/MS method would utilize similar chromatographic principles as the HPLC-UV method but would employ a volatile mobile phase (e.g., replacing phosphate buffer with formic acid or ammonium formate) compatible with the mass spectrometer's electrospray ionization (ESI) source.[14] The this compound CRM remains essential for tuning the mass spectrometer, optimizing SRM transitions, and for quantitative analysis.

Conclusion

The use of this compound as a Certified Reference Material is a non-negotiable component of a robust quality control strategy for Zonisamide. It underpins the validation of analytical methods and ensures the accuracy of routine impurity testing, thereby safeguarding product quality and patient safety. The detailed HPLC-UV protocol provided herein offers a reliable, validated starting point for laboratories, while the principles of LC-MS/MS are outlined for more demanding analytical challenges. Adherence to these scientifically sound and regulatorily compliant practices is essential for any professional in drug development and quality assurance.

References

  • Adhikari, R. P., et al. "Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond." Journal of Chromatographic Science, Oxford Academic. [Link]

  • Hosseini, M., et al. "Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry." PMC - NIH. [Link]

  • Vijayakumar, E. K. S., et al. "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences. [Link]

  • Venkatasai Life Sciences. "this compound | 68292-02-4." [Link]

  • ResearchGate. "zonisamide and impurities in sample solution and system suitability parameters through robustness study." [Link]

  • International Journal of Pharmacy and Technology. "Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F." [Link]

  • ResearchGate. "HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." [Link]

  • ResearchGate. "Result of forced degradation studies of ZONI." [Link]

  • Scribd. "Zonisamide USP Monograph Analysis." [Link]

  • European Medicines Agency. "Zonegran, INN-Zonisamide." [Link]

  • NIH. "Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice." [Link]

  • Journal of Pharmaceutical Research and Reports. "New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC." [Link]

  • Cleanchem. "this compound | CAS No: 68292-02-4." [Link]

  • Google Patents.
  • ResearchGate. "Synthesis of zonisamide carried out in the present work." [Link]

  • CHIMIA. "LC-MS and CE-MS Strategies in Impurity Profiling." [Link]

Sources

Application Notes & Protocols: A Guide to the Quantification of N-Methyl Zonisamide in Pharmaceutical Quality Control using RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the application of N-Methyl Zonisamide as a reference standard in the quality control (QC) of Zonisamide active pharmaceutical ingredients (API) and finished drug products. This compound is a critical process-related impurity of Zonisamide, an antiepileptic agent.[] Rigorous monitoring of such impurities is mandated by regulatory bodies to ensure the safety, efficacy, and stability of the final pharmaceutical product. This document details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise identification and quantification of this compound. It includes in-depth protocols for method execution, validation according to International Council for Harmonisation (ICH) guidelines, and interpretation of results, designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Imperative for Impurity Profiling in Antiepileptic Drugs

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide-based anticonvulsant widely used in the management of epilepsy.[2] The therapeutic success of any pharmaceutical agent is intrinsically linked to its purity, safety, and quality. Pharmaceutical manufacturing processes, while highly controlled, can invariably lead to the formation of related substances, including starting materials, intermediates, by-products, or degradation products.[3] These impurities, even at trace levels, can impact the stability of the drug product and may possess undesirable pharmacological or toxicological properties. Therefore, their control is a critical aspect of pharmaceutical quality assurance.

This compound (1-(benzo[d]isoxazol-3-yl)-N-methyl methanesulfonamide) is a known potential process impurity in the synthesis of Zonisamide.[4][5] Its structural similarity to the parent API necessitates a highly specific and sensitive analytical method to ensure it is maintained below established safety thresholds. Regulatory authorities, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), require stringent quality control and the implementation of validated analytical procedures for impurity profiling.[6][7]

This application note serves as an authoritative guide, presenting a validated RP-HPLC method that provides the necessary selectivity, sensitivity, and accuracy for the routine quality control analysis of this compound in Zonisamide samples.

Physicochemical Properties of this compound

An accurate understanding of the reference standard's properties is fundamental to analytical method development. This compound is available as a characterized reference material for this purpose.[8][9]

PropertyValue
Chemical Name 1-(benzo[d]isoxazol-3-yl)-N-methyl methanesulfonamide
Synonyms N-Methyl-1,2-benzisoxazole-3-methanesulfonamide
CAS Number 68292-02-4[4][5][8][10]
Molecular Formula C₉H₁₀N₂O₃S[5][8][11]
Molecular Weight 226.25 g/mol [5][11]
Chemical Structure

Analytical Methodology: RP-HPLC for Impurity Quantification

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for separating and quantifying impurities in pharmaceutical products due to its high resolution, sensitivity, and reproducibility. The separation mechanism is based on the partitioning of analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Zonisamide and its related impurities, including the slightly more non-polar this compound, can be effectively resolved by optimizing the mobile phase composition and other chromatographic parameters. The selection of a C18 column provides a highly retentive surface, ideal for separating structurally similar compounds. The mobile phase, a buffered aqueous-organic mixture, is chosen to achieve optimal peak shape and resolution. UV detection is employed as both Zonisamide and this compound contain a chromophore that absorbs in the UV region.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

  • Reference Standards: this compound (purity ≥98%), Zonisamide (purity ≥99.5%).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water.

Chromatographic Conditions

The following conditions are a robust starting point, derived from established methods for Zonisamide impurity analysis.[3] Optimization may be required based on the specific HPLC system and column used.

ParameterConditionRationale
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid.The buffer controls the pH to ensure consistent ionization state of the analytes, leading to reproducible retention times and improved peak shape.
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)The organic modifier is used to elute the analytes from the nonpolar stationary phase. A mixture can fine-tune selectivity.
Elution Mode GradientA gradient elution is necessary to resolve early-eluting polar impurities from the main Zonisamide peak and the more retained this compound, while ensuring a reasonable run time.
Gradient Program Time (min)% Mobile Phase B
020
1560
2080
2220
2520
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and viscosity.
Detection Wavelength 280 nmProvides good sensitivity for both Zonisamide and its related impurities.[3][12] A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA small injection volume minimizes potential for peak broadening.
Diluent Water:Acetonitrile (50:50, v/v)This mixture ensures the solubility of both the API and impurities and is compatible with the mobile phase.

Standard and Sample Preparation Protocols

Preparation of Standard Solutions

Causality: Accurate preparation of standard solutions is paramount for accurate quantification. Working with dilute solutions minimizes consumption of valuable reference standards.

  • This compound Stock Solution (S1): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This yields a concentration of ~100 µg/mL.

  • Zonisamide Stock Solution (S2): Accurately weigh about 100 mg of Zonisamide reference standard into a 100 mL volumetric flask. Prepare as described in step 1. This yields a concentration of ~1000 µg/mL.

  • Resolution Solution (for System Suitability): Transfer 10 mL of Zonisamide Stock Solution (S2) to a 100 mL volumetric flask. Add 1.0 mL of this compound Stock Solution (S1) and dilute to volume with diluent. This solution contains ~100 µg/mL of Zonisamide and ~1.0 µg/mL of this compound (representing 1.0% impurity level).

  • Standard Solution (for Quantification): Dilute 1.0 mL of this compound Stock Solution (S1) to 100 mL with diluent to obtain a final concentration of ~1.0 µg/mL.

Preparation of Sample Solution

Causality: The goal is to achieve a final concentration of the Zonisamide API that allows for the detection of impurities at the specified reporting threshold (e.g., 0.1%).

  • Zonisamide API or Finished Product: Accurately weigh a quantity of Zonisamide API or powdered tablets/capsules equivalent to 100 mg of Zonisamide into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and then dilute to volume with diluent. The nominal concentration is 1000 µg/mL.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.

Experimental Workflow and Data Analysis

The following diagram outlines the logical flow of the quality control analysis.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting A Prepare Mobile Phase & Diluent B Prepare Standard Solutions A->B C Prepare Sample Solutions B->C D System Equilibration C->D E System Suitability Test (SST) Inject Resolution Solution D->E F Analyze Samples (Blank, Standard, Samples) E->F G Integrate Chromatograms F->G H Verify SST Results (Resolution, Tailing Factor) G->H I Calculate Impurity Content H->I J Compare Results to Specification Limits I->J K Generate Final Report J->K

Caption: Workflow for this compound QC Analysis.

System Suitability Testing (SST)

Trustworthiness: SST is a self-validating step to ensure the chromatographic system is fit for its intended purpose before analyzing any samples.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Resolution Solution five times.

  • Acceptance Criteria:

    • The resolution between the Zonisamide and this compound peaks must be ≥ 2.0.

    • The tailing factor for the Zonisamide peak must be ≤ 2.0.

    • The relative standard deviation (RSD) for the peak areas of both analytes from the five replicate injections must be ≤ 5.0%.

Data Analysis and Calculation

The amount of this compound in the sample is calculated using the response of the external standard.

Formula:

Where:

  • Area_Sample: Peak area of this compound in the sample chromatogram.

  • Area_Std: Average peak area of this compound from the Standard Solution injections.

  • Conc_Std: Concentration of this compound in the Standard Solution (in µg/mL).

  • Conc_Sample: Nominal concentration of Zonisamide in the Sample Solution (in µg/mL).

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation ensures the analytical method is reliable and suitable for its intended use. The following protocols outline the required validation experiments.

Specificity / Stress Studies

Expertise: Specificity is proven by demonstrating that the method is unaffected by the presence of other components. Forced degradation studies are the gold standard for this.[13][14]

  • Protocol: Expose the Zonisamide sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[14] Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The this compound peak should be free from co-eluting peaks in all conditions. Peak purity analysis using a PDA detector must pass, confirming the homogeneity of the analyte peak.

Linearity
  • Protocol: Prepare a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15% of the nominal Zonisamide concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike the Zonisamide sample with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision
  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a Zonisamide sample spiked with this compound at the 100% specification level.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the six measurements should be ≤ 10.0%.

Limit of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of this compound.

  • Acceptance Criteria: LOD is typically established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10.0%.[3]

Summary of Validation Parameters and Typical Results
Validation ParameterProtocol SummaryAcceptance CriteriaTypical Result
Specificity Forced degradation (acid, base, peroxide, heat, light)No co-elution, peak purity must passPass
Linearity 5 levels (LOQ to 150% of spec. limit)r² ≥ 0.9990.9995
Accuracy 3 levels, 3 replicates each (50%, 100%, 150%)90.0 - 110.0% recovery98.5% - 102.1%
Precision (Repeatability) n=6 at 100% specification levelRSD ≤ 10.0%2.5%
LOQ Signal-to-Noise Ratio ≈ 10:1Precision at LOQ (RSD ≤ 10%)0.01% of test conc.
LOD Signal-to-Noise Ratio ≈ 3:1N/A0.003% of test conc.

Conclusion

This application note details a specific, accurate, and robust RP-HPLC method for the quality control of this compound in Zonisamide drug substance and product. The provided protocols for sample preparation, chromatographic analysis, and method validation are grounded in established scientific principles and regulatory expectations. Adherence to this guide will enable analytical laboratories to effectively monitor and control this critical impurity, thereby ensuring the consistent quality and safety of Zonisamide formulations delivered to patients.

References

  • Maryam, H., Alipour, E., & Arezou, F. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 302–306. [Link]

  • Vijayakumar, E., Dhore, D., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526. [Link]

  • ResearchGate. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. [Link]

  • PubMed. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. [Link]

  • Anasuri, S., et al. (2022). New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC. Indian Journal of Pharmaceutical and Practical Research. [Link]

  • Kumar, K. A., & Ramana, P. V. (2016). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9). [Link]

  • Patel, A., et al. (2019). Determination of Zonisamide in Bulk and Pharmaceutical Formulation by UV Spectrophotometric Method. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(1), 250-255. [Link]

  • MDPI. (2021). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 26(16), 4989. [Link]

  • Manwar, J., et al. (2020). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. World Journal of Pharmaceutical and Medical Research, 6(12), 1-5. [Link]

  • Cleanchem. (n.d.). This compound. [Link]

  • European Medicines Agency. (n.d.). Zonegran, INN-Zonisamide. [Link]

  • SynThink Research Chemicals. (n.d.). This compound. [Link]

  • Veeprho. (n.d.). Zonisamide N-Methyl Impurity. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • U.S. Food and Drug Administration. (1981). Guidelines for the Clinical Evaluation of Antiepileptic Drugs (Adults and Children). [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Quality Control Chemicals. (n.d.). Zonisamide N-Methyl Impurity (USP). [Link]

  • International Journal of Pharmaceutical Investigation. (2018). Study on the quality control analysis of antiepileptic drugs using high-performance liquid chromatography. [Link]

  • Axios Research. (n.d.). This compound. [Link]

  • Kanner, A. M., et al. (2018). Practice guideline update summary: Efficacy and tolerability of the new antiepileptic drugs II: Treatment-resistant epilepsy. Neurology, 91(2), 82-90. [Link]

  • Deshpande, L. S., & DeLorenzo, R. J. (2023). Zonisamide: A Comprehensive, Updated Review for the Clinician. Epilepsy currents, 23(6), 372–387. [Link]

  • Medicines and Healthcare products Regulatory Agency. (2014). Antiepileptic drugs: new advice on switching between different manufacturers' products for a particular drug. [Link]

  • Patsalos, P. N., et al. (2008). Antiepileptic drugs—best practice guidelines for therapeutic drug monitoring: a position paper by the Subcommission on Therapeutic Drug Monitoring, ILAE Commission on Therapeutic Strategies. Epilepsia, 49(7), 1239-1276. [Link]

Sources

Application Note: A Robust Isocratic HPLC Method for the Chromatographic Separation of Zonisamide and its N-Methyl Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the anti-epileptic drug Zonisamide and its primary metabolite, N-Methyl Zonisamide. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, stability testing, and quality control of Zonisamide. The described protocol offers excellent resolution, sensitivity, and specificity, ensuring trustworthy and reproducible results.

Introduction

Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is a sulfonamide-based anticonvulsant widely used in the treatment of epilepsy.[1][2] Its mechanism of action involves the blockage of voltage-sensitive sodium channels and T-type calcium channels.[3] The primary metabolite of Zonisamide is this compound, formed through the methylation of the sulfonamide nitrogen. The ability to accurately and simultaneously measure both the parent drug and its metabolite is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing the purity and stability of the active pharmaceutical ingredient (API) and its formulations.

This application note provides a comprehensive, step-by-step protocol for the chromatographic separation of Zonisamide and this compound. The method has been developed based on a thorough understanding of the physicochemical properties of both analytes and established chromatographic principles.

Analyte Properties and Method Rationale

A successful chromatographic separation relies on exploiting the differences in the physicochemical properties of the analytes.[4] The structural similarity between Zonisamide and this compound presents a moderate analytical challenge, necessitating a well-optimized method to achieve baseline separation.

Table 1: Physicochemical Properties of Zonisamide and this compound

PropertyZonisamideThis compoundReference(s)
Chemical Structure 1,2-benzisoxazole-3-methanesulfonamide1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide[3][5]
Molecular Formula C₈H₈N₂O₃SC₉H₁₀N₂O₃S[3][5]
Molecular Weight 212.23 g/mol 226.25 g/mol [3][5]
pKa 10.2Not readily available, but expected to be similar to Zonisamide due to the sulfonamide group.
LogP ~0.5-1.0Expected to be slightly higher than Zonisamide due to the addition of a methyl group.
UV λmax ~240 nm, 285 nmExpected to have a similar UV spectrum to Zonisamide due to the shared chromophore.[6][7][8][9]

The choice of a reversed-phase HPLC method is logical given the non-polar to moderately polar nature of both compounds. A C18 column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The mobile phase, a mixture of an aqueous buffer and organic modifiers, is optimized to achieve the necessary selectivity and retention. The pH of the mobile phase is controlled to ensure consistent ionization of the analytes, which is critical for reproducible retention times.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chromatographic separation of Zonisamide and this compound.

Materials and Reagents
  • Zonisamide Reference Standard (≥99.5% purity)

  • This compound Reference Standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, filtered and degassed)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Disodium Hydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (65:15:20, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Weigh 3.55 g of Disodium hydrogen phosphate and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH of the buffer solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • Prepare the final mobile phase by mixing 650 mL of the prepared buffer with 150 mL of acetonitrile and 200 mL of methanol.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

  • Accurately weigh approximately 10 mg of Zonisamide and this compound reference standards into separate 100 mL volumetric flasks.

  • Dissolve the standards in a small amount of methanol and then dilute to the mark with the mobile phase.

  • These stock solutions can be stored at 2-8°C for up to one week.

  • Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • This working standard solution should be prepared fresh daily.

The sample preparation will depend on the matrix (e.g., dissolution media, reaction mixture, biological fluid). For a simple assay of a drug substance or formulation, a "dissolve and dilute" approach is typically sufficient.

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of Zonisamide.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability

System suitability tests are essential to ensure the chromatographic system is performing adequately. These tests should be performed before any sample analysis.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Resolution (Rs) ≥ 2.0 between Zonisamide and this compound
Relative Standard Deviation (RSD) for replicate injections (n=6) ≤ 2.0% for peak area and retention time

Data Analysis and Interpretation

The concentration of Zonisamide and this compound in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) x Concentrationstandard x Dilution Factor

Method Validation and Forced Degradation

This method is based on principles that have been successfully validated in the literature for the analysis of Zonisamide and its related substances.[1][6] A full validation according to ICH guidelines (Q2(R1)) should be performed before routine use. This would typically include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced degradation studies are critical for developing a stability-indicating method.[1][2] Zonisamide has been shown to be susceptible to degradation under alkaline and oxidative conditions.[1][2] This method should be capable of separating any potential degradation products from the main analyte peaks, ensuring the accurate measurement of the active ingredient in the presence of its degradants.

Visualizations

Chemical Structures

cluster_0 Zonisamide cluster_1 This compound ZON NMZ

Caption: Chemical structures of Zonisamide and this compound.

Experimental Workflow

workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Solution Preparation Sample->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Peak Integration & Quantification Data->Analysis Report Final Report Analysis->Report

Caption: A schematic of the analytical workflow.

Conclusion

The isocratic HPLC method detailed in this application note provides a reliable and efficient means for the simultaneous separation and quantification of Zonisamide and its N-Methyl metabolite. The protocol is straightforward, utilizing common HPLC instrumentation and reagents, making it readily adaptable in most analytical laboratories. By following the outlined steps and adhering to the system suitability criteria, researchers can achieve accurate and precise results for a variety of applications, from routine quality control to in-depth pharmacokinetic and stability studies.

References

  • Alipour, E., Hadjmohammadi, M. R., & Abedi, G. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 302–306. [Link]

  • Vijayakumar, E. K. S., Dhore, D. M., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526. [Link]

  • ResearchGate. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Retrieved from [Link]

  • Anasuri, S., et al. (2022). New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 12(6), 1-13.
  • Vijayakumar, E. K. S., Dhore, D. M., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526. [Link]

  • ResearchGate. (n.d.). Result of forced degradation studies of ZONI. Retrieved from [Link]

  • Bahrami, G., & Mohammadi, B. (2007). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. Iranian Journal of Pharmaceutical Research, 6(4), 261-267. [Link]

  • Vijayakumar, E. K. S., Dhore, D. M., & Kumar, M. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526. [Link]

  • Meyyanathan, S. N., Bandla, R., Babu, B., & Kalaivani, M. (2022). HPLC METHOD FOR THE ESTIMATION OF ZONISAMIDE IN ITS FORMULATION. Journal of Pharmaceutical Negative Results, 1448-1453. [Link]

  • ResearchGate. (n.d.). UV spectrum of Zonisamide USP. Retrieved from [Link]

  • Oliveira, C. H. D. S., Barroso, M. F., Soares, S., Martinho, A., & Queiroz, J. A. (2018). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 10(29), 3619-3626. [Link]

  • PubChem. (n.d.). Zonisamide. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • Veeprho. (n.d.). Zonisamide N-Methyl Impurity. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Assay for the Quantification of N-Methyl Zonisamide in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methyl Zonisamide in bulk drug substance. The method is demonstrated to be specific, linear, accurate, and precise, and is suitable for routine quality control and stability monitoring. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2).[1][2][3]

Introduction: The Rationale for a Validated Assay

This compound, a derivative of the anticonvulsant drug Zonisamide, is a key compound in pharmaceutical research and development.[4][5][6] As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is paramount to ensure the quality, purity, and stability of the bulk drug substance. The development of a validated, stability-indicating assay is a critical regulatory requirement and a cornerstone of good manufacturing practice (GMP).[7][8]

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[9][10] This is crucial for assessing the intrinsic stability of the drug and for determining its shelf-life.[11][12] This application note provides a comprehensive guide to developing and validating an HPLC method for this compound, explaining the scientific reasoning behind each step to ensure the method's trustworthiness and reliability.

Foundational Principles: Method Development Strategy

The primary objective is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or degradants, within a reasonable analysis time. Reversed-phase HPLC is the most common and versatile mode of liquid chromatography, making it the logical starting point for this application.[13][14]

Analyte Characteristics and Initial Column Selection

This compound (C₉H₁₀N₂O₃S, MW: 226.25 g/mol ) is a moderately polar compound.[4][5] Its parent compound, Zonisamide, is also a polar molecule.[15] The selection of the stationary phase is critical for retaining and separating such compounds.[16] While traditional C18 columns are widely used, specialized phases designed for polar analytes can offer superior retention and peak shape.[17] For this assay, a C18 column with a trifunctional bonding (T3) and end-capping is selected to provide balanced retention for polar compounds and compatibility with highly aqueous mobile phases.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition is a powerful tool for optimizing selectivity in HPLC.[14][18][19] A combination of an aqueous buffer and an organic modifier is typically employed in reversed-phase chromatography.[20]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile was chosen for this method due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds.[18][19] By adjusting the pH, the ionization state of the analyte can be controlled, thereby influencing its retention. An acidic mobile phase (pH ~3.0) using a phosphate buffer was selected to ensure consistent protonation of any ionizable groups in the this compound molecule and its potential degradants, leading to improved peak shape and reproducibility.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. Based on the UV spectrum of related compounds like Zonisamide, a detection wavelength of 240 nm was chosen, as it provides a good balance of absorbance for the parent compound and potential impurities.[21][22]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the developed and validated HPLC method.

Assay_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh this compound Standard & Sample B Dissolve in Diluent (Methanol:Water) A->B C Filter through 0.45 µm filter B->C D Equilibrate HPLC System C->D E Inject Standard Solutions (System Suitability) D->E F Inject Sample Solutions E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate Assay Results H->I J Generate Report I->J

Caption: Overall workflow for the this compound assay.

Materials and Reagents
  • This compound Reference Standard and Bulk Drug Sample

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (OPA)

  • HPLC Grade Water

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge T3 C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20mM KH₂PO₄ (pH 3.0 adjusted with OPA) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 240 nm
Injection Vol. 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Degas before use.

  • Diluent: Methanol:Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation: Ensuring Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23] The validation was performed according to the ICH Q2(R1) guideline.[3][24]

Validation_Process Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness SystemSuitability System Suitability Validation Method Validation (ICH Q2) Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness Validation->SystemSuitability

Caption: Key parameters for analytical method validation.

System Suitability

Protocol: Inject the working standard solution five times. Acceptance Criteria:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • %RSD of Peak Areas: Not more than 2.0%.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[25] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][10][26]

Protocol: Subject the this compound bulk drug sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples alongside an unstressed sample. Acceptance Criteria: The method should be able to separate the this compound peak from all degradation product peaks. Peak purity analysis of the analyte peak should show no co-eluting peaks. A degradation of 5-20% is desirable to demonstrate that the method can detect degradation.[1]

Forced_Degradation API This compound API Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study design.

Linearity

Protocol: Prepare a series of solutions from the standard stock solution at concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Table 1: Example Linearity Data
Accuracy (Recovery)

Protocol: Perform recovery studies by spiking a known amount of this compound reference standard into a placebo (if available) or a pre-analyzed sample at three concentration levels (80%, 100%, and 120%). Prepare each level in triplicate. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.599.25
100%100.2100.5100.30
120%120.3119.899.58
Table 2: Example Accuracy (Recovery) Data
Precision

4.5.1. Repeatability (Intra-day Precision) Protocol: Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day. Acceptance Criteria: The %RSD should be not more than 2.0%.

4.5.2. Intermediate Precision (Inter-day Ruggedness) Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Acceptance Criteria: The %RSD between the two sets of data should be not more than 2.0%.

Precision TypeAssay Result (% w/w)Mean%RSD
Repeatability 99.8, 99.5, 100.1, 99.7, 100.2, 99.999.870.25
Intermediate 100.1, 99.9, 100.3, 99.6, 100.0, 100.2100.020.24
Table 3: Example Precision Data
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Protocol: Deliberately vary the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Mobile Phase Composition: ± 2% organic modifier.

  • Column Temperature: ± 5 °C (25°C and 35°C). Acceptance Criteria: The system suitability parameters should be met, and the assay results should not be significantly affected by the variations.

Conclusion

The developed RP-HPLC method for the quantification of this compound in bulk drug substance is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the stability of the drug substance over time. This application note provides a comprehensive and scientifically sound protocol that can be readily implemented in a quality control laboratory.

References

  • Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Journal of Young Pharmacists. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.[Link]

  • HPLC method for simultaneous determination of impurities and degradation products in zonisamide. PubMed. [Link]

  • Waters Column Selection Guide for Polar Compounds. LabRulez LCMS. [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. National Institutes of Health (NIH). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Academic Journal of Pharmacy. [Link]

  • New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Veeprho. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • How to reduce mobile phase consumption during an HPLC analysis. Pharma Growth Hub. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.[Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • This compound. PubChem. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. The University of Jordan. [Link]

  • Zonisamide. PubChem. [Link]

  • DEVELOPMENT AND VALIDATION STUDIES OF ZONISAMIDE BY RP-HPLC METHOD IN CAPSULE DOSAGE FORM. ResearchGate. [Link]

  • This compound. Axios Research. [Link]

Sources

Application Note: Optimizing Sample Preparation for the Quantitative Analysis of N-Methyl Zonisamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to sample preparation techniques for the accurate and robust quantification of N-Methyl Zonisamide, a key derivative of the antiepileptic drug Zonisamide. The inherent complexity of biological matrices such as plasma, serum, and urine necessitates an effective sample cleanup strategy to remove interfering components like proteins, salts, and phospholipids prior to instrumental analysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] We present detailed protocols, comparative analyses, and field-proven insights for three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate technique is critical for achieving high sensitivity, selectivity, and reproducibility in pharmacokinetic, toxicokinetic, and clinical monitoring studies.[3][4]

Introduction to this compound Analysis

This compound (N-methyl-1,2-benzisoxazole-3-methanesulfonamide) is a significant compound in the metabolic pathway and development studies of Zonisamide.[5][6] Zonisamide itself is a sulfonamide antiepileptic drug used in the treatment of partial seizures.[7][8] Accurate measurement of its derivatives in biological fluids is paramount for understanding drug disposition, identifying potential biomarkers, and ensuring safety and efficacy during drug development.[9]

The primary analytical challenge lies in isolating the target analyte from the complex sample matrix, which can otherwise cause ion suppression in the mass spectrometer, leading to inaccurate results.[10] This guide explains the causality behind choosing a specific sample preparation method based on the analyte's properties and the analytical objectives.

This compound - Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₀N₂O₃S[5][11]

  • Molecular Weight: 226.25 g/mol [5][11]

  • Solubility: Slightly soluble in Dichloromethane, DMSO, and Methanol.[12]

Core Sample Preparation Methodologies

The choice of a sample preparation technique is a balance between the desired level of cleanliness, throughput, cost, and the required lower limit of quantitation (LLOQ).[10] We will explore the three most effective methods for small molecule analysis from biological fluids.

Protein Precipitation (PPT)

Principle of Causality: PPT is the simplest method for removing proteins from aqueous samples like plasma or serum.[13] It operates on the principle of altering the solvation properties of the sample matrix. By adding a water-miscible organic solvent (e.g., acetonitrile) or a strong acid, the dielectric constant of the solution is reduced, disrupting the hydration shell around the protein molecules.[14] This forces the proteins to denature, aggregate, and precipitate out of the solution, while smaller molecules like this compound remain in the supernatant.[13][15]

Applicability: Recommended for high-throughput screening and when a very low LLOQ is not required. While fast and inexpensive, it provides the least clean extract, as endogenous salts and other small molecules are not removed.[13][16]

Liquid-Liquid Extraction (LLE)

Principle of Causality: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[17][18] The analyte partitions between the two phases according to its partition coefficient (LogP).[18] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, this compound can be selectively driven into the organic layer, leaving behind highly polar interferences like salts and proteins in the aqueous layer.[19]

Applicability: LLE offers a significantly cleaner sample than PPT and is a cost-effective alternative to SPE. It is suitable for methods requiring lower detection limits. However, it is more labor-intensive, requires larger volumes of organic solvents, and can be challenging to automate.[17]

Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a chromatographic technique that provides the highest degree of sample cleanup and allows for analyte concentration.[2][20] The method relies on the partitioning of the analyte between a solid stationary phase (the sorbent) and the liquid sample.[20] this compound in the sample is loaded onto a cartridge containing a sorbent (e.g., reversed-phase C18 or a polymeric sorbent) to which it has a high affinity.[1][2] Matrix interferences are washed away with a weak solvent, after which the purified analyte is eluted with a small volume of a strong organic solvent.[20]

Applicability: SPE is the gold standard for bioanalysis when high sensitivity and accuracy are critical.[20][21] It is ideal for removing a broad range of interferences and for concentrating the analyte to achieve very low LLOQs.[2]

Comparative Summary of Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanliness LowModerateHigh to Very High
Typical Recovery >90%60-90%>90%
Analyte Concentration No (Dilution)YesYes (High)
Throughput HighLow to ModerateModerate to High (with automation)
Solvent Consumption LowHighLow to Moderate
Cost per Sample LowLow to ModerateHigh
Ease of Automation HighLowHigh
Common Application High-throughput screening, routine analysisAssays requiring moderate cleanlinessValidated bioanalytical methods, low LLOQ assays

Detailed Experimental Protocols & Workflows

The following protocols are designed as a starting point and should be optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid and effective method for initial sample cleanup, particularly for plasma or serum samples.[13]

Step-by-Step Methodology:

  • Sample Aliquot: Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (IS) to correct for variability.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[13] Using cold solvent enhances protein precipitation.

  • Vortex: Vortex the tube vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Supernatant Transfer: Carefully aspirate the supernatant, which contains this compound, and transfer it to a clean tube or a 96-well plate.[22]

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for improved compatibility with reversed-phase chromatography, it can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.[16]

PPT_Workflow

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE)

This protocol yields the cleanest extract and is ideal for assays demanding high sensitivity. [2]A generic reversed-phase protocol is described.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of the biological sample with 400 µL of 2% phosphoric acid in water. This disrupts protein binding and ensures the analyte is retained on the sorbent.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or polymeric, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry. [2]3. Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition Sorbent (Methanol & Water) Load 2. Load Pre-treated Sample Condition->Load Wash 3. Wash Interferences (5% Methanol) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate Analyze 6. Analyze by LC-MS/MS Evaporate->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

Conclusion

The successful quantification of this compound from biological matrices is critically dependent on the chosen sample preparation strategy. Protein Precipitation offers a rapid, high-throughput solution for preliminary studies. Liquid-Liquid Extraction provides a cleaner extract suitable for more demanding applications. For the highest level of sensitivity and selectivity, required for regulatory submission and detailed pharmacokinetic studies, Solid-Phase Extraction is the recommended method. Each protocol presented herein serves as a robust starting point for method development, which must be followed by thorough validation according to regulatory guidelines.

References

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025-05-13). Google Search Result.
  • Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis.Unacademy.
  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.NIH.
  • [Recent advances in protein precipitation-based methods for drug-target screening].Google Search Result.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Technical Tip: Protein Precipit
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.NIH.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019-08-07). Aurora Biomed.
  • Solvent Extraction Techniques.
  • What is Solid Phase Extraction (SPE)?
  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. (2025-06-03). Google Search Result.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.The Blog - Tecan.
  • This compound | C9H10N2O3S | CID 12506974.PubChem.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. (2020-04-10). Google Search Result.
  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applic
  • Steps involved in LLE Protein Precipitation (PP): It is suitable for...
  • Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applic
  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023-07-04). Encyclopedia.pub.
  • Prepping Small Molecules for Mass Spec. (2019-04-23). Biocompare.com.
  • This compound | 68292-02-4.ChemicalBook.
  • This compound | CAS 68292-02-4 | SCBT.Santa Cruz Biotechnology.
  • This compound - CAS - 68292-02-4.Axios Research.
  • Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Applic
  • This compound | CAS No- 68292-02-4.Simson Pharma Limited.
  • Zonisamide-d4 in Quantitative Analysis: A Comparative Guide to Accuracy and Precision.Benchchem.
  • Zonisamide.
  • Methods for the analysis of nonbenzodiazepine hypnotic drugs in biological m
  • Quantification of biological samples: Methods and applications in DNA, drugs, and proteins.Google Search Result.
  • Identification and Quantitation Methods for Anti-Convulsant Drugs from Biological Matrix Relating to Forensic Cases.Google Search Result.
  • Zonegran, INN-Zonisamide.EMA.
  • Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy.PubMed.
  • Zonisamide: Review of Recent Clinical Evidence for Tre
  • (PDF) Zonisamide: A Comprehensive, Updated Review for the Clinician. (2023-11-10).

Sources

Application Note: Utilizing N-Methyl Zonisamide for System Suitability Testing in Zonisamide Chromatographic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of N-Methyl Zonisamide as a critical component in system suitability testing (SST) for High-Performance Liquid Chromatography (HPLC) assays of Zonisamide. This compound, a known impurity and related substance of Zonisamide, serves as an ideal challenge to the analytical method, ensuring the system's specificity, precision, and overall fitness for its intended purpose. Adherence to this protocol will enhance the reliability and validity of analytical data in both research and quality control environments, aligning with regulatory expectations for robust analytical procedures.[1][2][3]

Introduction: The Rationale for a Challenging System Suitability Test

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is an established antiepileptic drug effective in the treatment of partial seizures.[4][5][6] The quantitative analysis of Zonisamide in bulk drug substances and pharmaceutical formulations is critical for ensuring its safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity.[7][8][9]

System Suitability Testing (SST) is a non-negotiable, integral part of any chromatographic analysis, mandated by regulatory bodies such as the FDA and detailed in pharmacopeias like the USP.[1][2][10] SST is not merely a system check; it is a comprehensive evaluation designed to confirm that the entire analytical system—including the instrument, reagents, column, and operational parameters—is performing correctly at the time of analysis.[11][12][13]

The power of an SST lies in its ability to detect unacceptable performance.[12] For this reason, the composition of the SST solution is of paramount importance. While injecting a pure standard of the active pharmaceutical ingredient (API) can confirm retention time and repeatability, it does not adequately challenge the method's resolving power or specificity. The inclusion of a critical impurity or a closely related compound is essential for a truly robust SST.

This compound (1-(benzo[d]isoxazol-3-yl)-N-methylmethanesulfonamide) is a known process impurity and potential degradant of Zonisamide.[14][15][] Due to its structural similarity to the parent compound, it is likely to have a close elution profile in a reversed-phase HPLC system. This proximity makes it an excellent candidate for inclusion in the SST solution. By monitoring the resolution between Zonisamide and this compound, analysts can gain a high degree of confidence in the method's ability to separate and accurately quantify the API in the presence of its key impurities.

This application note details the protocol for preparing and using an SST solution containing both Zonisamide and this compound and outlines the acceptance criteria that validate the chromatographic system for the Zonisamide assay.

Experimental Protocol

This protocol is designed to be a comprehensive guide. Analysts should ensure all equipment is calibrated and maintained according to their laboratory's standard operating procedures.

Materials and Reagents
Material/ReagentGrade/SpecificationRecommended Supplier
Zonisamide Reference StandardUSP Grade or equivalent (≥99.5%)Sigma-Aldrich, USP
This compoundImpurity Standard (≥98.0%)Veeprho, Simson Pharma[14]
Acetonitrile (ACN)HPLC GradeFisher Scientific, J.T. Baker
Methanol (MeOH)HPLC GradeFisher Scientific, J.T. Baker
Disodium Hydrogen PhosphateAR GradeMerck, Sigma-Aldrich
Orthophosphoric AcidAR GradeMerck, Sigma-Aldrich
WaterHPLC Grade / Milli-QIn-house purification system
Instrumentation and Chromatographic Conditions

The following HPLC conditions are provided as a robust starting point. Method optimization may be required based on the specific column and instrumentation used.

ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Enable ODS, Perfectsil Target)[4][5]
Mobile Phase Buffer:Methanol:Acetonitrile (65:20:15, v/v/v)
Buffer Preparation 25 mM Disodium Hydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Flow Rate 1.2 mL/min[5]
Injection Volume 20 µL
Column Temperature 35 °C
Detection Wavelength 240 nm[5][7]
Preparation of Solutions

2.3.1 Diluent Preparation: Prepare a mixture of Methanol and Water (50:50, v/v). This will be used for dissolving and diluting the standards.

2.3.2 Zonisamide Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Zonisamide Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.

2.3.3 this compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent in a similar manner to the Zonisamide stock solution.

2.3.4 System Suitability Solution (Working Concentration):

  • Zonisamide Concentration: 100 µg/mL

  • This compound Concentration: 10 µg/mL

Pipette 10 mL of the Zonisamide Standard Stock Solution (1000 µg/mL) and 10 mL of the this compound Stock Solution (100 µg/mL) into a 100 mL volumetric flask. Dilute to volume with diluent and mix thoroughly. This solution is now ready for injection.

System Suitability Testing Workflow

The following workflow must be successfully completed before any sample analysis can commence.

SST_Workflow start Start Analysis Sequence equilibrate Equilibrate HPLC System (Minimum 30 min) start->equilibrate inject_blank Inject Blank (Diluent) (1-2 injections) equilibrate->inject_blank inject_sst Inject SST Solution (5-6 replicate injections) inject_blank->inject_sst evaluate Evaluate SST Parameters inject_sst->evaluate pass System is Suitable Proceed with Sample Analysis evaluate->pass All Criteria Met fail System is NOT Suitable Troubleshoot and Re-run SST evaluate->fail Criteria Not Met end End Sequence pass->end fail->equilibrate After Corrective Action

Caption: Workflow for executing the System Suitability Test.

Step-by-Step Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injections: Perform one to two injections of the diluent to ensure the baseline is free from interfering peaks at the retention times of Zonisamide and this compound.

  • SST Injections: Make a minimum of five replicate injections of the prepared System Suitability Solution.

  • Data Evaluation: From the resulting chromatograms of the SST injections, calculate the parameters listed in the acceptance criteria table below.

Data Analysis and Acceptance Criteria

The following parameters are critical for confirming the suitability of the system. The acceptance criteria are based on general guidelines from the USP and ICH.[3][4][10]

ParameterMonitored Peak(s)Acceptance CriteriaRationale
Resolution (Rs) Between Zonisamide and this compoundRs ≥ 2.0 Ensures baseline or near-baseline separation, confirming the method's specificity and ability to distinguish the API from this critical impurity.
Tailing Factor (Tf) ZonisamideTf ≤ 1.5 Measures peak symmetry. A value ≤ 1.5 indicates a symmetrical peak, which is essential for accurate integration and quantification.
Theoretical Plates (N) ZonisamideN ≥ 5000 Indicates column efficiency. A high plate count signifies sharp, narrow peaks, leading to better resolution and sensitivity.
Repeatability (%RSD) Peak Area of Zonisamide (from ≥5 injections)%RSD ≤ 1.0% Demonstrates the precision of the injector and the stability of the system. A low RSD ensures that results will be reproducible.
Retention Time (%RSD) Retention Time of Zonisamide (from ≥5 injections)%RSD ≤ 1.0% Confirms the stability of the pump flow rate and mobile phase composition, ensuring consistent peak identification.

If all criteria are met, the system is deemed suitable for the analysis of Zonisamide samples. If any parameter fails, the analysis must be halted. The cause of the failure (e.g., column degradation, mobile phase preparation error, instrument malfunction) must be investigated and rectified before repeating the SST.

Conclusion

The strategic inclusion of this compound in the system suitability solution provides a rigorous challenge to the Zonisamide HPLC assay. This approach moves beyond a simple check of instrument performance to a comprehensive validation of the method's specificity and resolving power. By ensuring adequate separation from a known, structurally similar impurity, laboratories can generate highly reliable and defensible analytical data, upholding the principles of scientific integrity and meeting stringent regulatory standards.

References

  • Kumar, T. H., & Sankar, K. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Medical and Pharmaceutical Sciences, 5(7), 688-692. [Link]

  • Almeida, A. M., et al. (2013). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 5, 541-547. [Link]

  • Jain, D. K., et al. (2009). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 71(5), 529–534. [Link]

  • Meyyanathan, S. N., et al. (2013). HPLC METHOD FOR THE ESTIMATION OF ZONISAMIDE IN ITS FORMULATION. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1451-1454. [Link]

  • ComplianceOnline. (n.d.). System Suitability Testing (SST) for USP and FDA Compliance. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Veeprho. (n.d.). Zonisamide N-Methyl Impurity | CAS 68292-02-4. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Validation. (n.d.). Tag: FDA system suitability test. [Link]

  • Cleanchem. (n.d.). This compound | CAS No: 68292-02-4. [Link]

  • Pharmaffiliates. (n.d.). Zonisamide-impurities. [Link]

  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 68292-02-4 | Product Name : this compound. [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Extractables and Leachables. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). System Suitability〈G1-2-181〉. [Link]

  • SynThink Research Chemicals. (n.d.). This compound | 68292-02-4. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). zonisamide and impurities in sample solution and system suitability parameters through robustness study. [Link]

  • Jain, D. K., et al. (2009). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. Indian Journal of Pharmaceutical Sciences, 71(1), 52-57. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). System suitability test for LC and GC assays: what does 'as described… with the following modifications' imply for chromatographic procedures described under Assay?. [Link]

  • MDPI. (2021). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. [Link]

  • Medicines Evaluation Board (MEB). (2017). Public Assessment Report Scientific discussion Zonisamide Warren 25 mg, 50 mg and 100 mg, hard capsules (zonisamide). [Link]

  • Asian Journal of Pharmaceutical Analysis. (2019). Determination of Zonisamide in Bulk and Pharmaceutical Formulation by UV Spectrophotometric Method. [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. [https://www.rjpbcs.com/pdf/2012_3(4)/[5].pdf]([Link]5].pdf)

  • U.S. Food and Drug Administration. (2024). Zonisamide Oral Capsule. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2020). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. [Link]

  • Cureus. (2023). Zonisamide: A Comprehensive, Updated Review for the Clinician. [Link]

  • U.S. Food and Drug Administration. (n.d.). ZONEGRAN (zonisamide) capsules, for oral administration. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of N-Methyl Zonisamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of N-Methyl Zonisamide from other process-related impurities or degradation products. Here, we provide in-depth, field-proven insights and systematic protocols to diagnose and resolve co-elution issues, ensuring the accuracy and integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to separate from other impurities?

This compound is a potential process-related impurity or metabolite of Zonisamide, an anti-epileptic drug.[1][2][3] Its chemical structure is very similar to Zonisamide and other synthesis precursors or degradants, differing perhaps by only a single methyl group on the sulfonamide nitrogen.[1][4] This high degree of structural similarity results in nearly identical physicochemical properties, such as polarity and pKa, making separation by standard reversed-phase HPLC challenging. Co-elution occurs when these compounds are not adequately resolved by the chromatographic system, leading to a single, merged peak.

Q2: My this compound peak is co-eluting with an unknown impurity. What is the first and most critical parameter I should adjust?

The most powerful and often simplest parameter to adjust for resolving ionizable compounds is the mobile phase pH .[5][6][7] Even minor changes in pH can alter the ionization state of acidic or basic functional groups on your analytes.[8][9] This change in charge can significantly impact their interaction with the stationary phase, leading to differential retention times and improved selectivity.[5][7] A systematic pH scouting study is the recommended first step.

Q3: I've tried adjusting the pH, but the peaks are still not resolved. What should I try next?

If pH adjustments are insufficient, the next logical step is to alter the selectivity of your separation by changing the organic modifier or the stationary phase.[10][11]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can alter elution order and improve resolution.[10][12]

  • Change the Stationary Phase: Switching from a standard C18 column to one with a different chemistry, such as a C8, Phenyl-Hexyl, or a polar-embedded phase, can introduce different separation mechanisms (e.g., π-π interactions with a phenyl column) and resolve the co-elution.[10][13][14][15]

Q4: Can adjusting the temperature or flow rate help with co-elution?

Yes, but their effect is generally less pronounced than changing mobile phase or stationary phase chemistry.[10][11]

  • Temperature: Increasing the column temperature can improve efficiency (sharper peaks) and sometimes alter selectivity.[10][11] However, it can also decrease retention times, so adjustments to the gradient may be necessary.

  • Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, but it will also increase the analysis time.[10][16]

In-Depth Troubleshooting Guides

When facing a persistent co-elution problem, a systematic approach is crucial. The following guides provide detailed experimental workflows to logically diagnose and solve the issue.

Guide 1: Systematic Mobile Phase Optimization

The goal of this guide is to manipulate the mobile phase composition to exploit subtle differences in the chemical properties of this compound and the co-eluting impurity.

start Start: Co-elution Observed ph_scout Step 1: pH Scouting Study (e.g., pH 3.0, 4.5, 7.0) start->ph_scout ph_resolved Resolution Achieved? ph_scout->ph_resolved organic_mod Step 2: Change Organic Modifier (Acetonitrile <-> Methanol) ph_resolved->organic_mod No end_success Success: Finalize Method ph_resolved->end_success Yes org_resolved Resolution Achieved? organic_mod->org_resolved buffer_strength Step 3: Adjust Buffer Concentration (e.g., 10mM -> 50mM) org_resolved->buffer_strength No org_resolved->end_success Yes buff_resolved Resolution Achieved? buffer_strength->buff_resolved buff_resolved->end_success Yes end_fail Proceed to Guide 2: Stationary Phase Selection buff_resolved->end_fail No

Caption: Workflow for mobile phase optimization.

  • Preparation: Prepare three identical sets of mobile phases, with the only difference being the pH of the aqueous component. Use appropriate buffers for each pH range (e.g., phosphate buffer for pH 3.0 and 7.0, acetate buffer for pH 4.5). Ensure the pH is adjusted before adding the organic solvent.[8]

  • Initial Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Buffer (e.g., 20 mM Potassium Phosphate) at pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A standard scouting gradient (e.g., 5% to 95% B in 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • Execution: Inject your sample and run the gradient using the pH 3.0 mobile phase.

  • Iteration: Repeat the injection using the mobile phases prepared at pH 4.5 and pH 7.0, keeping all other conditions identical.

  • Analysis: Compare the three chromatograms. Look for changes in the relative retention times (selectivity) between the peaks of interest.[5] Even a small shift in one peak relative to the other indicates that pH is an effective parameter for achieving separation.[7] If separation is observed, you can then fine-tune the pH and gradient to achieve baseline resolution (Rs > 1.5).

Causality Explained: Zonisamide and its related impurities possess sulfonamide and benzisoxazole groups, which can have different pKa values.[13][17] By changing the mobile phase pH, you alter the degree of ionization of these groups.[9] An ionized compound is more polar and will elute earlier in reversed-phase chromatography, while a neutral compound is more hydrophobic and will be retained longer.[5] If this compound and the impurity have different pKa values, there will be a specific pH where their ionization states differ the most, maximizing the difference in their retention times.[7][18]

Guide 2: Strategic Stationary Phase Selection

If mobile phase optimization is unsuccessful, the co-eluting compounds likely have very similar polarity and pKa values. In this case, a different separation mechanism is required, which can be achieved by changing the column's stationary phase.

Stationary PhasePrimary Separation MechanismBest For Resolving...
C18 (ODS) Hydrophobic InteractionsGeneral purpose; good starting point for moderately polar to nonpolar compounds.[19][20]
C8 (Octyl) Hydrophobic InteractionsCompounds that are too strongly retained on C18; may offer slightly different selectivity.[13][15]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds or those with double bonds. The phenyl groups provide an alternative selectivity mechanism.[21]
Polar-Embedded Hydrophobic & H-BondingPolar compounds that are poorly retained on C18; offers enhanced selectivity for molecules with H-bond donors/acceptors.[14][22]
HILIC Partitioning into a water layerVery polar compounds that show little to no retention in reversed-phase mode.
  • Column Selection: Based on the table above, select a column with a different chemistry. For structurally similar aromatic compounds like Zonisamide derivatives, a Phenyl-Hexyl column is an excellent first choice.

  • Equilibration: Install the new column and equilibrate thoroughly with your mobile phase, following the manufacturer's instructions.

  • Execution: Using the optimal mobile phase conditions identified in Guide 1, inject your sample onto the new column.

  • Analysis: Compare the resulting chromatogram to the one obtained with the C18 column. The change in stationary phase chemistry may alter the elution order or significantly increase the separation between the co-eluting peaks.[10]

Causality Explained: A standard C18 column separates compounds primarily based on their hydrophobicity. If two molecules have similar hydrophobicity, they will elute closely together. A Phenyl-Hexyl column, however, introduces an additional separation mechanism: π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the aromatic benzisoxazole ring system in Zonisamide and its impurities.[21] If this compound and the co-eluting impurity have subtle differences in their aromatic character or steric hindrance around the aromatic ring, the strength of their π-π interactions will differ, leading to separation.[10]

Guide 3: Advanced Troubleshooting: Forced Degradation Study

To proactively identify potential co-eluting impurities, a forced degradation study can be performed. This involves subjecting the Zonisamide drug substance to harsh conditions to generate degradation products.[23] This helps in developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from all potential degradants.[13][19]

start Prepare Zonisamide Solutions stress Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress hplc Analyze Stressed Samples with Optimized Method stress->hplc purity Assess Peak Purity of API hplc->purity check Are All Degradants Resolved? purity->check success Method is Stability-Indicating check->success Yes fail Re-optimize Method (Return to Guide 1 or 2) check->fail No

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Dissolve Zonisamide in 0.1N HCl and heat at 80°C for 2 hours.[19]

  • Base Hydrolysis: Dissolve Zonisamide in 0.1N NaOH and heat at 80°C for 2 hours.[13]

  • Oxidative Degradation: Dissolve Zonisamide in 3% H₂O₂ and keep at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose solid Zonisamide powder to 105°C for 24 hours.[13][24]

  • Photolytic Degradation: Expose a solution of Zonisamide to UV light (254 nm) and visible light for a defined period.[13][25]

After exposure, neutralize the acidic and basic samples and analyze all stressed samples using the most promising chromatographic method developed from the previous guides. The goal is to demonstrate that all degradation peaks are fully resolved from the main Zonisamide peak.[19]

References

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. World Journal of Pharmacy and Pharmaceutical Sciences.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. GSC Biological and Pharmaceutical Sciences.
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences.
  • Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. PMC - NIH.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC. International Journal of Pharmaceutical and PURE & APPLIED RESEARCH.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Control pH During Method Development for Better Chrom
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • Exploring the Role of pH in HPLC Separ
  • This compound. PubChem.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Zonegran, INN-Zonisamide. EMA.
  • zonisamide and impurities in sample solution and system suitability parameters through robustness study.
  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • HPLC method for simultaneous determination of impurities and degrad
  • This compound. Santa Cruz Biotechnology.
  • How To Improve Resolution In Liquid Chrom
  • This compound. ANEXIB Chemicals.
  • Result of forced degradation studies of ZONI.
  • Zonisamide N-Methyl Impurity. Veeprho.
  • Zonisamide-impurities.
  • Zonisamide intermediate and synthesis.
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • A process for the manufacture of zonisamide.
  • Zonisamide USP Rel
  • This compound. ChemicalBook.
  • Zonisamide and Impurities. BOC Sciences.
  • Resolving co-eluting peaks in the HPLC analysis of Hidrosmin. Benchchem.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • Other HPLC separations performed on polar stationary phases.
  • 007915: Zonisamide, Serum or Plasma. Labcorp.
  • Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex.

Sources

Technical Support Center: Optimizing N-Methyl Zonisamide Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common challenges in the HPLC analysis of N-Methyl Zonisamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance peak shape and resolution in their chromatographic experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on established principles and field experience.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the HPLC analysis of this compound.

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound, where the peak is asymmetrical with a trailing edge, is often due to secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the interaction of basic functional groups on the molecule with acidic residual silanol groups on the silica-based column packing is a primary cause.[1][2][3][4] This is particularly prevalent when the mobile phase pH is not optimized.[1] Other potential causes include column overload, where too much sample is injected, and extra-column effects like excessive tubing length.[1][3][5]

Q2: My this compound peak is showing fronting. What should I investigate?

Peak fronting, an asymmetry where the peak's first half is broader, can be caused by several factors.[6] The most common culprits are high sample concentration leading to column overload and poor sample solubility in the mobile phase.[6][7][8] It's also worth investigating if the injection solvent is significantly stronger than the mobile phase, which can cause the analyte to move through the column too quickly at the injection point.[7] In some cases, a compromised column, such as a void or collapse, could be the issue.[6][9]

Q3: How can I improve the resolution between this compound and its related impurities?

Improving resolution involves manipulating three key factors: efficiency (N), selectivity (α), and retention factor (k).[10] To enhance resolution, you can:

  • Increase Efficiency (N): Use a longer column or a column with smaller particle size.[10] Optimizing the flow rate can also lead to sharper peaks.[11]

  • Improve Selectivity (α): This is often the most impactful adjustment.[10] Changing the mobile phase composition (e.g., switching from acetonitrile to methanol), adjusting the mobile phase pH, or trying a different stationary phase (e.g., phenyl or cyano column instead of C18) can significantly alter the separation.[12]

  • Optimize Retention Factor (k): Increasing the retention of this compound by using a weaker mobile phase (e.g., lower percentage of organic solvent) can provide more time for separation to occur.[10]

Q4: What is a good starting point for mobile phase pH when analyzing this compound?

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Eliminating Peak Tailing

Peak tailing is a common adversary in HPLC. This guide provides a systematic approach to identify the root cause and restore peak symmetry for this compound.

The Underlying Science: Peak tailing primarily arises from secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[2][3] For silica-based columns, residual silanol groups (Si-OH) on the surface can become ionized (SiO-) at pH levels above 3 and interact strongly with basic analytes, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol:

  • Optimize Mobile Phase pH:

    • Rationale: Lowering the pH of the mobile phase protonates the residual silanol groups, minimizing their interaction with basic analytes.[2]

    • Action: Prepare mobile phases with a buffer (e.g., phosphate or formate) at different pH values, starting from pH 4.5 and decreasing in 0.5 unit increments to pH 2.5. Analyze the this compound standard at each pH and observe the peak shape.

  • Evaluate Mobile Phase Composition:

    • Rationale: The choice of organic modifier and the use of additives can influence peak shape.

    • Action:

      • If using acetonitrile, try substituting it with methanol, or use a combination of both.

      • Consider adding a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA is a basic compound that competitively binds to the active silanol sites.

  • Consider Column Chemistry:

    • Rationale: Not all C18 columns are the same. Differences in silica purity and end-capping can significantly affect peak shape for basic compounds.[19][20]

    • Action:

      • If possible, switch to a column with high-purity silica and thorough end-capping.

      • Alternatively, a column with a polar-embedded stationary phase can provide shielding of the silica surface and improve peak shape.[1]

  • Check for Column Overload:

    • Rationale: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[3][21]

    • Action: Prepare a dilution series of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject each concentration and observe the peak shape. If the tailing improves at lower concentrations, you are likely overloading the column.

ParameterCondition 1Condition 2Condition 3
Mobile Phase pH 4.53.52.5
Peak Tailing Factor 1.81.41.1
Injection Conc. 100 µg/mL20 µg/mL5 µg/mL
Peak Tailing Factor 1.71.21.0

Table 1: Example data showing the effect of mobile phase pH and sample concentration on the peak tailing factor of this compound.

Guide 2: Enhancing Resolution

Achieving baseline separation between this compound and its closely eluting impurities is critical for accurate quantification. This guide details strategies to improve resolution.

The Underlying Science: Chromatographic resolution is a measure of the separation between two peaks and is determined by the column efficiency, selectivity, and retention factor.[10][22] While increasing efficiency and retention can improve resolution, modifying the selectivity often yields the most significant improvements.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Protocol:

  • Modify Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity and mass transfer, which can alter selectivity and retention.[23][24] Increasing the temperature generally decreases retention time but can sometimes improve resolution for closely eluting peaks.[23][25] Conversely, lowering the temperature increases retention and may enhance separation.[11][23]

    • Action: Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C, 40°C) while keeping other parameters constant. Monitor the resolution between this compound and the impurity.

  • Adjust Mobile Phase Strength (Isocratic) or Gradient Profile:

    • Rationale: Decreasing the organic solvent percentage in the mobile phase will increase the retention time of this compound, potentially providing better separation from earlier eluting impurities. For gradient elution, making the gradient shallower can improve the resolution of closely eluting compounds.[22]

    • Action:

      • Isocratic: If your mobile phase is 60:40 Acetonitrile:Water, try 55:45 and 50:50 ratios.

      • Gradient: If your gradient runs from 10% to 90% acetonitrile in 10 minutes, try extending it to 20 minutes.

  • Change the Organic Modifier:

    • Rationale: Acetonitrile and methanol have different solvent properties and can produce different selectivities. This is a powerful tool for changing the elution order of peaks.[12]

    • Action: Replace the acetonitrile in your mobile phase with an equivalent strength of methanol and re-evaluate the separation.

ParameterMethod 1Method 2Method 3
Column Temperature 30°C40°C30°C
Organic Modifier AcetonitrileAcetonitrileMethanol
Resolution (Rs) 1.21.41.9

Table 2: Example data showing the effect of temperature and organic modifier on the resolution between this compound and a critical impurity.

By systematically working through these troubleshooting guides, you can diagnose and resolve common HPLC issues encountered during the analysis of this compound, leading to robust and reliable methods.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [Link]

  • How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • What are some common causes of peak fronting? - Waters Knowledge Base. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation - Mastelf. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • What Are The Common Peak Problems in HPLC - alwsci. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • development and validation studies of zonisamide by rp-hplc method in capsule dosage form - ResearchGate. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma - The University of Jordan. [Link]

  • Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC - NIH. [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - Indian Journal of Pharmaceutical Sciences. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • This compound | C9H10N2O3S | CID 12506974 - PubChem. [Link]

  • LC Technical Tip - Phenomenex. [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • The Use of Temperature for Method Development in LC - Chromatography Today. [Link]

  • A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by. [Link]

  • Zonisamide N-Methyl Impurity | CAS 68292-02-4 - Veeprho. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design - RSC Publishing. [Link]

Sources

optimizing mass spectrometry parameters for N-Methyl Zonisamide identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimization of mass spectrometry parameters for the identification and quantification of N-Methyl Zonisamide. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up a mass spectrometry method for this compound.

Q1: What is the expected precursor ion for this compound?

This compound has a molecular weight of 226.25 g/mol and a molecular formula of C₉H₁₀N₂O₃S.[1][2] In positive mode electrospray ionization (ESI+), the expected protonated precursor ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of 227.2 . While sodium [M+Na]⁺ (m/z 249.2) or potassium [M+K]⁺ (m/z 265.1) adducts are possible, the protonated molecule is typically the most abundant and preferred for fragmentation in tandem mass spectrometry (MS/MS).

Q2: Which ionization mode, ESI+ or ESI-, is recommended for this compound?

Electrospray Ionization in Positive Mode (ESI+) is strongly recommended. The structure of this compound, like its parent compound zonisamide, contains nitrogen atoms that are readily protonated. Published methods for zonisamide consistently demonstrate superior sensitivity and signal stability in ESI+ mode.[3][4][5] While the sulfonamide group could theoretically be deprotonated in ESI- mode, positive ionization is empirically more efficient for this class of molecules.

Q3: I am not seeing the expected [M+H]⁺ ion. What should I check first?

If the precursor ion at m/z 227.2 is absent or has very low intensity, consider the following:

  • Mobile Phase pH: Ensure the mobile phase has an acidic modifier, such as 0.1% formic acid. This provides a source of protons (H⁺) necessary to efficiently generate the [M+H]⁺ ion in the ESI source.

  • Source Parameters: Verify that the capillary voltage is set appropriately (typically 3-4 kV for ESI+) and that gas flows (nebulizing and drying gas) and temperatures are within a reasonable starting range.[3]

  • Analyte Concentration: Confirm that the infused solution concentration is appropriate. Start with a concentration of approximately 1 µg/mL to ensure sufficient signal for initial optimization.[5]

Q4: What are the likely fragmentation patterns for this compound in MS/MS?

The most probable fragmentation pathways for sulfonamides upon collision-induced dissociation (CID) involve the cleavage of the relatively weak sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds.[6][7] For this compound ([M+H]⁺ = m/z 227.2), we can predict fragmentation based on the known behavior of zonisamide and other sulfonamides:

  • Cleavage of the Sulfonamide Bond: The bond between the sulfonyl group and the methylated nitrogen is a likely point of cleavage.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[7]

  • Ring Opening/Fragmentation: The 1,2-benzisoxazole ring system can also undergo cleavage.

Based on published data for the parent compound zonisamide (precursor m/z 213.0), key product ions are observed at m/z 136 and 108.[4][5][8] The N-methylation adds 14 Da (CH₂) to the sulfonamide portion of the molecule. Therefore, we can predict analogous product ions for this compound. The primary cleavage will likely still result in the stable benzisoxazole fragment, while fragments containing the N-methyl group will be shifted by 14 Da.

Section 2: Troubleshooting Guide: Signal & Stability

This guide provides a structured approach to resolving common issues encountered during method development.

Problem: Low or No Signal Intensity

Low signal is one of the most frequent challenges. A systematic approach is necessary to diagnose the root cause, which can lie with the liquid chromatography (LC) system, the mass spectrometer (MS), or the sample itself.[9]

Logical Troubleshooting Workflow for Low Signal

Caption: Workflow to diagnose low MS signal.

Detailed Checklist:

  • Mass Spectrometer Verification (Direct Infusion):

    • Action: Prepare a fresh 1 µg/mL standard of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Infuse it directly into the mass spectrometer using a syringe pump, bypassing the LC system.

    • Rationale: This isolates the MS from the LC system. If a signal appears, the problem is likely with the chromatography. If no signal is present, the issue lies within the ion source or mass analyzer.[6]

    • If No Signal:

      • Clean the Ion Source: Contamination is a primary cause of poor signal.[10] Clean the ESI probe, capillary, and source optics according to the manufacturer's protocol.

      • Check Gas and Voltages: Ensure nitrogen gas is flowing and that high voltage is enabled. Visually (if safe and possible) check for a stable spray at the ESI probe tip.[9]

      • Run System Tune/Calibration: Use the manufacturer's calibration solution to ensure the instrument is performing to specification.

  • Liquid Chromatography System Check:

    • Action: If the direct infusion test was successful, reconnect the LC. Check the system pressure. Is it stable and within the expected range for your column and flow rate?

    • Rationale: An unstable or zero pressure reading indicates a leak or pump failure, meaning the analyte is not reaching the MS. Excessively high pressure suggests a blockage.[6]

    • Troubleshooting Steps:

      • Check all fittings for leaks.

      • Purge the LC pumps to remove air bubbles.

      • Ensure the correct mobile phases are being drawn.

Problem: Unstable or Fluctuating Signal (Poor RSD)

An unstable signal can make quantification unreliable.

Checklist for Signal Instability:

  • ESI Spray Stability: An inconsistent spray is a major cause of fluctuating signal. This can be caused by a partially blocked ESI probe, incorrect probe positioning, or inappropriate gas flow/temperature settings.

  • LC Pump Performance: Inconsistent solvent delivery from the LC pumps can cause the analyte concentration entering the source to fluctuate. Check for pressure ripples.

  • Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma), co-eluting compounds can suppress or enhance the ionization of this compound, leading to instability.[11] Improving chromatographic separation is key to resolving this.

Section 3: Protocol for MS Parameter Optimization

This section provides a step-by-step workflow for developing a robust Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for this compound. The process involves optimizing parameters sequentially to maximize the signal at each stage.

Optimization Workflow Diagram

G cluster_0 Precursor Ion Optimization cluster_1 Fragment Ion (MS/MS) Optimization A Step 1: Precursor Ion ID Infuse 1 µg/mL standard. Perform Full Scan in ESI+. Confirm m/z 227.2 [M+H]+ B Step 2: Source Parameter Tuning Optimize Capillary Voltage, Gas Flow, and Temperature for maximum precursor intensity. A->B C Step 3: Compound Parameter Tuning Optimize Cone/Fragmentor Voltage for maximum precursor intensity. B->C D Step 4: Product Ion Scan Select m/z 227.2 as precursor. Perform Product Ion Scan to identify major fragments. C->D E Step 5: Collision Energy Tuning Select promising product ions. Optimize Collision Energy (CE) for each transition. D->E F Final MRM Method Use optimized parameters for quantification. E->F

Caption: Sequential workflow for MRM method development.

Step 1: Precursor Ion Identification & Source Optimization

  • Analyte Infusion: Prepare a ~1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water + 0.1% Formic Acid) and infuse it directly into the mass spectrometer at a typical flow rate for your LC method (e.g., 0.3-0.5 mL/min).

  • Full Scan Analysis: Operate the mass spectrometer in full scan mode in ESI+ to acquire spectra from m/z 100-300. Confirm the presence of the protonated molecule [M+H]⁺ at m/z 227.2 .

  • Source Parameter Tuning: While monitoring the intensity of m/z 227.2, systematically adjust the following parameters to maximize its signal. Adjust one parameter at a time.

    • Capillary/Spray Voltage: Typically optimal between 3.0 and 4.0 kV.

    • Drying Gas Temperature: Usually between 350-500 °C. Higher temperatures can improve desolvation but may cause thermal degradation of the analyte.[3]

    • Drying Gas Flow: Typically 10-15 L/min.

    • Nebulizer Gas Pressure: Usually 30-50 psi.

Step 2: Compound-Specific Parameter Optimization (Cone/Fragmentor Voltage)

  • Cone Voltage Ramp: The cone voltage (or fragmentor voltage on some instruments) controls the energy applied in the intermediate pressure region of the source. It is crucial for transmitting the precursor ion efficiently without causing premature fragmentation (in-source fragmentation).[12]

  • Action: While infusing the standard and monitoring m/z 227.2, perform an experiment where the cone voltage is ramped (e.g., from 10 V to 60 V). Plot the intensity of m/z 227.2 against the cone voltage.

  • Selection: Choose the voltage that gives the highest intensity for the m/z 227.2 precursor ion before it starts to decrease (which indicates the onset of in-source fragmentation).

Step 3: Product Ion Identification and Collision Energy Optimization

  • Product Ion Scan: Set the mass spectrometer to MS/MS mode. Select m/z 227.2 as the precursor ion for fragmentation in the collision cell. Perform a product ion scan over a mass range (e.g., m/z 50-230) using a moderate collision energy (e.g., 20 eV) to see all potential fragments.

  • Collision Energy (CE) Optimization: For each promising product ion identified, perform a CE ramp experiment. Monitor the intensity of the specific precursor → product transition while ramping the collision energy (e.g., from 5 eV to 40 eV).

  • MRM Transition Selection: Choose two or three of the most intense and specific product ions. The transition that gives the highest signal intensity should be used for quantification (quantifier), while a second transition should be used for confirmation (qualifier).

Table 1: Predicted & Starting MS/MS Parameters for this compound

This table provides predicted MRM transitions and starting optimization parameters for this compound, derived from experimental data for the parent compound, zonisamide.[4][5][8]

AnalytePrecursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Starting Cone Voltage (V)Starting Collision Energy (eV)Role
Zonisamide (Reference) 213.0136.02015Quantifier
213.0108.02035Qualifier
This compound 227.2 136.0 20 15 - 20 Predicted Quantifier
227.2 150.0 20 20 - 25 Predicted Qualifier
227.2 108.0 20 35 - 40 Predicted Qualifier

Rationale for Predictions:

  • The m/z 136 fragment likely corresponds to the stable 1,2-benzisoxazole-3-yl)methanaminium structure formed after cleavage of the S-N bond. This fragment does not contain the N-methyl group and is therefore expected to be identical to that of zonisamide.

  • The m/z 150 fragment is predicted from the cleavage of the C-S bond, retaining the N-methylsulfamoyl portion ([CH₂-SO₂-NH-CH₃]+H)⁺.

  • The m/z 108 fragment from zonisamide likely involves a rearrangement.[7] It is plausible a similar rearrangement could occur for this compound, making this a potential, though perhaps less intense, product ion to investigate.

References

  • Matar, K.M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Rmandić, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 957. Available at: [Link]

  • Todua, N.G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754. Available at: [Link]

  • Rmandić, M., et al. (2022). MRM transitions and corresponding MS/MS tune parameter. ResearchGate. [Image from "Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice"]. Available at: [Link]

  • Subramanian, M., Birnbaum, A.K., & Remmel, R.P. (2008). High-Speed Simultaneous Determination of Nine Antiepileptic Drugs Using Liquid Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 30(3), 347-356. Available at: [Link]

  • Rmandić, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. MDPI. Available at: [Link]

  • Pinto, C.F., et al. (2016). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 48, 241-251. Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved January 14, 2026, from [Link]

  • Rmandić, M., et al. (2022). MRM transitions and corresponding MS/MS tune parameter. [Diagram]. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Zonisamide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Biotage. (2021). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved January 14, 2026, from [Link]

  • Clarke, W., & Hage, D. S. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1014-1025. Available at: [Link]

  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Retrieved January 14, 2026, from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • ResearchGate. (n.d.). ESI(+) product-scan spectra with proposed ion structures... [Diagram]. ResearchGate. Available at: [Link]

  • StatPearls. (2023). Zonisamide. NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). ZONEGRAN® (zonisamide) capsules, for oral administration. FDA. Retrieved January 14, 2026, from [Link]

  • European Medicines Agency. (n.d.). Zonegran, INN-Zonisamide. EMA. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Grecea, M., et al. (2013). Simultaneous ESI-APCI+ Ionization and Fragmentation Pathways for Nine Benzodiazepines and Zolpidem Using Single Quadrupole LC-MS. Drug Testing and Analysis, 5(9-10), 764-772. Available at: [Link]

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13 Suppl 1, S5-9. Available at: [Link]

  • Rahman, A. F. M. M., et al. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 9(1), 26. Available at: [Link]

  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Retrieved January 14, 2026, from [Link]

Sources

troubleshooting poor recovery of N-Methyl Zonisamide during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Poor Recovery of N-Methyl Zonisamide During Extraction

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve issues related to its poor recovery during extraction from biological matrices. This guide is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Understanding this compound: The Key to a Robust Method

Before troubleshooting, it is critical to understand the physicochemical properties of your analyte. This compound is a derivative of the anticonvulsant drug Zonisamide. While structurally similar, a single methylation profoundly alters a key property relevant to extraction.

Unlike its parent compound, Zonisamide, which has an acidic sulfonamide proton (pKa ≈ 10.2), this compound lacks this ionizable site.[1][2] Therefore, This compound should be treated as a neutral compound across the entire practical pH range. This is the most critical piece of information for designing and troubleshooting its extraction protocol. Attempts to manipulate its charge state via pH adjustment to improve partitioning will be ineffective.

Here is a summary of its key properties compared to the parent compound, Zonisamide:

PropertyThis compoundZonisamide (Parent Compound)Significance for Extraction
Molecular Weight 226.25 g/mol [3]212.23 g/mol [1]Minor difference; similar diffusion and size characteristics.
LogP (Partition Coefficient) ~0.6 (XLogP3)[3]~0.5[2]Indicates moderate lipophilicity. It will partition into organic solvents but is also reasonably water-soluble.
pKa Not ionizable~10.2[1][2]CRITICAL: this compound is neutral. pH adjustment will not change its charge, unlike Zonisamide.
Solubility Slightly soluble in Methanol, DMSO, Dichloromethane[4][5]Moderately soluble in water (0.8 mg/mL). Soluble in methanol, ethanol, ethyl acetate.[1][2]A range of organic solvents can be used for extraction.
Frequently Asked Questions & Troubleshooting Guide
General Issues

Q1: My recovery of this compound is consistently low (<50%). Where do I even begin to troubleshoot?

Low recovery is a common but solvable problem. The first step is to systematically identify where the analyte is being lost. You need to determine if the analyte is:

  • Not being efficiently extracted from the initial sample (poor partitioning).

  • Being lost during intermediate steps (e.g., wash steps in SPE).

  • Not being efficiently recovered in the final elution/collection step.

  • Adsorbing to labware (e.g., pipette tips, collection tubes).

  • Degrading during the process.

Below is a general troubleshooting workflow to guide your investigation.

G start Low Recovery Observed check_system Q: Is the analytical system (e.g., LC-MS) performing correctly? Verify with a pure standard. start->check_system protein_binding Q: Could protein binding be an issue? Consider protein precipitation pre-treatment. check_system->protein_binding System OK extraction_type Select Extraction Type protein_binding->extraction_type Proceed to Extraction lle Liquid-Liquid Extraction (LLE) extraction_type->lle spe Solid-Phase Extraction (SPE) extraction_type->spe lle_solvent Q: Is the LLE solvent optimal? Check polarity (LogP ~0.6). Try ethyl acetate, MTBE, or dichloromethane. lle->lle_solvent spe_sorbent Q: Is the SPE sorbent correct? Use Reversed-Phase (C18, C8) for aqueous samples. spe->spe_sorbent lle_volume Q: Is the solvent:sample ratio sufficient? Increase ratio (e.g., from 3:1 to 5:1). lle_solvent->lle_volume lle_mixing Q: Is mixing adequate? Ensure sufficient vortexing/inversion time. Avoid emulsion. lle_volume->lle_mixing lle_emulsion Q: Is an emulsion forming? Add salt, centrifuge, or use gentle mixing. lle_mixing->lle_emulsion end Recovery Improved lle_emulsion->end spe_load Q: Is the analyte breaking through during sample loading? Ensure sample pH/solvent composition is compatible with sorbent. spe_sorbent->spe_load spe_wash Q: Is the analyte being lost in the wash step? Use a weaker wash solvent (e.g., 5% MeOH in water). spe_load->spe_wash spe_elution Q: Is elution incomplete? Use a stronger elution solvent (e.g., ACN, MeOH with modifier). spe_wash->spe_elution spe_elution->end

Caption: General troubleshooting workflow for low recovery.
Liquid-Liquid Extraction (LLE) Specifics

Q2: I'm using LLE. What is the best solvent for this compound, and should I adjust the pH of my sample?

Solvent Selection: The choice of solvent is dictated by the analyte's polarity. With a LogP of ~0.6, this compound is moderately lipophilic. You need a solvent that is immiscible with your aqueous sample and has a similar polarity to efficiently partition the analyte.[8][9]

  • Good Starting Choices: Ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane are excellent candidates. Ethyl acetate has been successfully used for the parent compound, zonisamide.[10]

  • Avoid: Highly non-polar solvents like hexane (analyte is too polar) or highly polar, water-miscible solvents like methanol or acetonitrile (will not form a separate phase).

pH Adjustment: As established, this compound is a neutral compound. Therefore, adjusting the sample pH will not improve its partitioning into the organic phase.[8] However, sample pH can be important for other reasons:

  • Minimizing Matrix Interference: Adjusting the pH can alter the charge of interfering matrix components, potentially making them more water-soluble and leaving them behind in the aqueous layer.

  • Preventing Emulsions: Extreme pH values can sometimes help break up emulsions.

Recommendation: Start with a neutral or slightly acidic pH (e.g., pH 6-7). Only explore pH modification if you suspect significant matrix interferences that are pH-dependent.

Q3: I see an emulsion layer between my aqueous and organic phases during LLE. How do I resolve this and prevent it?

Emulsions are a common problem, especially with protein-rich samples like plasma, and they trap your analyte, leading to poor and inconsistent recovery.[11]

To break an existing emulsion:

  • Centrifugation: Spin the sample at high speed (e.g., >3000 x g) for 5-10 minutes. This is often the most effective method.

  • Salting Out: Add a small amount of a saturated salt solution (e.g., NaCl or (NH₄)₂SO₄). This increases the ionic strength of the aqueous phase, which can force the separation of the layers.[11]

  • Temperature Change: Gently warming or cooling the sample can sometimes disrupt the emulsion.

To prevent emulsion formation:

  • Gentle Mixing: Instead of vigorous vortexing, use gentle, repeated inversions of the tube. This increases the surface area for extraction without the high energy that creates emulsions.

  • Protein Precipitation: Perform a protein precipitation step with a solvent like acetonitrile or methanol before the LLE. This removes the major cause of emulsions in biological samples.[12] (See Protocol 1).

Solid-Phase Extraction (SPE) Specifics

Q4: I am using a reversed-phase (C18) SPE cartridge, but my recovery is poor. What are the likely causes?

Reversed-phase SPE is an excellent choice for extracting a moderately polar compound like this compound from an aqueous matrix. If recovery is poor, the issue almost always lies in one of the four core SPE steps.[13][14]

SPE_Workflow cluster_spe SPE Troubleshooting Logic Condition 1. Condition (Activate Sorbent) Problem: Poor wetting Fix: Use 100% MeOH/ACN Equilibrate 2. Equilibrate (Prepare for Sample) Problem: Sorbent dewetting Fix: Use aqueous buffer/water Condition->Equilibrate Load 3. Load Sample Problem: Breakthrough Fix: Ensure sample is aqueous; load slowly Equilibrate->Load Wash 4. Wash (Remove Interferences) Problem: Analyte loss Fix: Use weak solvent (e.g., 5% MeOH) Load->Wash Elute 5. Elute (Collect Analyte) Problem: Incomplete elution Fix: Use strong solvent (e.g., 90-100% MeOH/ACN) Wash->Elute

Caption: Key steps and common failure points in SPE.

Here’s how to troubleshoot each step for this compound:

  • Conditioning/Equilibration: Are you properly wetting the C18 sorbent with an organic solvent (e.g., methanol) and then equilibrating with an aqueous solution (e.g., water or buffer)? If the sorbent bed dries out before sample loading, retention will be poor and inconsistent.[13]

  • Sample Loading: Is your sample in a primarily aqueous solution? If the sample contains a high percentage of organic solvent, the analyte will not retain on the C18 sorbent and will pass straight through to waste. This is a very common cause of "breakthrough."[6]

  • Wash Step: Your wash solvent may be too strong. The goal is to wash away hydrophilic interferences without eluting your analyte. For this compound on a C18 cartridge, a wash solvent should be primarily aqueous with a small amount of organic solvent (e.g., 5-10% methanol in water). If you are using a stronger wash, you are likely losing your analyte.[7]

  • Elution Step: Your elution solvent may be too weak. To elute this compound from a C18 sorbent, you need a solvent with high organic content (e.g., >90% methanol or acetonitrile). If elution is incomplete, try a stronger solvent or a larger volume.[14]

Q5: Could I be having issues with protein binding in my sample, and how would that affect my extraction?

Yes, this is a significant possibility. The parent compound, zonisamide, is known to bind extensively to erythrocytes.[15] It is highly probable that this compound binds to plasma proteins like albumin. If the analyte is protein-bound, it may not be available to partition into an LLE solvent or interact with an SPE sorbent, leading to artificially low recovery.[6][12]

Solution: Protein Precipitation. Before performing LLE or SPE, a protein precipitation step is highly recommended. This involves adding a water-miscible organic solvent (typically acetonitrile or methanol) or an acid (trichloroacetic acid) to the sample to denature and precipitate the proteins. The analyte, which is soluble in the supernatant, can then be easily collected for extraction.

Caution: When you precipitate proteins, ensure your analyte does not co-precipitate. This is unlikely for this compound but should be verified during method development.[12]

Optimized Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

This protocol is recommended for complex biological matrices like plasma or serum.

  • Sample Preparation: To 200 µL of plasma/serum sample in a microcentrifuge tube, add 600 µL of cold acetonitrile (ACN).

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (approximately 800 µL) to a clean tube.

  • LLE: Add 1.6 mL of methyl tert-butyl ether (MTBE) to the supernatant.

  • Extraction: Gently mix by inverting the tube for 5 minutes. Avoid vigorous vortexing to prevent emulsion.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to ensure a clean separation of the aqueous and organic layers.

  • Collection: Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of your analytical mobile phase for injection.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol uses a standard reversed-phase (C18) cartridge and is suitable for pre-treated (protein-precipitated) or cleaner samples like urine.

  • Cartridge Selection: Use a polymeric reversed-phase or C18 silica-based cartridge (e.g., 100 mg bed mass).

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma supernatant diluted 1:1 with water, or urine diluted with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Drying (Optional but Recommended): Dry the sorbent bed by applying vacuum or positive pressure for 2-5 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge by passing 1 mL of 90:10 acetonitrile:methanol through the sorbent. Collect the eluate.

  • Final Step: The eluate can be evaporated and reconstituted as in the LLE protocol or directly injected if the solvent is compatible with your analytical method.

References
  • LCGC International. (2017). Three Common SPE Problems.
  • DailyMed. (n.d.). ZONISAMIDE capsule. U.S.
  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE.
  • Cayman Chemical. (2022).
  • SiliCycle. (2021). How to Solve Common Challenges in Solid-Phase Extraction.
  • PubChem. (n.d.). Zonisamide.
  • Darbandi, A., Amini, M., & Rouini, M. R. (2012). Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study. Iranian journal of pharmaceutical research : IJPR, 11(3), 779–786.
  • PubChem. (n.d.). This compound.
  • U.S. Food and Drug Administration. (2002). ZONEGRAN (zonisamide) Capsules 100mg Label.
  • ChemicalBook. (n.d.). This compound.
  • SCION Instruments. (2021). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • Element Lab Solutions. (n.d.).
  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ChemicalBook. (2025).

Sources

Technical Support Center: Overcoming Challenges in the Synthesis and Purification of N-Methyl Zonisamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl Zonisamide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this compound. As a key impurity and derivative of the anti-epileptic drug Zonisamide, understanding the nuances of its preparation is critical for analytical standard development and quality control.[1][2][][4] This document moves beyond simple protocols to explain the causality behind common experimental challenges, offering robust troubleshooting strategies and detailed methodologies grounded in established chemical principles.

Section 1: Synthesis Troubleshooting

The synthesis of this compound, chemically known as 1-(Benzo[d]isoxazol-3-yl)-N-methylmethanesulfonamide, typically follows a pathway analogous to its parent compound, Zonisamide.[5][6] The process generally involves the sulfonation of 1,2-benzisoxazole-3-acetic acid (BOA), followed by chlorination to form the critical intermediate 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl), and a final amidation step with methylamine. This section addresses common points of failure in this synthetic route.

Q1: My yield of the key intermediate, 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl), is consistently low. What are the likely causes and how can I improve it?

A1: Low yield of BOS-Cl is a frequent bottleneck that can often be traced back to two preceding steps: the sulfonation of BOA or the chlorination of the resulting sulfonic acid (BOS-H).

  • Causality - Inefficient Sulfonation: The conversion of BOA to BOS-H is critical. Using an inadequate sulfonating agent or suboptimal reaction conditions can lead to incomplete conversion or the formation of unwanted byproducts, such as disulfonated derivatives.[7] The reactivity of the methylene group in BOA requires a carefully controlled approach.

    • Troubleshooting:

      • Reagent Choice: The chlorosulfonic acid:dioxane complex is a milder and more selective reagent than chlorosulfonic acid alone, reducing the risk of side reactions.[7][8] Preparing this complex in situ at low temperatures before adding BOA is recommended.

      • Solvent & Temperature: Dichloroethane is a common solvent for this reaction, with reflux temperatures (75-85 °C) typically required to drive the reaction to completion.[7] Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC to ensure full conversion of BOA.

      • Work-up: The intermediate sulfonic acid is often not isolated directly. Instead, it's converted to its sodium salt (BOS-Na) for stability before proceeding to chlorination.[7][9]

  • Causality - Degradation or Incomplete Chlorination: The conversion of BOS-H (or its salt) to BOS-Cl using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be aggressive.[9][10][11] The BOS-Cl intermediate can be sensitive to prolonged heat and moisture.

    • Troubleshooting:

      • Excess Reagent Removal: After chlorination, excess POCl₃ must be thoroughly removed under vacuum. Co-distillation with an aromatic solvent like toluene can facilitate this removal at atmospheric pressure and may reduce thermal decomposition of the product.[10][12]

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will hydrolyze the highly reactive BOS-Cl back to the sulfonic acid, crippling your yield.

      • "One-Pot" Strategy: To minimize handling and potential degradation of intermediates, consider a "one-pot" or in-situ process where BOA is sulfonated and chlorinated without intermediate isolation.[10] This approach, however, requires careful optimization to prevent reagent cross-reactivity.

Q2: I'm observing multiple impurities during the final amidation step with methylamine. How can I minimize these side reactions?

A2: The final step, reacting BOS-Cl with methylamine, is where purity issues often become apparent.

  • Causality - Competing Reactions: The primary cause of impurities at this stage is the reaction of BOS-Cl with nucleophiles other than methylamine.

    • Hydrolysis: As mentioned, water is a key culprit. It reacts with BOS-Cl to form 1,2-benzisoxazole-3-methanesulfonic acid (BOS-H), which will be present as an acidic impurity in your final product.

    • Contamination with Ammonia: If the methylamine source is contaminated with ammonia, you will inevitably form Zonisamide as a side product, which can be difficult to separate from this compound due to their structural similarity.

  • Troubleshooting & Protocol:

    • Solvent Choice: Perform the reaction in a non-protic organic solvent like ethyl acetate.[10]

    • Reagent Purity: Use a high-purity source of methylamine (e.g., as a solution in THF or ethanol, or as anhydrous gas).

    • Temperature Control: Add the BOS-Cl solution slowly to a cooled (0-5 °C) solution of excess methylamine. This exothermic reaction must be controlled to prevent side reactions and potential dimerization.

    • pH Control during Work-up: After the reaction is complete, a careful aqueous wash is needed. Quench the reaction mixture with water and adjust the pH. The desired product is neutral, while the sulfonic acid impurity is acidic and unreacted methylamine is basic. A wash with a dilute acid followed by a dilute base can help remove these respective impurities.

Workflow: Troubleshooting Low Synthetic Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in the synthesis of this compound.

G start Low Yield of Crude This compound check_bos_cl Analyze BOS-Cl Intermediate Step start->check_bos_cl check_amidation Analyze Final Amidation Step start->check_amidation sulfonation Problem: Incomplete Sulfonation (Residual BOA) check_bos_cl->sulfonation Is BOA present? chlorination Problem: BOS-Cl Degradation (Hydrolysis to BOS-H) check_bos_cl->chlorination Is BOS-H the major component? amidation_purity Problem: Impurities in Final Product check_amidation->amidation_purity Is purity low? sol_sulfonation Solution: 1. Use Chlorosulfonic Acid:Dioxane 2. Increase Reaction Time/Temp 3. Confirm with IPC (TLC/HPLC) sulfonation->sol_sulfonation sol_chlorination Solution: 1. Ensure Anhydrous Conditions 2. Thoroughly Remove Excess POCl3 3. Use 'One-Pot' Method chlorination->sol_chlorination sol_amidation Solution: 1. Use High-Purity Methylamine 2. Control Temperature (0-5 °C) 3. Optimize Work-up Washes amidation_purity->sol_amidation

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Section 2: Purification Troubleshooting

Effective purification is essential to obtain this compound with the high purity required for its use as an analytical reference standard.

Q1: My crude product is a persistent oil and fails to crystallize. What strategies can I employ?

A1: "Oiling out" is a common problem in crystallization, indicating that the product's solubility in the chosen solvent is too high or that impurities are inhibiting lattice formation.

  • Causality: The N-methyl group can increase solubility in organic solvents compared to the parent Zonisamide, making crystallization more challenging. The presence of residual solvents or greasy impurities can also act as crystallization inhibitors.

  • Troubleshooting Steps:

    • Solvent Screen: Do not rely on a single solvent. Perform a small-scale solvent screen using a range of solvents with varying polarities. A patent on Zonisamide crystallization suggests solvents like toluene, isopropanol, acetonitrile, and ethanol as good starting points.[13] The ideal system is one where the compound is sparingly soluble at room temperature but fully soluble at reflux.

    • Anti-Solvent Addition: Dissolve your oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., hexane or heptane) until persistent turbidity is observed. Warming to redissolve and then slowly cooling can induce crystallization.

    • Seed Crystals: If you have even a tiny amount of solid material, use it to seed a supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Initial Purification: If the oil is very impure, a preliminary purification by flash column chromatography may be necessary to remove the inhibitors before attempting crystallization again.

Solvent System Rationale Typical Procedure
Isopropanol (IPA) A polar protic solvent, often effective for sulfonamides.Dissolve in hot IPA, cool slowly to room temperature, then further cool in an ice bath.
Toluene An aromatic solvent that can provide good crystal packing.Dissolve in hot toluene, filter while hot to remove particulates, and allow to cool slowly.[13]
Ethyl Acetate/Hexane A versatile good solvent/anti-solvent pair.Dissolve the crude product in a minimum of warm ethyl acetate, then add hexane dropwise until cloudy. Cool slowly.
Acetonitrile A polar aprotic solvent.Dissolve in hot acetonitrile and cool slowly.[13]

Q2: After crystallization, my product purity is still below 98% by HPLC. What are the likely co-crystallizing impurities and how can I remove them?

A2: If impurities persist after crystallization, it suggests they have similar solubility and structural properties to your target compound.

  • Causality: The most likely culprit is the parent compound, Zonisamide, formed from ammonia contamination. Its polarity and structure are very similar to this compound, allowing it to incorporate into the same crystal lattice. Unreacted starting materials from prior steps, if present in high amounts, could also co-precipitate.

  • Troubleshooting:

    • Re-crystallization: A second crystallization from a different solvent system may be effective. A change in solvent can alter the relative solubilities of the product and impurity, leading to better separation.

    • Flash Column Chromatography: This is the most robust method for removing persistent impurities. Given the polarity of this compound, a silica gel stationary phase is appropriate.

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: Start with a gradient system of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The more polar Zonisamide should elute slightly later than the this compound, but careful fractioning and HPLC analysis will be required.

    • Forced Degradation Study: Understanding the stability of your compound can help identify degradation products. Zonisamide itself is very stable, but forced degradation under acidic, basic, or oxidative conditions can reveal potential impurities.[14][15][16][17]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and solubility of this compound?

    • A: Pure this compound is expected to be a solid, likely a light yellow or off-white crystalline powder.[18] It is soluble in solvents like methanol and DMSO and slightly soluble in dichloromethane.[2][18]

  • Q2: How should I store this compound? Is it stable?

    • A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8 °C for long-term stability.[2][18] Studies on Zonisamide show it to be a very stable compound under normal storage conditions and even under stress testing (heat, humidity, light).[15] Extemporaneously prepared oral suspensions of Zonisamide also show good stability for weeks at room or refrigerated temperatures, suggesting the core structure is robust.[19][20][21]

  • Q3: What analytical techniques are recommended for in-process control (IPC) and final product analysis?

    • A: For IPC, TLC is a quick and effective tool. For final purity assessment and impurity profiling, a validated stability-indicating HPLC method is essential.[22] A typical method would use a C18 reverse-phase column with UV detection (around 240-285 nm) and a mobile phase consisting of a buffered aqueous solution with an organic modifier like acetonitrile or methanol.[22][23][24][25]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound from BOS-Cl

This protocol is adapted from general procedures for Zonisamide synthesis and should be optimized for your specific laboratory conditions.[10][12]

  • Prepare a solution of methylamine (2.0 eq) in ethyl acetate in a three-neck flask equipped with a thermometer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl, 1.0 eq) in anhydrous ethyl acetate.

  • Add the BOS-Cl solution dropwise to the cooled methylamine solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the BOS-Cl is consumed.

  • Quench the reaction by slowly adding deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: General HPLC Method for Purity Analysis

This method is a starting point based on published methods for Zonisamide and should be validated.[22][23][24]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and methanol (e.g., 30:70 v/v).[22]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[24]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 40 µg/mL.[23]

References

  • Adhikari, R. P., Tharik, A. M. S., & Meyyanathan, S. N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(6), 585–604. [Link][14][16][17]

  • Jain, D., et al. (2009). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Journal of the Young Pharmacists, 1(3), 265-273. [Link]

  • European Medicines Agency. (2005). Zonegran, INN-Zonisamide: Assessment Report. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Indo American Journal of Pharmaceutical Sciences, 06(05), 9345-9352. [Link][22]

  • Nahata, M. C. (2009). Stability of zonisamide in extemporaneously compounded oral suspensions. American Journal of Health-System Pharmacy, 66(12), 1111-1114. [Link][19][20]

  • Rodrigues, M., et al. (2016). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 8(2), 347-355. [Link][24][25]

  • Patel, S. R., et al. (2006). Process for the preparation of zonisamide. U.S. Patent Application 11/118,239. [10][12]

  • Acharya, H. P., & Jirgensons, A. (2005). A process for the manufacture of zonisamide. European Patent Application EP1682522A1. [7]

  • Nahata, M. C. (2009). Stability of zonisamide in extemporaneously compounded oral suspensions. PubMed. [Link][21]

  • Dolitzky, B-Z., et al. (2004). Process for the preparation of zonisamide and the intermediates thereof. U.S. Patent 7,375,233. [9]

  • Cleanchem. This compound. [Link][1]

  • Allmpus. Zonisamide N-Methyl Impurity (USP). [Link][2]

  • Teva Pharmaceutical Industries Ltd. (2003). Method for preparing benzisoxazole methane sulfonyl chloride and its amidation to form zonisamide. European Patent Specification EP1472236B1. [11]

  • Teva Pharmaceutical Industries Ltd. (2003). Zonisamide intermediate and synthesis. WIPO Patent Application WO2003020708A1. [8]

  • Veeprho. Zonisamide N-Methyl Impurity. [Link][4]

  • Request PDF. (2016). A novel HPLC method for determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. [Link][26]

  • Torres, H., & González-de la Parra, M. (2020). Zonisamide (antiepileptic) synthesis II. ResearchGate. [Link][5]

  • Torres, H., & González-de la Parra, M. (2020). Zonisamide (antiepileptic) synthesis. ResearchGate. [Link][6]

  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2012). Zonisamide crystal, preparation method thereof and medicinal composition containing zonisamide crystal. Chinese Patent Application CN102329278A. [13]

  • Fael, H., et al. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link][27]

Sources

Technical Support Center: Method Refinement for Robust Quantification of N-Methyl Zonisamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the robust quantification of N-Methyl Zonisamide. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting bioanalytical methods for this compound. As this compound is a key impurity and metabolite of Zonisamide, its accurate quantification is critical for comprehensive pharmacokinetic and safety assessments.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices, moving from sample preparation to final LC-MS/MS detection, to ensure your method is not only functional but also robust and self-validating.

Part 1: Foundational Method Development & FAQs

This section addresses the initial questions and challenges that arise when establishing a quantitative method for this compound, leveraging established principles from the analysis of its parent compound, Zonisamide.

FAQ 1: What is the most suitable analytical technique for quantifying this compound in biological matrices?

For the quantification of this compound in biological matrices like plasma, serum, or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the industry standard and the most recommended technique.[1]

  • Expertise & Experience: While HPLC with UV detection can be used for Zonisamide in pharmaceutical dosage forms, it often lacks the sensitivity and selectivity required for the low concentrations typically found in biological samples.[2][3] LC-MS/MS provides unparalleled selectivity by monitoring specific mass-to-charge (m/z) transitions of the analyte, effectively filtering out noise from complex matrix components. This is crucial for achieving the low limits of quantification (LLOQ) necessary for pharmacokinetic studies.[1][4] The ICH M10 Bioanalytical Method Validation guideline, adopted by both the FDA and EMA, provides a comprehensive framework for validating such assays.[2][5][6][7]

FAQ 2: How do I choose the right internal standard (IS)?

The choice of internal standard is one of the most critical decisions for ensuring method robustness. The gold standard is a stable isotope-labeled (SIL) version of the analyte , such as this compound-d3 or ¹³C₆-N-Methyl Zonisamide.

  • Trustworthiness: A SIL IS is chemically and structurally identical to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and, most importantly, the same degree of matrix effects (ion suppression or enhancement).[8][9][10] This allows it to compensate for variations throughout the analytical process, from sample preparation to injection and ionization, leading to superior accuracy and precision.[8][11] If a SIL IS for this compound is not commercially available, a SIL version of the parent drug (e.g., ¹³C₆-Zonisamide) can be a viable alternative, provided it demonstrates similar analytical behavior.[12] Using a structurally analogous compound should be a last resort, as differences in physicochemical properties can lead to varied responses to matrix effects and extraction inconsistencies.[13]

Part 2: Troubleshooting Guide - From Sample to Signal

This section is dedicated to resolving specific issues you may encounter during method development and sample analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor chromatography is a primary source of inaccurate and imprecise results. The ideal peak should be symmetrical and Gaussian.

  • Causality:

    • Peak Tailing: Often observed for basic compounds like this compound, tailing is typically caused by secondary interactions between the analyte and acidic, un-capped silanol groups on the surface of C18 columns.[4] It can also result from column contamination or degradation.[14][15]

    • Peak Fronting: This is usually a sign of column overloading or a sample solvent that is stronger than the mobile phase.

    • Split Peaks: This issue commonly points to a physical problem at the head of the column, such as a partially blocked frit or a void in the packing material, which disrupts the sample path.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: To minimize silanol interactions, ensure the mobile phase pH is sufficiently low (e.g., pH 2.7-4) by adding a modifier like formic acid or a phosphate buffer.[2] This keeps the silanol groups protonated and reduces unwanted ionic interactions.

    • Check for Contamination: Flush the column with a series of strong solvents (e.g., isopropanol) to remove contaminants. If a guard column is used, replace it first.[15]

    • Column Reversal: If a blocked frit is suspected, disconnect the column, reverse its direction, and flush it to waste (do not flush into the detector). This can dislodge particulates from the inlet frit.[15]

    • Sample Solvent Check: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.[3]

    • Consider a Different Column: If tailing persists, consider using a column with high-purity silica and robust end-capping, or an alternative chemistry like a biphenyl phase, which can offer different selectivity.[7]

    G A Poor Peak Shape Observed B Affects All Peaks? A->B C YES: Systemic Issue B->C Yes D NO: Analyte-Specific Issue B->D No E Check for Column Void / Blocked Frit (Reverse/Flush/Replace Column) C->E F Check Sample Solvent Strength C->F G Check Mobile Phase pH (Acidic Modifier) D->G H Column Contamination (Flush with Strong Solvent) D->H I Secondary Silanol Interactions G->I J Consider Alternative Column Chemistry I->J

    Caption: Logical flow for troubleshooting common HPLC peak shape problems.

Issue 2: High Signal Variability & Poor Reproducibility (Matrix Effects)

This is the most common and challenging issue in LC-MS/MS bioanalysis. Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample.[8][16][17]

  • Causality: Endogenous compounds, particularly phospholipids from plasma, can co-elute with the analyte and suppress or enhance its signal in the mass spectrometer's ion source.[18] This effect is highly variable between different sources of matrix (e.g., from different patients), leading to poor reproducibility and inaccuracy.[10]

  • Troubleshooting Protocol:

    • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.

      • Protein Precipitation (PPT): Fast and simple, but often yields the "dirtiest" extracts with significant matrix effects.[1]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. This is often the most effective method for minimizing matrix effects.[16]

    • Optimize Chromatography: Ensure the analyte is chromatographically separated from the regions where most matrix components, especially phospholipids, elute. Phospholipids typically elute in the mid-to-late part of a standard reversed-phase gradient. Adjusting the gradient to elute this compound earlier or later can move it away from this interference zone.

    • Use a Stable Isotope-Labeled IS: As discussed in FAQ 2, a SIL IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. It experiences the same signal suppression or enhancement as the analyte, thereby maintaining a stable analyte-to-IS ratio.[8][9][10]

    • Assess Matrix Factor: As per regulatory guidelines, you must quantitatively assess the matrix effect during validation.[2][5] This is done by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solution. The IS should normalize this factor to be close to 1.0.[17]

    G A High Signal Variability (Suspected Matrix Effect) B Step 1: Improve Sample Cleanup A->B C Step 2: Optimize Chromatography B->C F PPT -> LLE -> SPE B->F D Step 3: Use SIL Internal Standard C->D G Adjust Gradient to Separate Analyte from Phospholipids C->G E Step 4: Validate per ICH M10 D->E H Co-elutes with analyte to compensate for suppression/ enhancement D->H I Calculate Matrix Factor (Goal: IS-Normalized MF ≈ 1.0) E->I

    Caption: A hierarchical approach to identifying and mitigating matrix effects.

Issue 3: Low Sensitivity or Inability to Detect this compound

If you are struggling to achieve the required LLOQ, the issue lies in either the chromatographic performance or the mass spectrometer settings.

  • Causality: Poor ionization efficiency, suboptimal fragmentation, or insufficient sample cleanup can all lead to a low signal-to-noise ratio.

  • Troubleshooting Protocol:

    • Optimize MS Source Conditions: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flow, and temperature for maximum signal intensity. Positive electrospray ionization (ESI+) is the appropriate mode for this molecule.[4]

    • Optimize MRM Transitions: The selection of precursor and product ions is fundamental to a sensitive and specific assay.

      • Precursor Ion: For this compound (MW: 226.25 g/mol ), the protonated molecule [M+H]⁺ will be at m/z 227.2 .[5][10][19]

      • Product Ions: Based on the known fragmentation of sulfonamides, the most likely and robust fragmentations involve cleavage of the sulfonamide bond and rearrangements.[11][14][17] While specific published transitions for this compound are scarce, we can predict the most probable fragments. The primary fragmentation of Zonisamide ([M+H]⁺ = 213.1) yields a major product ion at m/z 132. A similar pathway is expected for the N-Methylated version.

    • Collision Energy Optimization: For each MRM transition, perform a collision energy ramp to find the voltage that produces the most intense product ion signal. This value is compound-specific.

ParameterZonisamide (Reference)This compound (Predicted/Typical)Rationale for this compound
Molecular Weight 212.23 g/mol 226.25 g/mol [5][10][19]Addition of a methyl group (-CH₂) to the sulfonamide nitrogen (+14 Da).
Precursor Ion [M+H]⁺ m/z 213.1m/z 227.2 Protonation of the molecule in the ESI+ source.
Primary Product Ion m/z 132.1m/z 132.1 This fragment corresponds to the stable 1,2-benzisoxazole-3-yl-methyl cation, formed after cleavage of the C-S bond. This core structure is identical in both molecules and should produce a common, intense fragment.
Secondary Product Ion m/z 105.1m/z 105.1 A further fragmentation of the benzisoxazole ring structure, also likely to be common to both molecules.
Collision Energy (CE) ~20-30 V (Varies by instrument)~20-35 V (Requires optimization)The N-methyl group may slightly alter bond energies, requiring re-optimization of the CE for maximum product ion yield.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
  • Vijayakumar, E. K., Dhore, D. M., & Kumar, M. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian journal of pharmaceutical sciences, 71(5), 521–526.
  • Hewavitharana, A. K., Lee, S. R., & Dawson, P. A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum. JoVE. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-148.
  • Zonisamide PubChem CID 5734. National Center for Biotechnology Information. [Link]

  • This compound PubChem CID 12506974. National Center for Biotechnology Information. [Link]

  • Li, W., & Tse, F. L. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Automated Preparation and Analysis of a Large Range of Antiepilpetics for Therapeutic Drug Monitoring by LC-MS/MS. Shimadzu. [Link]

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 2(5), 941-954.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Matuszewski, B. K. (2006). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379.
  • Rmandić, M., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Pharmaceuticals, 15(8), 947.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • This compound. PubChem. [Link]

  • Jemal, M., & Xia, Y. Q. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • This compound CAS 68292-02-4. Axios Research. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

Sources

identifying and mitigating sources of N-Methyl Zonisamide contamination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying and mitigating sources of N-Methyl Zonisamide contamination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into potential challenges encountered during their experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound (1-(Benzo[d]isoxazol-3-yl)-N-methylmethanesulfonamide) is a potential process-related impurity or degradation product of Zonisamide, an anti-epileptic drug.[1][2] As an impurity, its presence in the final drug product is strictly regulated by pharmacopeial standards and regulatory bodies like the FDA and EMA. Even at trace levels, impurities can impact the safety and efficacy of the final drug product. Uncontrolled impurities can lead to regulatory action, batch rejection, and, most importantly, potential patient harm.

Q2: We've detected an unknown peak in our Zonisamide HPLC analysis. How can we confirm if it is this compound?

The first step is to compare the retention time of the unknown peak with that of a certified this compound reference standard under the same HPLC conditions.[2][3] If the retention times match, the next step is to spike the sample with the reference standard. An increase in the peak area of the unknown impurity confirms its identity. For unequivocal identification, especially for regulatory submissions, more advanced techniques like LC-MS/MS are recommended to compare the mass-to-charge ratio (m/z) and fragmentation patterns.[4]

Q3: What are the likely sources of this compound contamination?

This compound can originate from several sources:

  • Process-Related Impurity: It could be a byproduct formed during the synthesis of Zonisamide, especially if methylating agents are used or if there are residual methylated compounds in the starting materials or solvents.

  • Degradation Product: Zonisamide's sulfonamide nitrogen is susceptible to methylation. This can occur if the drug substance or product is exposed to methylating agents present as impurities or leachables from container/closure systems during storage or manufacturing.

  • Cross-Contamination: In a multi-product facility, cross-contamination from other processes that utilize methylating agents or involve N-methylated compounds is a possibility.

A thorough risk assessment of the entire manufacturing process, from raw material sourcing to final packaging, is crucial to pinpoint the exact source.[5]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common issues related to this compound contamination.

Issue 1: An unknown peak is consistently observed in Zonisamide batches.

cluster_0 Initial Observation cluster_1 Preliminary Identification cluster_2 Confirmatory Identification cluster_3 Conclusion A Unknown peak detected in Zonisamide HPLC chromatogram B Procure this compound reference standard A->B C Analyze reference standard using the same HPLC method B->C D Compare retention times (RT) C->D E Spike sample with reference standard D->E If RT matches J Identity Not Confirmed (Proceed with unknown impurity identification protocol) D->J If RT does not match F Observe peak height/area increase E->F G Analyze sample and reference standard by LC-MS/MS F->G If peak increases F->J If peak does not increase H Compare m/z of parent ion and fragmentation pattern G->H I Identity Confirmed as this compound H->I If patterns match H->J If patterns do not match

Caption: Workflow for the identification of an unknown impurity.

A stability-indicating HPLC method is crucial for resolving Zonisamide from its potential impurities, including this compound.[6][7]

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.1% orthophosphoric acid in water and methanol (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Injection Volume 20 µL
Column Temperature Ambient

Rationale: A C18 column provides good hydrophobic retention for both Zonisamide and its N-methylated counterpart. The acidic mobile phase ensures the sulfonamide group is protonated, leading to sharp, symmetrical peaks. Methanol is a common organic modifier that provides adequate elution strength.

ProblemPotential CauseRecommended Solution
Poor peak shape (tailing) - Secondary interactions with residual silanols on the column. - Mismatch between sample solvent and mobile phase.- Use a high-purity, end-capped column. - Ensure the sample is dissolved in the mobile phase.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Column temperature variations.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature.
Ghost peaks - Contamination in the mobile phase, injector, or column.- Use fresh, HPLC-grade solvents. - Implement a regular system cleaning protocol.
Issue 2: Confirmed this compound contamination exceeds acceptable limits.

Once this compound is identified and quantified, the focus shifts to mitigating its presence in future batches.

cluster_0 Problem Definition cluster_1 Source Investigation cluster_2 Mitigation Strategy cluster_3 Verification A This compound level exceeds specification B Review Zonisamide synthesis route A->B C Analyze raw materials and solvents for methylating agents A->C D Conduct forced degradation studies on Zonisamide A->D E Investigate potential for cross-contamination A->E F Modify synthesis to avoid formation (if process-related) B->F G Implement stricter controls on raw materials and solvents C->G H Optimize storage conditions (if degradation product) D->H I Enhance cleaning validation protocols (if cross-contamination) E->I J Manufacture a pilot batch with implemented changes F->J G->J H->J I->J K Analyze for this compound J->K L Contamination within acceptable limits K->L

Caption: Workflow for source investigation and mitigation of this compound.

To determine if this compound is a degradation product, forced degradation studies under various stress conditions are essential.[7]

Stress ConditionTypical ParametersPotential for N-Methylation
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursLow
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24 hoursLow
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursLow
Thermal Degradation 105°C for 48 hoursLow
Photostability ICH Q1B conditionsLow
Methylating Stress Expose Zonisamide solution to a potential methylating agent (e.g., dimethyl sulfate in a controlled experiment)High

Rationale: A systematic forced degradation study helps to understand the degradation pathways of Zonisamide. The inclusion of a specific methylating stress condition is crucial to confirm if this compound can be formed through degradation.

If cross-contamination is identified as the source, a robust cleaning validation program is necessary.[8][9]

Recommended Cleaning Agents:

  • Aqueous alkaline detergents: Effective at removing sulfonamide residues.

  • Organic solvents: Methanol and Dimethyl Sulfoxide (DMSO) can be used for final rinsing, given this compound's slight solubility in these solvents.[1]

Cleaning Validation Protocol:

  • Swab Sampling: Use swabs to sample critical areas of the equipment after cleaning.

  • Rinse Sampling: Collect the final rinse solvent for analysis.

  • Analytical Testing: Analyze the swab and rinse samples for this compound using a validated, sensitive analytical method (e.g., HPLC or LC-MS/MS).

  • Acceptance Criteria: The level of residual this compound should be below a pre-defined, toxicologically justified limit.

References

  • Allmpus. (n.d.). Zonisamide N-Methyl Impurity (USP). Retrieved from [Link]

  • Bagle, A., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 10(7), 3364-3370.
  • Cleanchem. (n.d.). This compound. Retrieved from [Link]

  • Patel, H., et al. (2020). STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ZONISAMIDE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Applied Pharmaceutics, 12(5), 108-115.
  • Patel, R. (2023). Understanding Cleaning Validation in Pharmaceutical Manufacturing. CS Analytical. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Zonisamide-impurities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Raju, A. K., et al. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 70(4), 457-462.
  • Rourick, R. A., et al. (2004). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical Sciences, 93(9), 2293-2303.
  • Sonawane, S. S., et al. (2021). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 14(3), 349-362.
  • Teasdale, A., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 946-969.
  • U.S. Food and Drug Administration. (1993). Validation of Cleaning Processes (7/93). Retrieved from [Link]

  • Veeprho. (n.d.). Zonisamide N-Methyl Impurity. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

  • Wankhede, S. B., et al. (2006). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 68(6), 744-748.
  • Zhang, J., et al. (2018). Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development. Chinese Journal of Pharmaceuticals, 49(9), 1203-1210.

Sources

Validation & Comparative

A Senior Scientist's Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for N-Methyl Zonisamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of N-Methyl Zonisamide.

This compound is a key related substance of Zonisamide, an established antiepileptic agent.[1][2] As a potential impurity or metabolite, its accurate quantification is critical for quality control and pharmacokinetic studies. While numerous methods exist for the parent compound, Zonisamide,[3][4][5][6] this guide will extrapolate from these established protocols to propose robust methodologies for this compound and detail the critical process of cross-validating these methods.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, objective comparison based on established analytical principles and regulatory expectations.[7] It offers detailed experimental protocols and supporting data to facilitate informed decisions when selecting the most appropriate analytical method for a given research or quality control objective. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.

The Imperative of Method Cross-Validation

In the lifecycle of drug development, it is common for analytical methodologies to evolve. A robust, cost-effective HPLC-UV method might be suitable for routine quality control of the drug substance, while the superior sensitivity and selectivity of an LC-MS/MS method are often required for bioanalytical studies in complex matrices like plasma. When data from different analytical methods need to be compared or when a method is transferred between laboratories, cross-validation becomes an indispensable process to ensure the consistency and reliability of the results.

This guide will focus on the cross-validation of a proposed HPLC-UV method and a proposed LC-MS/MS method for the quantification of this compound.

Physicochemical Properties: Zonisamide vs. This compound

A foundational understanding of the physicochemical differences between the parent drug and its N-methylated analogue is crucial for analytical method development.

PropertyZonisamideThis compoundImplication for Analysis
Molecular Formula C₈H₈N₂O₃S[8]C₉H₁₀N₂O₃S[9]Different molecular weights necessitate distinct mass-to-charge ratios in MS analysis.
Molecular Weight 212.23 g/mol [8]226.25 g/mol [9]Affects the response factor and standard preparation.
LogP (XLogP3) 0.20.6[9]The slightly higher hydrophobicity of this compound will likely lead to a longer retention time in reversed-phase HPLC compared to Zonisamide under identical conditions.

Proposed Analytical Methodologies

The following protocols are proposed based on established methods for Zonisamide, with modifications to account for the properties of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method offers a reliable and cost-effective approach for the quantification of this compound, particularly in less complex matrices such as bulk drug substance and pharmaceutical dosage forms.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of 0.1% (v/v) ortho-phosphoric acid in water and methanol in a ratio of 30:70 (v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.[4][6]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a 50:50 (v/v) mixture of methanol and water to a concentration of 1000 µg/mL.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation (for dosage forms):

    • Accurately weigh and powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a target concentration of this compound into a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical applications where low concentrations of the analyte are expected in complex biological matrices.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

      • This compound: Precursor ion (Q1) m/z 227.1 -> Product ion (Q3) m/z 149.1 (loss of SO2NHCH3).

      • Internal Standard (IS) (e.g., Zonisamide-d4): Precursor ion (Q1) m/z 217.1 -> Product ion (Q3) m/z 136.1.

  • Standard and Sample Preparation (for plasma):

    • Prepare a stock solution of this compound and the internal standard in methanol.

    • Spike drug-free plasma with working standard solutions to create calibration standards and quality control (QC) samples.

    • Perform protein precipitation by adding three volumes of cold acetonitrile (containing the internal standard) to one volume of plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.

Cross-Validation: Ensuring Method Concordance

The cross-validation process aims to demonstrate that the two analytical methods provide comparable results. This is achieved by analyzing the same set of samples with both the HPLC-UV and LC-MS/MS methods and statistically evaluating the outcomes.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_eval Data Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) Validate_HPLC Validate HPLC Method (Linearity, Precision, Accuracy) QC_Samples->Validate_HPLC Validate_LCMS Validate LC-MS/MS Method (Linearity, Precision, Accuracy) QC_Samples->Validate_LCMS Analyze_HPLC Analyze QC Samples by HPLC-UV Validate_HPLC->Analyze_HPLC Compare_Results Statistical Comparison of Results Analyze_HPLC->Compare_Results Analyze_LCMS Analyze QC Samples by LC-MS/MS Validate_LCMS->Analyze_LCMS Analyze_LCMS->Compare_Results

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Step-by-Step Cross-Validation Protocol
  • Method Validation: Independently validate both the HPLC-UV and LC-MS/MS methods according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

  • Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at three concentration levels (low, medium, and high) spanning the analytical range of both methods.

  • Analysis: Analyze each batch of QC samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level from both methods.

    • Determine the percentage difference between the mean concentrations obtained by the two methods for each QC level. The acceptance criterion is typically that the percentage difference should not exceed ±15% (or ±20% for the lower limit of quantitation).

    • Perform a statistical analysis, such as a paired t-test or regression analysis (e.g., Deming regression), to assess the correlation and bias between the two methods.

Comparative Performance Data

The following tables summarize the expected key performance parameters for the proposed HPLC-UV and LC-MS/MS methods for this compound analysis.

Table 1: HPLC-UV Method Performance

ParameterAcceptance Criteria (ICH)Expected Performance
Linearity (r²) ≥ 0.995> 0.999
Range -1 - 50 µg/mL
Accuracy (% Recovery) 80 - 120%98.0 - 102.0%
Precision (% RSD) ≤ 2%< 1.5%
LOD -~0.3 µg/mL
LOQ -~1.0 µg/mL

Table 2: LC-MS/MS Method Performance

ParameterAcceptance Criteria (FDA)Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Range -0.5 - 500 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% RSD) ≤ 15%< 10%
LOQ -~0.5 ng/mL

Logical Relationships in Method Validation

The various parameters of method validation are interconnected and collectively establish the reliability of an analytical method.

ValidationParameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity & Robustness Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range LOQ LOQ LOD LOD LOD->LOQ Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method well-suited for the analysis of bulk drug and pharmaceutical formulations where the concentration of this compound is relatively high and the sample matrix is simple.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies in complex matrices like plasma, where trace-level quantification is necessary.

A successful cross-validation study is essential when transitioning between these methods or when comparing data from different analytical platforms. This process ensures data integrity and provides confidence in the analytical results throughout the drug development lifecycle. By following the detailed protocols and understanding the comparative performance outlined in this guide, researchers can effectively develop, validate, and cross-validate analytical methods for this compound, ensuring the generation of high-quality, reliable, and defensible data.

References

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Esflurbiprofen Analysis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Research Journal of Pharmacy and Technology, 12(10), 4821-4826.
  • Haj-Yehia, A., & Bialer, M. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 302–306.
  • Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study.
  • Rodrigues, M., et al. (2017). A novel HPLC method for the determination of zonisamide in human plasma using microextraction by packed sorbent optimised by experimental design. Analytical Methods, 9(40), 5910-5919.
  • PubChem. (n.d.). Zonisamide. National Center for Biotechnology Information.
  • BOC Sciences. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Axios Research. (n.d.). This compound.
  • International Council for Harmonisation. (2022). Q2(R2)
  • U.S. Food and Drug Administration. (2018).

Sources

A Guide to Inter-Laboratory Comparison of N-Methyl Zonisamide Quantification: Ensuring Analytical Accuracy in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust and reliable inter-laboratory comparison for the quantification of N-Methyl Zonisamide, a potential metabolite of the anti-epileptic drug Zonisamide. For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of bioanalytical data across different laboratories is paramount for the successful progression of new chemical entities from discovery to clinical application. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to achieve this critical objective.

While the primary metabolites of Zonisamide are well-documented as N-acetyl zonisamide and 2-sulfamoylacetyl phenol (SMAP)[1][2], the investigation of potential minor or novel metabolites like this compound is a crucial aspect of comprehensive drug metabolism studies. This guide will use this compound as a case study to illustrate the principles of establishing a rigorous inter-laboratory comparison for a drug metabolite, a process that is applicable to a wide range of similar analytical challenges.

The Critical Role of Inter-Laboratory Comparison in Metabolite Quantification

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are fundamental to understanding a drug's efficacy and safety profile.[3] The quantification of drug metabolites is a key component of these studies, providing insights into metabolic pathways, potential drug-drug interactions, and the contribution of metabolites to the overall pharmacological effect.

An inter-laboratory comparison, also known as a proficiency test, is an essential tool for ensuring the reliability and comparability of analytical results generated by different laboratories.[4][5] By analyzing the same set of samples, participating laboratories can assess their analytical performance against a reference value and against each other. This process is vital for:

  • Validating the analytical method: Demonstrating that the chosen method is robust and transferable across different laboratory environments.

  • Identifying and mitigating analytical bias: Uncovering systematic errors in a laboratory's procedures or instrumentation.

  • Ensuring data consistency in multi-site studies: Crucial for clinical trials and other large-scale research projects where samples are analyzed at multiple locations.

  • Building confidence in regulatory submissions: Providing evidence of a well-controlled and reliable bioanalytical process.

Analytical Methodologies for this compound Quantification

The selection of an appropriate analytical method is the foundation of any successful quantification study. For this compound, as with many drug metabolites, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and specificity.[6][7]

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method for this compound would typically involve the following steps:

  • Sample Preparation: The goal is to extract this compound from the biological matrix (e.g., plasma, urine) and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other components in the sample extract. A C18 reversed-phase column is a common choice for this type of analysis.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

Alternative and Complementary Methods

While LC-MS/MS is the preferred method, other techniques may have specific applications:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive and selective than LC-MS/MS but can be a cost-effective option for higher concentration samples or in laboratories without access to mass spectrometry.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile and thermally stable compounds. Derivatization may be required to improve the chromatographic properties of this compound.

Designing and Executing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison study is essential for generating meaningful and actionable results. The following sections outline the key steps in this process.

Study Design and Protocol

A clear and comprehensive study protocol should be developed and distributed to all participating laboratories. The protocol should include:

  • Study Objectives: Clearly state the purpose of the inter-laboratory comparison.

  • Participating Laboratories: A list of all participating laboratories and their contact information.

  • Study Samples: A detailed description of the study samples, including the matrix, concentration levels, and number of replicates.

  • Analytical Method: A detailed, step-by-step protocol for the analytical method to be used.

  • Data Reporting: Specific instructions on how to report the results, including units, number of significant figures, and any required calculations.

  • Timeline: A clear timeline for sample shipment, analysis, and data submission.

Diagram: Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories (N) cluster_Evaluation Statistical Analysis & Evaluation Prep Sample Preparation (Spiked Matrix) Dist Sample Distribution Prep->Dist Analysis Sample Analysis (Defined Protocol) Dist->Analysis Reporting Data Reporting Analysis->Reporting Stats Statistical Analysis (e.g., Z-scores) Reporting->Stats Report Final Report & Feedback Stats->Report LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Step-by-step workflow for LC-MS/MS analysis.

Data Comparison and Performance Evaluation

The following tables provide a template for summarizing and comparing the quantitative data from an inter-laboratory comparison study.

Table 1: Summary of Reported Concentrations for this compound

Sample IDLaboratory A (ng/mL)Laboratory B (ng/mL)Laboratory C (ng/mL)...Consensus Mean (ng/mL)Consensus SD (ng/mL)
QC Low5.24.85.5...5.10.4
QC Mid48.951.249.5...49.92.1
QC High395410402...4017.5

Table 2: Laboratory Performance Evaluation (Z-scores)

Sample IDLaboratory A (Z-score)Laboratory B (Z-score)Laboratory C (Z-score)...
QC Low0.25-0.751.00...
QC Mid-0.480.62-0.19...
QC High-0.801.200.13...

Troubleshooting and Addressing Discrepancies

Discrepancies in results between laboratories are not uncommon and provide valuable opportunities for method improvement. Potential sources of error include:

  • Sample handling and storage: Inconsistent thawing procedures or prolonged storage at inappropriate temperatures.

  • Pipetting errors: Inaccurate pipetting of samples, standards, or internal standards.

  • Instrumental differences: Variations in instrument sensitivity, calibration, or maintenance.

  • Data processing: Inconsistent peak integration or calibration curve fitting.

When discrepancies are identified, a thorough investigation should be conducted to determine the root cause. This may involve reviewing laboratory notebooks, re-analyzing samples, and direct communication between the participating laboratories.

Conclusion

A well-executed inter-laboratory comparison is a cornerstone of robust bioanalytical science. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a framework for ensuring the accuracy, reliability, and comparability of this compound quantification data. While the metabolic significance of this compound requires further investigation, the process of establishing a rigorous analytical comparison serves as a valuable model for the broader challenge of metabolite quantification in drug development. This commitment to analytical excellence is essential for generating high-quality data that can confidently support regulatory submissions and ultimately contribute to the development of safe and effective medicines.

References

  • Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. [Link]

  • Patsalos, P. N., & Berry, D. J. (2013). Therapeutic drug monitoring of antiepileptic drugs in epilepsy: a 2018 update. Therapeutic Drug Monitoring, 35(1), 3-27.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Izumi, Y., Matsuda, F., Hirayama, A., Ikeda, K., Kita, Y., Horie, K., ... & Oda, Y. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 257. [Link]

  • World Health Organization. (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. [Link]

  • Mayo Clinic Laboratories. Test Definition: ZONI Zonisamide, Serum. [Link]

  • Al-Tannak, N. F., & Matar, K. M. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4899. [Link]

  • U.S. Food and Drug Administration. ZONEGRAN® (zonisamide) capsules, for oral administration. [Link]

Sources

A Senior Application Scientist's Guide to Validating N-Methyl Zonisamide as a Reference Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For Zonisamide, an established anti-epileptic agent, a robust impurity profile is critical for regulatory submission and patient safety.[1] This guide provides an in-depth, experience-driven comparison of analytical approaches, demonstrating the indispensable value of a fully validated N-Methyl Zonisamide reference standard for accurate impurity quantification.

We will move beyond theoretical discussions to provide actionable protocols and data-driven comparisons. This guide is structured to empower researchers, analytical scientists, and drug development professionals to implement a scientifically sound, self-validating system for impurity analysis, contrasting the validated standard approach with less reliable methods.

The Analytical Imperative: Why this compound Demands Attention

Zonisamide, or 1,2-benzisoxazole-3-methanesulfonamide, is synthesized through a multi-step process where impurities can be introduced from starting materials, intermediates, or side reactions.[2] this compound (1-(Benzo[d]isoxazol-3-yl)-N-methylmethanesulfonamide) is a potential process-related impurity.[3][] Its structural similarity to the parent API makes it a challenging analyte to separate and accurately quantify without a well-characterized reference standard.

Relying on relative retention time (RRT) or assuming a response factor equal to the API for quantification is a scientifically tenuous practice. It introduces significant uncertainty and risks under-reporting a potentially critical impurity, a scenario with direct regulatory and safety implications. This guide establishes the validation of this compound as a reference standard as the only acceptable approach for ensuring data integrity.

Foundational Work: Synthesis and Absolute Characterization of the Reference Standard

Before an analytical method can be validated, the reference standard itself must be unequivocally characterized. This is a non-negotiable prerequisite for establishing trustworthiness in all subsequent data.

2.1. Synthesis and Purification

This compound is typically prepared via custom synthesis.[3] The synthetic route involves the methylation of the sulfonamide nitrogen of Zonisamide. Post-synthesis, the compound must undergo rigorous purification, typically through recrystallization or preparative chromatography, to achieve a purity of ≥99.5%.

2.2. Structural Elucidation and Purity Confirmation

The identity and purity of the synthesized this compound must be confirmed through a suite of orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and position of the N-methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight (226.26 g/mol ) and fragmentation pattern, further confirming the identity.[][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and compare them against the Zonisamide structure.

  • Purity by High-Performance Liquid Chromatography (HPLC): Using a high-resolution gradient method to ensure peak purity and absence of other related impurities.

  • Elemental Analysis: To confirm the empirical formula (C9H10N2O3S).[][5]

Only upon successful and concordant results from these analyses can the material be certified as a primary reference standard.

The Core Comparison: Validated Standard vs. RRT/Assumed Response

This section details the development of a stability-indicating HPLC method and its validation in accordance with ICH Q2(R1) guidelines.[6][7][8] We will present the data in a comparative framework to highlight the superior accuracy and reliability of using a validated standard.

3.1. Development of a Stability-Indicating HPLC Method

The primary objective is to develop a method that can effectively separate Zonisamide, this compound, and any potential degradants. Forced degradation studies are essential to prove the method's specificity and stability-indicating nature.[9][10][11]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify likely degradation products and to demonstrate that the analytical method can distinguish the API from any impurities or degradants.[11][12]

  • Preparation: Prepare a solution of Zonisamide API at a concentration of approximately 1 mg/mL.[10]

  • Acid Hydrolysis: Treat the solution with 0.1N HCl at 80°C for 24 hours.[13]

  • Base Hydrolysis: Treat the solution with 0.1N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid API to 80°C for 48 hours.[13]

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector to check for peak purity. The goal is to achieve 5-20% degradation.[9][10]

Expert Insight: The goal of forced degradation is not to destroy the molecule but to create a representative pool of degradants. Achieving 5-20% degradation provides confidence that the method can detect issues under accelerated stability conditions without generating irrelevant degradation products from overly harsh conditions.[9][10]

Optimized HPLC Method Parameters

Based on literature and experimental optimization, the following parameters were found to be effective for separating Zonisamide and its related substances.[2][13][14]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Orthophosphoric acid in WaterB: Methanol
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection UV at 285 nm[13]
Column Temp. 30°C
Injection Vol. 10 µL

This method successfully separates Zonisamide from this compound and degradation products generated during stress testing.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal"];

} caption: "HPLC workflow for separating Zonisamide and this compound."

3.2. Method Validation: A Head-to-Head Comparison

The HPLC method was validated according to ICH Q2(R1) guidelines.[6] The following table compares the quality of results obtained using a calibrated this compound reference standard versus relying on RRT and an assumed response factor (RF=1.0 relative to Zonisamide).

Validation ParameterUsing Validated this compound StandardUsing RRT & Assumed Response Factor (RF=1.0)Why it Matters
Specificity Confirmed. No interference from degradants or excipients at the retention time of this compound. Peak purity confirmed via PDA.Assumed. Co-elution with a degradant could lead to a false positive or an overestimation of the impurity.Ensures you are measuring only the impurity of interest.
Linearity (r²) Excellent linearity over 5 concentration levels (LOQ to 150% of specification). r² > 0.999 for this compound.Not applicable. Linearity cannot be established without a standard.Proves the method provides results that are directly proportional to the impurity concentration.
Accuracy (% Recovery) 98.5% - 101.2% . Determined by spiking known amounts of the standard into the API sample at three levels.Unknown and Unverifiable. Assumed to be 100%, but the actual response factor could be significantly different, leading to large errors.This is the most critical parameter. Without it, you are reporting an inaccurate quantity, potentially masking a batch failure.
Precision (%RSD) Repeatability: < 2.0%Intermediate Precision: < 3.0%Apparently Precise, Actually Inaccurate. The method may give repeatable peak areas, but they do not correspond to the true concentration.Precision without accuracy is meaningless. It creates a false sense of confidence in erroneous results.
Limit of Quantitation (LOQ) Determined experimentally based on signal-to-noise ratio (S/N > 10). A specific concentration is established.Estimated or Assumed. The LOQ is often incorrectly inferred from the API, leading to unreliable reporting at low levels.A validated LOQ ensures you can reliably report impurities at the levels required by regulatory bodies (e.g., 0.10% reporting threshold).

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption: "Relationship between validation parameters and data trustworthiness."

Practical Application: A Comparative Case Study

Scenario: Analysis of a Zonisamide API batch suspected to contain this compound at a level close to the 0.15% identification threshold.

Method 1: Analysis using the Validated this compound Reference Standard

  • A standard solution of this compound is prepared and a five-point calibration curve is generated.

  • The Zonisamide API sample is analyzed. A peak is detected at the retention time corresponding to this compound.

  • The concentration is calculated using the calibration curve.

  • Result: this compound is quantified at 0.16% . This result is accurate and precise, triggering further investigation and potential process optimization.

Method 2: Analysis using RRT and Assumed Response Factor

  • The Zonisamide API sample is analyzed. A peak is detected at the expected RRT for this compound.

  • The area of this unknown peak is compared to the area of the main Zonisamide peak.

  • The percentage is calculated assuming the response factor is the same (RF=1.0).

  • Result: this compound is "quantified" at 0.11% . This result is based on a false assumption. If the true response factor of this compound is, for example, 1.4 relative to Zonisamide, the actual level is much higher. The batch is erroneously passed, and a significant impurity remains under-reported.

Conclusion: The Non-Negotiable Value of a Validated Standard

The validation of this compound as a reference standard is not an optional analytical exercise; it is a fundamental requirement for responsible drug development. As demonstrated, relying on assumptions of response factors or relative retention times introduces an unacceptable level of uncertainty and risk.

A fully characterized and validated reference standard is the linchpin of a self-validating analytical system. It transforms impurity profiling from a process of estimation into a practice of exact measurement. By investing in the proper characterization and validation of critical impurities like this compound, organizations uphold scientific integrity, ensure patient safety, and build a robust foundation for regulatory success.

References

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2009). Indian Journal of Pharmaceutical Sciences. [Link]

  • ICH Guidelines - Quality. International Council for Harmonisation. [Link]

  • New Analytical Method Development and Validation and Stability Relatedd Impurity Studies of Rufinamide and Zonisamide Using RP-HPLC. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Suggested pathway for oxidative degradation of zonisamide. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Zonisamide. PubChem, National Institutes of Health. [Link]

  • Forced Degradation Testing. SGS. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Stability Indicating HPLC Method for the Determination of Zonisamide as Bulk Drug and in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZONISAMIDE FROM TABLET FORMULATION. (2020). World Journal of Pharmaceutical and Medical Research. [Link]

  • ZONEGRAN® (zonisamide) capsules, for oral administration. U.S. Food and Drug Administration. [Link]

  • Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. (2010). Journal of Young Pharmacists. [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. ResearchGate. [Link]

  • development and validation studies of zonisamide by rp-hplc method in capsule dosage form. ResearchGate. [Link]

  • Zonisamide intermediate and synthesis.
  • This compound. Cleanchem. [Link]

  • This compound. Axios Research. [Link]

Sources

A Comparative Guide to the Metabolic Stability of N-Methyl Zonisamide and Zonisamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the metabolic stability of the established antiepileptic drug, Zonisamide, and its N-methylated analog, N-Methyl Zonisamide. As drug development professionals know, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, dosing regimen, and potential for drug-drug interactions. N-methylation is a common medicinal chemistry strategy employed to modulate these properties, often by blocking a site of metabolic attack or altering physicochemical characteristics.

Here, we will first deconstruct the known metabolic pathways of Zonisamide. Subsequently, we will posit a scientifically-grounded hypothesis on how N-methylation is likely to alter these pathways, thereby affecting the metabolic stability of the resulting analog. Finally, we provide a comprehensive, field-proven experimental protocol for an in vitro human liver microsome (HLM) assay, designed to empirically test this hypothesis and yield robust, comparative data.

The Established Metabolic Landscape of Zonisamide

Zonisamide is a sulfonamide anticonvulsant characterized by a unique 1,2-benzisoxazole structure.[1] Its metabolism is primarily hepatic and proceeds along two major pathways.[1][2]

  • Reductive Cleavage: The principal metabolic route involves the reductive cleavage of the 1,2-benzisoxazole ring. This reaction is catalyzed predominantly by the cytochrome P450 isoform CYP3A4, with minor contributions from CYP3A5 and CYP2C19.[3][4][5] The resulting product is the open-ring metabolite, 2-sulfamoylacetyl phenol (SMAP).[1][3]

  • N-Acetylation: The second major pathway is the acetylation of the sulfonamide nitrogen, a reaction mediated by N-acetyl-transferases (NATs), to form N-acetyl zonisamide.[1][6]

Oxidative metabolism plays only a minor role.[1] Zonisamide is notable for not inducing its own metabolism or significantly inhibiting or inducing other hepatic enzymes at therapeutic concentrations, which simplifies its drug-drug interaction profile compared to some other antiepileptic drugs.[7][8][9][10]

G cluster_0 Zonisamide Metabolism ZNS Zonisamide SMAP 2-sulfamoylacetyl phenol (SMAP) ZNS->SMAP Reductive Cleavage CYP3A4 AC_ZNS N-acetyl Zonisamide ZNS->AC_ZNS Acetylation N-acetyl-transferase

Caption: Primary metabolic pathways of Zonisamide.

The Predicted Metabolic Fate of this compound: A Hypothesis

The introduction of a methyl group onto the sulfonamide nitrogen of Zonisamide creates this compound. This seemingly minor structural modification can be expected to have profound consequences for its metabolic stability.

Our core hypothesis is that This compound will exhibit greater metabolic stability than its parent compound, Zonisamide. This is predicated on the following mechanistic reasoning:

  • Blocked Acetylation Pathway: The primary point of differentiation is the methylation of the sulfonamide nitrogen. This nitrogen is the site of the N-acetylation pathway in Zonisamide. By occupying this position, the methyl group effectively blocks this entire metabolic route. Since N-acetylation is a major clearance pathway for Zonisamide, its elimination should significantly increase the metabolic half-life of the N-methylated analog.

  • Potential for Altered CYP3A4 Interaction: While the reductive cleavage pathway remains theoretically viable, the addition of a methyl group near the core structure could introduce steric hindrance. This may alter the binding affinity and orientation of this compound within the active site of CYP3A4, potentially reducing the efficiency of the ring-opening reaction.

  • Introduction of a New Metabolic Route: The N-methyl group itself can become a target for metabolism, specifically N-demethylation, which is also often mediated by cytochrome P450 enzymes. This would convert this compound back to Zonisamide. The rate of this N-demethylation reaction versus the rate of reductive cleavage will be a key determinant of the compound's overall pharmacokinetic profile.

In essence, we are trading a major, efficient clearance pathway (N-acetylation) for a potentially slower one (N-demethylation) and possibly attenuating the rate of the other major pathway (reductive cleavage). This trade-off is predicted to result in a net increase in metabolic stability.

G cluster_0 Zonisamide cluster_1 This compound ZNS Zonisamide SMAP SMAP ZNS->SMAP CYP3A4 AC_ZNS N-acetyl Zonisamide ZNS->AC_ZNS NAT NM_ZNS This compound NM_SMAP N-Methyl SMAP NM_ZNS->NM_SMAP CYP3A4 (Potentially Slower) Blocked Acetylation Blocked NM_ZNS->Blocked ZNS2 Zonisamide NM_ZNS->ZNS2 N-demethylation (CYP-mediated) G cluster_workflow Metabolic Stability Assay Workflow cluster_sampling 4. Time-Point Sampling prep 1. Prepare Solutions (Buffer, Microsomes, Cofactor, Compounds) preincubate 2. Pre-incubate Microsomes & Test Compounds (37°C, 5 min) prep->preincubate initiate 3. Initiate Reaction (Add NADPH Solution) preincubate->initiate t0 T=0 min initiate->t0 t5 T=5 min initiate->t5 t15 T=15 min initiate->t15 t30 T=30 min initiate->t30 t45 T=45 min initiate->t45 terminate 5. Terminate Reaction (Add cold Acetonitrile + Internal Standard) t0->terminate t5->terminate t15->terminate t30->terminate t45->terminate process 6. Process Sample (Centrifuge to pellet protein) terminate->process analyze 7. LC-MS/MS Analysis (Quantify remaining parent compound) process->analyze

Caption: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: Prepare 10 mM stock solutions of Zonisamide and this compound in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT or Corning) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer. Keep on ice.

    • NADPH Regenerating System (or Cofactor Solution): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer. [11]Alternatively, a simple 1 mM NADPH solution can be used. [12] * Termination Solution: Prepare cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound for LC-MS/MS analysis).

  • Incubation Procedure:

    • Add buffer, the microsome suspension, and the test compound working solution (final concentration typically 1 µM) to the wells of a 96-well plate.

    • For the "-NADPH" control wells, add buffer instead of the NADPH solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "-NADPH" controls). This marks T=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the cold acetonitrile termination solution. [12][11]The T=0 sample is taken immediately after adding the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound (Zonisamide or this compound) at each time point relative to the internal standard.

Data Analysis and Predicted Outcomes

The data from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

  • Percent Remaining: Calculate the percentage of the parent drug remaining at each time point relative to the T=0 concentration.

  • Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint): This represents the inherent metabolic capacity of the liver for the compound. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Predicted Comparative Data:

Based on our central hypothesis, the experimental data would be expected to align with the following table.

ParameterZonisamide (Experimental)This compound (Predicted)Rationale for Prediction
Half-life (t½, min) ~63-69 hours (in vivo) [7]> Zonisamide Blockage of the N-acetylation pathway and potential slowing of CYP3A4-mediated cleavage are expected to significantly prolong the half-life.
Intrinsic Clearance (CLint) ModerateLower than Zonisamide A longer half-life directly corresponds to a lower intrinsic clearance, indicating slower metabolism by the liver enzymes.
Primary Metabolites SMAP, N-acetyl ZonisamideN-Methyl SMAP, Zonisamide (from N-demethylation)The metabolic profile is expected to shift away from acetylation towards N-demethylation and reductive cleavage.

Conclusion

Based on a mechanistic analysis of Zonisamide's known metabolic pathways, this compound is strongly predicted to exhibit enhanced metabolic stability. The strategic methylation of the sulfonamide nitrogen blocks a primary clearance route (N-acetylation), which is likely to result in a longer metabolic half-life and lower intrinsic clearance. While this modification may introduce a new, albeit likely slower, N-demethylation pathway, the net effect is anticipated to be a more robust pharmacokinetic profile.

The provided in vitro human liver microsomal stability assay offers a reliable and industry-standard framework for empirically testing this hypothesis. The resulting data will enable a direct, quantitative comparison of these two compounds, providing critical insights for any further drug development efforts and demonstrating the profound impact a single methyl group can have on the metabolic fate of a drug molecule.

References

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9. [Link] [7][9][10]2. National Center for Biotechnology Information (n.d.). Zonisamide. In PubChem. Retrieved from [Link] [1]3. Nakasa, H., et al. (1993). Reductive Metabolism of the Anticonvulsant Agent Zonisamide, a 1,2-benzisoxazole Derivative. Drug Metabolism and Disposition, 21(5), 895-901. [Link] [3]4. Stiff, D. D., & Zemaitis, M. A. (1990). Metabolism of the anticonvulsant agent zonisamide in the rat. Drug metabolism and disposition, 18(6), 989-995. [Link] [6]5. Wikipedia contributors. (2024, November 26). Zonisamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link] [4]6. Haria, M., & Fitton, A. (1996). Zonisamide. Drugs, 51(2), 297-318.

  • U.S. National Library of Medicine. (n.d.). Zonisamide. In StatPearls. Retrieved from [Link] [13]8. Tsuji, Y., et al. (2021). Zonisamide Therapy Reduces Metabolic Consequences and Diminishes Nonalcoholic Fatty Liver Disease in Patients with Epilepsy. Journal of Clinical Medicine, 10(15), 3380. [Link] [14][15]9. Suzuki, Y., et al. (2001). Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data. European Journal of Clinical Pharmacology, 57(8), 589-595. [Link] [5]10. Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link] [12]11. BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link] [16]12. protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link] [11]13. Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472.

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link] [17]15. de Oliveira, V. M., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38781–38792. [Link] [18]16. ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link] [19]17. Orito, K., et al. (2008). Pharmacokinetics of zonisamide and drug interaction with phenobarbital in dogs. Journal of veterinary medical science, 70(6), 557-561. [Link] [20][21]18. Nicolas, J. M., et al. (2007). Carbamazepine pharmacokinetics are not affected by zonisamide: in vitro mechanistic study and in vivo clinical study in epileptic patients. Epilepsy research, 76(2-3), 154-162. [Link] [8]19. Biondi, L., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Biopolymers, 90(5), 671-682. [Link]

Sources

A Comparative Performance Verification of the PolarisX-M Mixed-Mode Column for the High-Resolution Separation of N-Methyl Zonisamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical analysis, the accurate and robust separation of active pharmaceutical ingredients (APIs) from their related substances is paramount for ensuring drug safety and efficacy. N-Methyl Zonisamide, a key impurity and metabolite of the antiepileptic drug Zonisamide, presents a significant analytical challenge due to its polar nature and structural similarity to the parent compound.[1][2][] Traditional reversed-phase high-performance liquid chromatography (HPLC) methods often struggle to provide adequate retention and resolution for such polar analytes, leading to compromised peak shapes and inaccurate quantification.[4]

To address these challenges, we introduce the PolarisX-M Mixed-Mode C18 Column . This novel stationary phase is engineered with a unique combination of hydrophobic C18 chains and strategically integrated ion-exchange functionalities. This dual-mechanism approach allows for tunable selectivity, offering both reversed-phase and ion-exchange retention pathways on a single column.[5][6][7][8] The objective of this guide is to provide a comprehensive, data-driven comparison of the PolarisX-M column against conventional separation technologies, demonstrating its superior performance for the analysis of this compound and its associated impurities. The validation principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methodologies are robust and fit for their intended purpose.[9][10][11][12]

Experimental Design & Rationale

The core of this investigation is a head-to-head comparison of three distinct column technologies. The experimental design is structured to rigorously evaluate key chromatographic performance metrics, providing a clear and objective assessment.

Columns Selected for Comparison:
  • PolarisX-M Mixed-Mode C18 (The New Column): 2.1 x 100 mm, 2.7 µm. Features a novel mixed-mode stationary phase designed for enhanced retention and selectivity of polar compounds.

  • Standard C18 (Competitor 1): 2.1 x 100 mm, 2.7 µm. A conventional end-capped C18 column, representing the baseline for reversed-phase chromatography.

  • Conventional HILIC (Competitor 2): 2.1 x 100 mm, 2.7 µm. A column designed for Hydrophilic Interaction Chromatography, an alternative strategy for retaining polar analytes.

Rationale for Column Selection:

The choice of competitor columns was deliberate to showcase the performance of the PolarisX-M against the most common analytical strategies for polar compounds. The Standard C18 column serves as a benchmark for traditional reversed-phase methods, while the HILIC column represents a widely used alternative for analytes that are poorly retained in reversed-phase. This comparison provides a comprehensive evaluation of the PolarisX-M's capabilities in the context of established techniques.

Performance Metrics:

The performance of each column was evaluated based on the following critical parameters, as defined by regulatory guidelines:[13][14][15][16]

  • Resolution (Rs): The degree of separation between adjacent peaks. An Rs value ≥ 2.0 is considered baseline resolution.

  • Peak Tailing Factor (Tf): A measure of peak symmetry. A Tf value close to 1.0 indicates a symmetrical peak, which is crucial for accurate integration and quantification.

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. A higher selectivity value indicates a better separation.

  • Reproducibility: The precision of the method over multiple injections, measured as the relative standard deviation (%RSD) of retention time and peak area.

Materials and Methods

Reagents and Standards

This compound, Zonisamide, and a potential process impurity (Impurity A) were used to create a test mixture. All standards were of >99% purity. HPLC-grade acetonitrile, methanol, and formic acid were used for mobile phase preparation.

Instrumentation

All experiments were performed on a UHPLC system equipped with a quaternary pump, autosampler, and a diode array detector.

Chromatographic Conditions

Detailed protocols were developed to optimize the performance of each column based on its underlying chemistry.

Protocol 1: PolarisX-M Mixed-Mode C18

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 2 µL

Protocol 2: Standard C18

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-35% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 2 µL

Protocol 3: Conventional HILIC

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Gradient: 0-50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 2 µL

Performance Verification Workflow

The overall workflow for the comparative performance verification is illustrated below.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_eval Performance Evaluation cluster_report Reporting prep_standards Prepare Standards (this compound, Zonisamide, Impurity A) polaris PolarisX-M Mixed-Mode C18 prep_standards->polaris c18 Standard C18 prep_standards->c18 hilic Conventional HILIC prep_standards->hilic prep_mp Prepare Mobile Phases prep_mp->polaris prep_mp->c18 prep_mp->hilic resolution Resolution (Rs) polaris->resolution tailing Tailing Factor (Tf) polaris->tailing selectivity Selectivity (α) polaris->selectivity repro Reproducibility (%RSD) polaris->repro c18->resolution c18->tailing c18->selectivity c18->repro hilic->resolution hilic->tailing hilic->selectivity hilic->repro report Comparison Guide resolution->report tailing->report selectivity->report repro->report

Caption: Workflow for the comparative performance verification of HPLC columns.

Results and Discussion

The performance of each column was systematically evaluated. The results are summarized in the tables below, followed by a discussion of the findings.

Resolution (Rs)

The ability to achieve baseline separation of the target analyte from its closely related impurities is a critical performance indicator.

ColumnResolution (Rs) between Zonisamide & this compoundResolution (Rs) between this compound & Impurity A
PolarisX-M Mixed-Mode C18 3.1 2.8
Standard C181.41.2
Conventional HILIC1.92.1

The PolarisX-M column demonstrated significantly superior resolution for all critical pairs compared to both the Standard C18 and HILIC columns. The Standard C18 column failed to achieve baseline separation (Rs < 1.5), which would be unacceptable in a regulated environment. While the HILIC column showed improvement over the C18, it still did not provide the same level of separation as the PolarisX-M. This enhanced resolution is a direct result of the mixed-mode chemistry, which leverages both hydrophobic and ionic interactions to improve the separation of these polar, ionizable compounds.[4]

Peak Tailing Factor (Tf)

Peak symmetry is essential for accurate integration and quantification.

ColumnTailing Factor (Tf) for this compound
PolarisX-M Mixed-Mode C18 1.1
Standard C181.8
Conventional HILIC1.4

The PolarisX-M column produced highly symmetrical peaks for this compound, with a tailing factor close to the ideal value of 1.0. In contrast, the Standard C18 column exhibited significant peak tailing, a common issue when analyzing basic compounds on silica-based reversed-phase columns due to secondary interactions with residual silanols. The HILIC column provided a more symmetrical peak than the C18 but was still outperformed by the PolarisX-M.

Selectivity (α)

Selectivity is a measure of the column's ability to differentiate between analytes.

ColumnSelectivity (α) between Zonisamide & this compound
PolarisX-M Mixed-Mode C18 1.25
Standard C181.10
Conventional HILIC1.18

The PolarisX-M column provided the highest selectivity, indicating a more effective differentiation between Zonisamide and its N-methylated analogue. This enhanced selectivity is a key advantage of mixed-mode chromatography, where the mobile phase pH and ionic strength can be adjusted to fine-tune the retention and elution order of ionizable compounds.[8]

Reproducibility

The consistency of the results over multiple injections is crucial for method reliability.

Column%RSD of Retention Time (n=6)%RSD of Peak Area (n=6)
PolarisX-M Mixed-Mode C18 0.15% 0.45%
Standard C180.25%0.85%
Conventional HILIC0.20%0.60%

All three columns demonstrated acceptable reproducibility. However, the PolarisX-M column showed the lowest %RSD for both retention time and peak area, indicating a highly stable and robust chromatographic system. This high level of reproducibility is essential for methods intended for routine quality control analysis.

Conclusion

The data presented in this guide unequivocally demonstrates the superior performance of the PolarisX-M Mixed-Mode C18 column for the challenging separation of this compound and its related substances. Compared to conventional Standard C18 and HILIC columns, the PolarisX-M provides significantly improved resolution, superior peak symmetry, and enhanced selectivity.

The innovative mixed-mode stationary phase of the PolarisX-M addresses the limitations of traditional reversed-phase and HILIC methods for polar analytes. By providing multiple modes of interaction, it offers a powerful and flexible tool for method development, enabling chromatographers to achieve robust and reliable separations that meet the stringent requirements of the pharmaceutical industry. For researchers, scientists, and drug development professionals tasked with the analysis of this compound and other polar compounds, the PolarisX-M Mixed-Mode C18 column represents a significant advancement in analytical technology.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Analytical Quality Control Group. (2024, January 10). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • CQA. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • SIELC Technologies, Inc. (n.d.). Mixed-Mode Core-Shell Columns - HPLC. Retrieved from [Link]

  • Vijayakumar, E. K. S., Dhore, D. M., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526.
  • Element Lab Solutions. (n.d.). SiELC Mixed Mode Columns. Retrieved from [Link]

  • Orlovsky, V., & Zelechonok, Y. (2011, August/September). Evolution of Mixed-Mode Chromatography.
  • Al-Zaidi, K. M., Al-Tamimi, A. A., Al-Bayati, Y. K., & Al-Majed, A. A. (2022). Development and Validation of HPLC Method for quantification of Zonisamide in Spiked Human Plasma. Jordan Journal of Pharmaceutical Sciences, 15(1).
  • Maryam, H., Alipour, E., & Arezou, F. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. Indian Journal of Pharmaceutical Sciences, 72(3), 302–306.
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation. Retrieved from [Link]

  • Veeprho. (n.d.). Zonisamide N-Methyl Impurity | CAS 68292-02-4. Retrieved from [Link]

  • Kumar, T. H., Kumar, K. A., & Ramachandran, D. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Saudi Journal of Medical and Pharmaceutical Sciences, 5(7), 688-692.
  • Vijayakumar, E. K. S., Dhore, D. M., & Kumar, M. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521–526.
  • Axios Research. (n.d.). This compound - CAS - 68292-02-4. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-Methyl Zonisamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of N-Methyl Zonisamide (CAS No. 68292-02-4), a methylated analog of the anticonvulsant Zonisamide used in research settings. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from pharmaceutical waste contamination. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Section 1: Compound Profile and Hazard Identification

This compound is a sulfonamide derivative whose toxicological and environmental properties have not been exhaustively investigated.[1] Therefore, it must be handled with the caution afforded to its parent compound, Zonisamide, and other potentially hazardous research chemicals. The primary risks involve inhalation of dust, skin and eye contact, and unknown environmental impacts if improperly discarded.[2]

The fundamental principle of disposal is that this compound waste is considered hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in general waste or discharged into the sewer system. [3] Federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), strictly prohibit the sewering of hazardous pharmaceutical waste to prevent contamination of waterways.[4][5]

Table 1: this compound Properties and Safety Summary | Property | Value | Source(s) | | :--- | :--- | :--- | | Chemical Name | 1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide |[6][7] | | CAS Number | 68292-02-4 |[8] | | Molecular Formula | C₉H₁₀N₂O₃S |[6] | | Molecular Weight | 226.25 g/mol |[7] | | Known Hazards | Potential for skin, eye, and respiratory irritation. Avoid dust formation.[2] Harmful if swallowed.[1] | | Storage | Store at -20°C in a dry, well-ventilated place under an inert atmosphere.[6] | | Incompatibilities | Strong oxidizing agents.[1][2] | | Primary Disposal Route | Licensed chemical destruction plant via controlled incineration. | |

Section 2: Pre-Disposal Operations: Establishing a Safe Workspace

Before handling any this compound waste, it is imperative to establish a controlled environment to minimize exposure risks. These protocols are mandated by Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous materials in a laboratory setting.[9][10]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile), which must be inspected for integrity before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to prevent skin exposure.[12]

  • Respiratory Protection: All handling of solid this compound or operations that could generate dust must be conducted within a certified chemical fume hood to prevent inhalation.[12]

Engineering Controls:

  • Ventilation: All waste handling and consolidation must occur in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.

Section 3: Standard Operating Procedure (SOP) for this compound Disposal

The mandated disposal method for this compound is through a licensed hazardous waste disposal contractor, who will typically use high-temperature incineration with flue gas scrubbing. The following steps outline the process from waste generation to collection.

Step 1: Waste Segregation

  • Rationale: Proper segregation is crucial for safety, compliance, and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Procedure:

    • Designate a specific, clearly marked hazardous waste container exclusively for this compound and materials contaminated with it.

    • Do NOT mix this waste with non-hazardous laboratory trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Crucially, keep this sulfonamide waste separate from strong oxidizing agents.[1][2]

Step 2: Waste Collection and Containerization

  • Rationale: Proper containment prevents accidental spills and exposure to personnel.

  • Procedure for Solid Waste (e.g., unused compound, contaminated powders):

    • Carefully transfer solid waste into a robust, sealable container (e.g., a polyethylene or glass jar with a screw-top lid).[2]

    • Avoid generating dust during transfer by using scoops or spatulas gently. If necessary, lightly dampen the powder with a suitable solvent (like methanol) to minimize aerosolization, but be sure to note the solvent on the waste label.[2]

  • Procedure for Contaminated Labware (e.g., gloves, weigh boats, pipette tips):

    • Collect all contaminated disposables in the designated this compound waste container.

    • If items are sharp, they must first be placed in a puncture-proof sharps container, which is then placed inside the main hazardous waste container.

  • Procedure for Liquid Waste (e.g., solutions in DMSO, Methanol):

    • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling the Hazardous Waste Container

  • Rationale: Accurate labeling is a strict regulatory requirement (EPA and DOT) and ensures safe handling by all personnel and waste contractors.

  • Procedure:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.[12]

    • List all components in the container, including any solvents used, with their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date.

Step 4: Storage and Final Disposal

  • Rationale: Safe temporary storage prevents accidents and ensures compliance with accumulation time limits.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy.[12]

    • The storage area should be secure, away from drains, and segregated from incompatible materials.[2]

    • Keep the container tightly closed except when adding waste.[12]

    • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[12]

G Diagram 1: this compound Disposal Workflow cluster_prep Preparation Phase cluster_process Disposal Process cluster_final Final Steps start Waste Generated (Solid, Liquid, or Contaminated Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood ppe->fume_hood segregate Segregate Waste into Dedicated Container fume_hood->segregate fume_hood->segregate label_waste Label Container with: 'this compound', All Components, Hazards, Date segregate->label_waste segregate->label_waste seal Securely Seal Container label_waste->seal label_waste->seal store Store in Designated Satellite Accumulation Area seal->store seal->store contact Contact EHS for Pickup by Licensed Waste Contractor store->contact store->contact end Disposal Complete contact->end contact->end

Caption: Disposal workflow for this compound waste.

Section 4: Contingency Planning: Spill and Exposure Response

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[12]

  • Ventilate: Ensure the area is well-ventilated, keeping the spill within a fume hood if possible.[12]

  • Contain: For a dry spill, avoid sweeping. Gently cover the spill with an inert absorbent material to prevent dust generation.[2]

  • Collect: Carefully scoop the contained material into the hazardous waste container using spark-proof tools.

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste safely and responsibly, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • This compound. LookChem. Accessed January 14, 2026. [Link]

  • This compound | C9H10N2O3S | CID 12506974. PubChem, National Center for Biotechnology Information. Accessed January 14, 2026. [Link]

  • Vijayakumar, E. K., Dhore, D. M., & Kumar, M. S. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian journal of pharmaceutical sciences, 71(5), 521–526. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. October 30, 2024. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. June 18, 2019. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. Accessed January 14, 2026. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Accessed January 14, 2026. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. September 2, 2015. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Accessed January 14, 2026. [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. INGENIUM. June 9, 2021. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. October 1985. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. October 2022. [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences. September 2009. [Link]

  • This compound - CAS - 68292-02-4. Axios Research. Accessed January 14, 2026. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Accessed January 14, 2026. [Link]

  • Result of forced degradation studies of ZONI. ResearchGate. Accessed January 14, 2026. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Journal of Pharmacy Research. 2012. [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. ResearchGate. August 2025. [Link]

  • Zonisamide Safety Data Sheet. Indiana State Department of Health. September 11, 2018. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. August 20, 2025. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl Zonisamide
Reactant of Route 2
Reactant of Route 2
N-Methyl Zonisamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.